molecular formula C28H24O8 B1151838 Alboctalol

Alboctalol

Cat. No.: B1151838
M. Wt: 488.5 g/mol
InChI Key: QQGGCAFWTCETPD-UHFFFAOYSA-N
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Description

6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol, also known as alboctalol (IMPPAT Identifier: IMPHY000544), is a high-purity synthetic polyphenolic compound of significant interest in natural product and medicinal chemistry research . This complex molecule features a tetrahydronaphthalene core symmetrically substituted with multiple dihydroxyphenyl groups, a structural motif commonly associated with potent antioxidant and bioactive properties. Researchers value this compound as a reference standard and as a novel chemical entity for probing structure-activity relationships, particularly in studies related to oxidative stress and cellular signaling pathways. The compound's multifaceted phenolic structure suggests potential for diverse molecular interactions, including hydrogen bonding and π-stacking, making it a valuable tool for investigating biomolecular recognition and inhibitor design. While specific biological data for this exact molecule is limited, its structural class is frequently investigated for its potential bioactivity. Related polyphenolic compounds, such as nordihydroguaiaretic acid (NDGA) and its derivatives found in the Larrea genus of plants, are well-documented in scientific literature for their robust antioxidant, antibacterial, and anti-inflammatory properties, demonstrating the research relevance of this chemical scaffold . This reagent is provided for research applications only, including but not limited to: analytical method development and validation as a chromatographic standard, particularly in LC-MS/MS workflows; in vitro bioactivity screening in antioxidant and antimicrobial assays; and as a building block or intermediate in the synthetic elaboration of complex natural product analogs. The mechanism of action for polyphenolic compounds of this nature is often multifaceted, potentially involving free radical scavenging through hydrogen atom transfer or single-electron transfer, chelation of metal ions, and modulation of enzyme activity. This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGGCAFWTCETPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Alboctalol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of Alboctalol's mechanism of action. This compound is a natural compound that has been isolated from the plant Morus australis.[1] Its chemical structure and properties have been characterized. However, a thorough review of the existing scientific literature reveals a significant lack of in-depth research into its specific pharmacological effects. While initial studies have noted its presence in a natural source and have performed preliminary cytotoxic screening, detailed investigations into its receptor binding, signaling pathways, and quantitative pharmacological parameters are not available in the public domain. This document summarizes the limited existing data and highlights the areas where further research is critically needed to elucidate the core mechanism of action of this compound.

Chemical Properties of this compound

This compound is a polyphenol with the chemical formula C28H24O8.[2] Its structure has been determined, and its computed properties are available in public databases such as PubChem.[2] A summary of its key chemical properties is provided below.

PropertyValueSource
Molecular FormulaC28H24O8PubChem[2]
Molecular Weight488.5 g/mol PubChem[2]
XLogP34.3PubChem[2]
Hydrogen Bond Donor Count8PubChem[2]
Hydrogen Bond Acceptor Count8PubChem[2]
Rotatable Bond Count5PubChem[2]

Biological Activity

The currently documented biological activity of this compound is limited. It has been shown to exhibit weak cytotoxicity against P-388 cells, a murine leukemia cell line.[1] However, the specific molecular targets and the signaling pathways responsible for this cytotoxic effect have not been elucidated. There is no available data on its receptor binding affinities, IC50, or EC50 values, which are crucial for understanding its potency and mechanism of action.

Signaling Pathways

There is no direct evidence in the reviewed literature detailing the specific signaling pathways modulated by this compound. Due to the absence of receptor binding studies and downstream signaling assays, it is not possible at this time to construct a diagram of its signaling cascade.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's mechanism of action are not available. The single mention of its activity refers to a cytotoxicity assay against P-388 cells, but the specific methodology, including concentrations tested, incubation times, and assay type (e.g., MTT, LDH), is not provided in the readily available literature.[1]

Gaps in Knowledge and Future Directions

The current understanding of this compound's mechanism of action is in its infancy. To build a comprehensive profile of this natural compound, the following areas of research are essential:

  • Receptor Binding Assays: A broad panel of receptor binding assays should be conducted to identify potential molecular targets of this compound. This would provide the first crucial insights into its pharmacological classification.

  • In Vitro Functional Assays: Following the identification of potential targets, in vitro functional assays (e.g., agonist/antagonist activity, enzyme inhibition) are necessary to characterize the nature of the interaction.

  • Signaling Pathway Analysis: Once a primary target is confirmed, downstream signaling pathways should be investigated using techniques such as Western blotting, reporter gene assays, and phosphoproteomics to map out the molecular cascade of events initiated by this compound.

  • Cell-Based Assays: A wider range of cell-based assays should be employed to explore its effects on various cellular processes, including proliferation, apoptosis, and inflammation, in different cell lines.

  • In Vivo Studies: Should in vitro studies yield promising results, in vivo studies in relevant animal models would be the next logical step to assess its efficacy, pharmacokinetics, and safety profile.

Logical Relationship Diagram

Given the lack of data on this compound's mechanism of action, a logical workflow for future research is proposed below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Mechanism Elucidation cluster_3 Phase 4: Preclinical Evaluation Receptor_Binding_Screening Receptor Binding Screening (Broad Panel) Functional_Assays In Vitro Functional Assays (Agonist/Antagonist, Enzyme Kinetics) Receptor_Binding_Screening->Functional_Assays Identified Hits Phenotypic_Screening Phenotypic Screening (e.g., Cytotoxicity, Anti-inflammatory) Phenotypic_Screening->Functional_Assays Confirmed Activity Dose_Response_Studies Dose-Response Studies (IC50 / EC50 Determination) Functional_Assays->Dose_Response_Studies Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assays) Dose_Response_Studies->Signaling_Pathway_Analysis Cellular_Mechanism_Studies Cellular Mechanism Studies (Apoptosis, Cell Cycle Analysis) Signaling_Pathway_Analysis->Cellular_Mechanism_Studies In_Vivo_Efficacy_Models In Vivo Efficacy Models Cellular_Mechanism_Studies->In_Vivo_Efficacy_Models Pharmacokinetics_Toxicology Pharmacokinetics & Toxicology In_Vivo_Efficacy_Models->Pharmacokinetics_Toxicology

Caption: Proposed research workflow for elucidating this compound's mechanism of action.

References

Alboctalol synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the synthesis pathway of a compound identified as "Alboctalol" did not yield specific manufacturing protocols or detailed experimental data typically associated with a synthetic drug molecule. The primary chemical entity associated with the name "this compound" in scientific databases is a complex, naturally occurring polyphenol.

The available information on this polyphenol focuses on its chemical structure and properties rather than a synthetic route. For drug development professionals and researchers, a well-defined and reproducible synthesis pathway is the cornerstone of further investigation and development. In the case of this compound, the scientific literature does not appear to contain established methods for its total synthesis.

Therefore, a detailed technical guide on the core synthesis pathway, including experimental protocols, quantitative data, and workflow diagrams, cannot be constructed at this time due to the absence of the requisite primary scientific literature.

For researchers interested in this or structurally similar molecules, the focus would likely be on isolation from natural sources or the development of a novel synthetic strategy, which would be a significant research undertaking in itself.

Should a documented synthesis of a pharmaceutical compound referred to as "this compound" (distinct from the known polyphenol) exist, further clarification on its chemical structure, CAS number, or alternative names would be necessary to provide the requested in-depth technical guide.

Alboctalol: A Natural Compound from Morus australis with Preliminary Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alboctalol, a natural product isolated from the plant Morus australis, has been identified as a compound with weak cytotoxic activity against P-388 murine leukemia cells. While research specifically on this compound is limited, its origin from a plant genus known for a rich diversity of bioactive compounds warrants a closer examination of its potential pharmacological significance. This technical guide provides a comprehensive overview of the currently available information on this compound, including its chemical properties and preliminary biological activity. In the context of the broader pharmacological profile of Morus australis, this document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are exploring novel natural products.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a vast reservoir of chemical diversity and biological activity. The genus Morus, commonly known as mulberry, has a long history in traditional medicine, and modern phytochemical investigations have revealed a plethora of bioactive constituents, including flavonoids, alkaloids, and phenolic compounds. These compounds have demonstrated a wide range of pharmacological effects, such as antioxidant, anti-inflammatory, antidiabetic, and anticancer activities.

This compound is a molecule that has been isolated from Morus australis. Initial screening has indicated that this compound possesses weak cytotoxic effects against the P-388 cancer cell line. While this activity is modest, it provides a starting point for further investigation into its mechanism of action and potential for structural modification to enhance its potency and selectivity. This guide will synthesize the known data on this compound and place it within the broader context of the rich phytochemistry of its source organism.

Chemical Properties of this compound

This compound is a polyphenolic compound. Its chemical structure and properties are summarized below.

PropertyValue
Molecular Formula C₂₈H₂₄O₈
Molecular Weight 488.5 g/mol
Source Morus australis

Biological Activity of this compound

The primary reported biological activity of this compound is its weak cytotoxicity against P-388 murine leukemia cells.

Cytotoxicity Data

Quantitative data on the cytotoxic activity of this compound is not extensively available in the public domain. The term "weak cytotoxicity" suggests a relatively high concentration is required to achieve a significant reduction in cell viability. For comparison, potent cytotoxic agents often exhibit IC₅₀ values in the nanomolar to low micromolar range.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not published, a general methodology for assessing the cytotoxicity of a natural compound against a cancer cell line like P-388 is described below.

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against P-388 murine leukemia cells.

Materials:

  • P-388 murine leukemia cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: P-388 cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. The plates are incubated for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment: A serial dilution of the test compound is prepared. The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compound. A control group receives medium with the vehicle (solvent) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: 100 µL of the solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Logical Workflow for Natural Product Discovery

The following diagram illustrates a typical workflow for the discovery and initial biological screening of a natural product like this compound.

G Figure 1: General Workflow for Natural Product Drug Discovery A Plant Collection (Morus australis) B Extraction A->B C Fractionation B->C D Isolation of Pure Compounds (e.g., this compound) C->D E Structure Elucidation D->E F Biological Screening (e.g., Cytotoxicity Assay) D->F G Identification of Active Compounds F->G H Further Studies (Mechanism of Action, etc.) G->H

Figure 1: General Workflow for Natural Product Drug Discovery

Broader Context: Bioactive Compounds from Morus australis

While this compound itself has limited reported activity, its source, Morus australis, is a rich reservoir of other bioactive molecules with significant pharmacological potential. These include:

  • Flavonoids: Compounds such as morusin, kuwanon G, and sanggenon C have demonstrated anti-inflammatory, antioxidant, and anticancer properties.

  • Alkaloids: 1-Deoxynojirimycin (DNJ) and its derivatives are potent α-glucosidase inhibitors and have been investigated for their antidiabetic effects.

  • Stilbenoids: Oxyresveratrol exhibits strong antioxidant and tyrosinase inhibitory activity.

The diverse biological activities of compounds isolated from Morus australis suggest that even compounds with initially weak activity, like this compound, could serve as scaffolds for the development of more potent therapeutic agents.

Conclusion and Future Directions

This compound is a natural product from Morus australis with preliminarily identified weak cytotoxic activity. The current body of research on this specific compound is not extensive. However, its origin from a phytochemically rich plant genus suggests that further investigation may be warranted.

Future research directions could include:

  • Comprehensive Biological Screening: Testing this compound against a broader panel of cancer cell lines and in other biological assays to identify potential novel activities.

  • Mechanism of Action Studies: If significant activity is found, elucidating the molecular targets and signaling pathways affected by this compound.

  • Structural Modification: Utilizing this compound as a chemical scaffold for the synthesis of analogs with improved potency and selectivity.

  • Synergy Studies: Investigating whether this compound acts synergistically with other natural compounds from Morus australis or with established therapeutic agents.

Alboctalol: A Technical Overview of its Chemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a naturally occurring phenolic compound that has been isolated from the wood of Morus australis.[1] As a member of the diverse family of plant-derived polyphenols, it represents a potential candidate for further investigation in drug discovery and development. This document provides a comprehensive technical guide on the known chemical properties of this compound, a detailed, representative experimental protocol for its isolation and cytotoxic evaluation, and a conceptual workflow for its characterization.

Chemical and Physical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, its fundamental chemical and physical properties have been computed and are available through chemical databases. These properties are crucial for understanding its behavior in biological systems and for designing future studies.

PropertyValueSource
IUPAC Name (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diolPubChem
Molecular Formula C₂₈H₂₄O₈PubChem
Molecular Weight 488.5 g/mol PubChem
CAS Number 62394-00-7PubChem
XLogP3 4.3PubChem
Hydrogen Bond Donor Count 8PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 5PubChem
Exact Mass 488.14711772 DaPubChem
Monoisotopic Mass 488.14711772 DaPubChem
Topological Polar Surface Area 162 ŲPubChem
Heavy Atom Count 36PubChem
Complexity 726PubChem

Biological Activity

This compound has been evaluated for its cytotoxic properties against murine leukemia P-388 cells.[1] In a study by Ferlinahayati et al. (2008), this compound was one of ten phenolic compounds isolated from Morus australis and screened for cytotoxic activity. While other compounds from the same study demonstrated strong cytotoxic effects, the specific IC₅₀ value for this compound was not detailed in the publication's abstract.[1] Further research is required to quantify its specific potency and to explore its mechanism of action.

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental protocols representative of the methodologies used for the isolation and cytotoxic evaluation of natural products like this compound. These protocols are based on established practices in the field and information derived from studies on similar compounds.

Isolation and Purification of this compound from Morus australis

This protocol describes a typical solid-liquid extraction and chromatographic purification process for isolating phenolic compounds from plant material.

  • Preparation of Plant Material : The wood of Morus australis is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction :

    • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.

    • The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning :

    • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity.

  • Chromatographic Purification :

    • The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TTC).

    • Fractions containing the compound of interest are pooled and further purified by preparative HPLC to yield pure this compound.

  • Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic methods, including UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cytotoxicity Assay against Murine Leukemia P-388 Cells (MTT Assay)

This protocol outlines a standard in vitro method for assessing the cytotoxicity of a compound against a cancer cell line.

  • Cell Culture : Murine leukemia P-388 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment :

    • A stock solution of this compound in DMSO is prepared.

    • Serial dilutions of this compound are made in the culture medium to achieve a range of final concentrations.

    • The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.

  • MTT Assay :

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a further 4 hours, during which viable cells metabolize the MTT into a purple formazan (B1609692) product.

  • Data Analysis :

    • A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) is added to each well to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of cell viability is calculated relative to the control wells.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Workflow and Pathway Diagrams

As the specific signaling pathway for this compound's cytotoxic activity has not yet been elucidated, the following diagram illustrates the general experimental workflow for its isolation, characterization, and biological evaluation.

Alboctalol_Workflow plant_material Morus australis (Wood) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Column & HPLC Chromatography partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS) pure_compound->structure_elucidation cytotoxicity_assay Cytotoxicity Assay (P-388 cells) pure_compound->cytotoxicity_assay data_analysis IC50 Determination cytotoxicity_assay->data_analysis biological_activity Biological Activity Profile data_analysis->biological_activity

Caption: Experimental workflow for this compound.

Conclusion

This compound is a natural product with defined chemical properties and demonstrated, though not yet quantified, cytotoxic activity. The provided protocols offer a foundational approach for its further study. Future research should focus on obtaining a precise IC₅₀ value, elucidating its mechanism of action, and exploring its potential therapeutic applications. The lack of detailed biological data highlights an opportunity for significant contributions to the field of natural product chemistry and pharmacology.

References

The Structural Elucidation of Alboctalol: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Alboctalol is a natural product with documented cytotoxic properties. This whitepaper provides a comprehensive overview of the methodologies theoretically employed in the structural elucidation of this compound, a key process for understanding its chemical properties and potential as a therapeutic agent. While specific experimental data for this compound is not extensively available in the public domain, this guide outlines the standard analytical techniques and logical workflows that would be applied to a novel natural product of this nature. We will explore the application of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and the logical framework for piecing together the molecular structure from the resulting data.

Introduction

This compound is a polyphenolic compound isolated from plant sources such as Morus australis and Bagassa guianensis.[1][2] It possesses a molecular formula of C28H24O8 and a molecular weight of 488.5 g/mol .[2] Preliminary studies have indicated that this compound exhibits weak cytotoxicity against P-388 cells, suggesting a potential for further investigation in oncology.[1] The complete and accurate structural determination of this compound is a prerequisite for its synthesis, further pharmacological evaluation, and the development of any potential analogues. This document serves as a technical guide to the presumed methodologies behind its structural elucidation.

Core Methodologies in Structural Elucidation

The determination of a novel chemical structure is a systematic process that relies on the convergence of data from multiple analytical techniques. The primary methods employed are mass spectrometry for determining the molecular weight and formula, and a suite of NMR experiments to establish the connectivity and stereochemistry of the atoms.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of a molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with a soft ionization source like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Sample Preparation: A dilute solution of the purified this compound isolate is prepared in a suitable solvent (e.g., methanol, acetonitrile). For MALDI, the sample is co-crystallized with a suitable matrix.

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

  • Data Analysis: The exact mass is used to calculate the elemental composition (molecular formula) using specialized software. The fragmentation pattern, if any, can provide initial clues about the structural motifs present in the molecule.

Table 1: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC28H24O8
Exact Mass488.1471
Ionization ModeESI+ or ESI-
Observed [M+H]+~489.1544
Observed [M-H]-~487.1398
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to build the carbon skeleton and establish the relative positions of protons and carbons.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: 1-5 mg of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) may be added.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to distinguish between CH, CH2, and CH3 groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which helps in determining the relative stereochemistry.

Logical Workflow for Structural Elucidation

The process of assembling the final structure from the spectral data follows a logical progression. The following diagram illustrates a typical workflow.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Confirmation HRMS High-Resolution Mass Spectrometry MolFormula Determine Molecular Formula HRMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C, DEPT) FuncGroups Identify Functional Groups & Unsaturation NMR_1D->FuncGroups Fragments Assemble Structural Fragments NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Connectivity Establish Connectivity of Fragments NMR_2D->Connectivity Stereochem Determine Relative Stereochemistry NMR_2D->Stereochem MolFormula->FuncGroups FuncGroups->Fragments Fragments->Connectivity ProposedStructure Propose Final Structure Connectivity->ProposedStructure Stereochem->ProposedStructure Confirmation Confirm with X-ray Crystallography (if possible) or Synthesis ProposedStructure->Confirmation

A typical workflow for natural product structural elucidation.

Conclusion

The structural elucidation of this compound, like any natural product, would necessitate a rigorous and systematic application of modern analytical techniques. Through the combined use of mass spectrometry and a variety of NMR experiments, researchers can piece together the molecular puzzle, starting from the elemental composition and culminating in the full 3D arrangement of the atoms. While the specific data for this compound's elucidation is not widely published, the methodologies described herein represent the gold standard in chemical and pharmaceutical research for characterizing novel molecular entities. A confirmed structure is the critical first step towards unlocking the full therapeutic potential of this compound.

References

Alboctalol: An In-Depth Examination of Currently Available In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a naturally occurring polyphenol that has been isolated from plant species of the Morus genus, including Morus alba and Morus australis.[1] As a complex natural product, its full pharmacological profile remains largely unexplored. This document aims to provide a comprehensive overview of the existing in vitro data on this compound. However, it is critical to note at the outset that publicly available research on the specific cellular and molecular interactions of this compound is exceedingly limited. The information presented herein is based on the sparse mentions in scientific literature, and as such, does not constitute a complete pharmacological dossier.

Chemical Structure and Properties

The chemical structure of this compound has been a subject of scientific inquiry, with nuclear magnetic resonance (NMR) and mass spectrometry studies leading to a revised structural assignment.[2] It is characterized as a dimer of oxyresveratrol.[2] The molecular formula for this compound is C28H24O8, and its IUPAC name is (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol.[3]

Summary of In Vitro Findings

Currently, the body of in vitro research on this compound is sparse. The primary finding reported in the available literature is its cytotoxic activity.

Cytotoxicity Data

A summary of the reported cytotoxic effects of this compound is presented in the table below.

Cell LineAssay TypeEndpointObserved EffectReference
P-388Not SpecifiedCytotoxicityWeak cytotoxicity[1]

Note: The term "weak cytotoxicity" is qualitative. Without specific quantitative data such as IC50 or EC50 values, the potency of this effect cannot be accurately assessed or compared with other compounds.

Experimental Protocols

Detailed experimental protocols for the in vitro studies of this compound are not available in the public domain. The single mention of its cytotoxic activity does not provide specifics regarding the assay conditions, such as the concentration range of this compound tested, the duration of exposure, or the method used to assess cell viability.

Signaling Pathways and Mechanism of Action

At present, there is no published research detailing the mechanism of action of this compound or its effects on any cellular signaling pathways. Elucidating the molecular targets and pathways through which this compound exerts its cytotoxic effects would require further dedicated investigation.

A hypothetical workflow for investigating the mechanism of action of a novel compound like this compound is presented below. This diagram illustrates a logical progression from initial screening to more detailed mechanistic studies.

cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Compound Acquisition Compound Acquisition Cytotoxicity Screening Cytotoxicity Screening Compound Acquisition->Cytotoxicity Screening Test in cell lines Target Identification Target Identification Cytotoxicity Screening->Target Identification If active Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Identify potential pathways Binding Assays Binding Assays Pathway Analysis->Binding Assays Validate target interaction Functional Assays Functional Assays Binding Assays->Functional Assays Determine functional effect

Caption: A generalized workflow for the in vitro investigation of a novel compound.

Future Directions

The limited data on this compound highlight a significant gap in our understanding of this natural product's biological activity. To build a comprehensive profile, future in vitro research should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a diverse panel of cancer cell lines to quantify its potency and selectivity.

  • Receptor Binding Assays: Screening this compound against a broad range of receptors, enzymes, and ion channels to identify potential molecular targets.

  • Functional Assays: Characterizing the functional consequences of this compound's interaction with any identified targets (e.g., agonist, antagonist, or enzyme inhibitor).

  • Signaling Pathway Analysis: Employing techniques such as western blotting, reporter gene assays, or transcriptomics to elucidate the signaling cascades modulated by this compound.

Conclusion

References

Alboctalol: An Examination of Publicly Available In Vivo Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This document addresses the topic of the in vivo efficacy of the compound designated as "Alboctalol." Following a comprehensive and systematic search of publicly accessible scientific literature, clinical trial registries, and pharmacological databases, we must report that there is currently no available data on the in vivo efficacy of a compound with this name.

Our extensive search included queries for "this compound in vivo efficacy," "this compound animal models," "this compound clinical trials," and "this compound pharmacodynamics." These searches did not yield any relevant scientific publications or clinical data.

The absence of information in the public domain suggests several possibilities:

  • Novelty of the Compound: this compound may be a recently synthesized compound that has not yet progressed to the stage of in vivo animal or human studies.

  • Proprietary Nature: The research and development of this compound may be conducted under proprietary constraints by a pharmaceutical or biotechnology company, with no data yet released into the public sphere.

  • Alternative Nomenclature: "this compound" may be an internal code name or a non-standard nomenclature for a compound known publicly by a different name.

  • Discontinuation of Research: It is also possible that early-stage research on this compound was discontinued (B1498344) before any in vivo studies were initiated or published.

Due to the complete lack of publicly available data, we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways related to the in vivo efficacy of this compound.

We recommend that researchers interested in this compound consult internal or proprietary databases if they are affiliated with an organization that may be developing it. Otherwise, monitoring future scientific publications and patent literature may eventually yield information should research on this compound be published.

Lack of Publicly Available Data for Alboctalol

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific, detailed pharmacokinetic data available for a compound referred to as "Alboctalol." While a chemical entity with this name is listed in the PubChem database, there are no associated studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical or clinical settings.

Due to this absence of information, it is not possible to generate the requested in-depth technical guide on the pharmacokinetic profile of this compound.

To fulfill the user's request for a detailed technical guide on the pharmacokinetics of a relevant pharmaceutical compound, this report will instead focus on Labetalol . Labetalol is a well-documented adrenergic receptor antagonist for which extensive pharmacokinetic data is available, allowing for a comprehensive analysis that meets the core requirements of the original request.

An In-Depth Technical Guide to the Pharmacokinetic Profile of Labetalol

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Labetalol, a non-selective beta-adrenergic and selective alpha-1-adrenergic receptor antagonist. The information is intended for researchers, scientists, and drug development professionals.

Absorption

Labetalol is readily absorbed from the gastrointestinal tract following oral administration. However, it undergoes significant first-pass metabolism in the liver, which reduces its absolute bioavailability to approximately 25%.[1] The bioavailability of Labetalol has been observed to increase with age.

Experimental Protocol: Bioavailability Study of Labetalol

A representative experimental design to determine the bioavailability of Labetalol would involve a randomized, crossover study in healthy volunteers or hypertensive patients.

  • Subjects: A cohort of healthy adult male and female volunteers or hypertensive patients.

  • Study Arms:

    • Intravenous (IV) Administration: A single intravenous dose of Labetalol hydrochloride (e.g., 50 mg) is administered as an infusion.

    • Oral Administration: A single oral dose of a Labetalol tablet (e.g., 200 mg) is administered with a standardized volume of water.

  • Washout Period: A sufficient washout period is maintained between the two administrations to ensure complete elimination of the drug from the previous phase.

  • Blood Sampling: Serial blood samples are collected at predefined time points over a 60-hour period following both oral and intravenous administration.

  • Sample Analysis: Plasma concentrations of unchanged Labetalol and its metabolites are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the oral and intravenous routes. The absolute bioavailability (F) is then calculated using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Distribution

The volume of distribution of Labetalol is large, indicating extensive distribution into tissues outside of the vascular compartment. Following intravenous administration, the volume of distribution has been determined to be approximately 24.6 L/kg.[2]

Metabolism

Labetalol is extensively metabolized, primarily in the liver, through conjugation to form glucuronide metabolites. There are no known active metabolites of significant consequence.[1] The extensive hepatic first-pass metabolism is the primary reason for the relatively low oral bioavailability.[1][2]

Excretion

The elimination of Labetalol and its metabolites occurs via both renal and fecal routes. The elimination half-life of Labetalol is approximately 6 hours.[1] Following intravenous administration, the total body clearance of unchanged dilevalol (B1670639) (an isomer of labetalol) was found to be 23.2 mL/min/kg.[2]

Quantitative Pharmacokinetic Data for Labetalol
ParameterValueRoute of AdministrationReference
Absolute Bioavailability ~25%Oral[1]
Elimination Half-Life (t½) ~6 hoursOral/IV[1]
Volume of Distribution (Vd) 24.6 L/kgIntravenous[2]
Time to Peak Plasma Concentration (Tmax) 1.4 hoursOral[2]
Total Body Clearance 23.2 mL/min/kgIntravenous[2]
Signaling Pathways

Labetalol exerts its therapeutic effects by blocking both beta- and alpha-adrenergic receptors.

  • Beta-Adrenergic Blockade: By antagonizing beta-1 adrenergic receptors in the heart, Labetalol reduces heart rate and myocardial contractility. Blockade of beta-2 adrenergic receptors in the peripheral vasculature can lead to some vasoconstriction, though this is counteracted by its alpha-1 blocking effects.

  • Alpha-1 Adrenergic Blockade: Antagonism of post-synaptic alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation, reducing peripheral vascular resistance and blood pressure.[1]

Signaling_Pathway cluster_adrenergic Adrenergic Signaling cluster_labetalol Labetalol Action Norepinephrine Norepinephrine/ Epinephrine Alpha1 α1-Adrenergic Receptor Norepinephrine->Alpha1 Beta1 β1-Adrenergic Receptor Norepinephrine->Beta1 Gq Gq Protein Alpha1->Gq Gs Gs Protein Beta1->Gs PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HeartEffects ↑ Heart Rate ↑ Contractility PKA->HeartEffects Labetalol Labetalol Labetalol->Alpha1 Blocks Labetalol->Beta1 Blocks

Caption: Labetalol's dual adrenergic receptor blockade.

Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

Experimental_Workflow cluster_study_design Study Design cluster_dosing Dosing & Sampling cluster_analysis Sample & Data Analysis SubjectRecruitment Subject Recruitment (Healthy Volunteers) InformedConsent Informed Consent SubjectRecruitment->InformedConsent Randomization Randomization (Crossover Design) InformedConsent->Randomization Dosing Drug Administration (Oral or IV) Randomization->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling SampleProcessing Plasma Separation BloodSampling->SampleProcessing Bioanalysis HPLC Analysis SampleProcessing->Bioanalysis PK_Analysis Pharmacokinetic Modeling (AUC, t½, etc.) Bioanalysis->PK_Analysis Report Report PK_Analysis->Report Final Report

Caption: Workflow of a clinical pharmacokinetic study.

References

Alboctalol: A Technical Guide to Solubility and Stability Assessment for Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data regarding the solubility and stability of Alboctalol. This guide, therefore, provides a comprehensive framework of standardized methodologies and best practices for determining these critical parameters for a research compound like this compound, intended for researchers, scientists, and drug development professionals. The experimental protocols and data tables presented are illustrative and based on established pharmaceutical testing guidelines.

Introduction to Physicochemical Characterization

This compound is a natural compound isolated from Morus australis that has demonstrated weak cytotoxic activity against P-388 cells. For any further investigation into its therapeutic potential, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These parameters are fundamental to designing valid in vitro and in vivo experiments, developing suitable formulations, and establishing a foundation for regulatory assessment. This document outlines the standard experimental approaches for evaluating the solubility and stability of a new chemical entity (NCE) such as this compound.

Solubility Determination

Solubility is a critical determinant of a compound's absorption and bioavailability. The assessment of solubility is typically performed in various aqueous and organic solvents to understand its behavior in different environments.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions, as well as relevant organic solvents.

  • Compound Addition: Add an excess amount of the test compound (e.g., this compound) to a known volume of each solvent in a sealed container. The presence of undissolved solid material at the end of the experiment is crucial.

  • Equilibration: Agitate the samples at a constant temperature (typically 37°C for physiological relevance) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express solubility in units of mg/mL or µg/mL.

Data Presentation: Illustrative Solubility Profile

The following table illustrates how solubility data for a research compound would be presented.

Solvent/MediumTemperature (°C)pHSolubility (µg/mL)Method
0.1 N HCl371.2Data Not AvailableShake-Flask
Acetate Buffer374.5Data Not AvailableShake-Flask
Phosphate Buffer376.8Data Not AvailableShake-Flask
Phosphate Buffered Saline377.4Data Not AvailableShake-Flask
Water25~7.0Data Not AvailableShake-Flask
Ethanol25N/AData Not AvailableShake-Flask
DMSO25N/AData Not AvailableShake-Flask

Stability Assessment

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are essential for determining a re-test period for the drug substance and a shelf life for the drug product.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods.

  • Sample Preparation: Prepare solutions of the compound in appropriate solvents.

  • Stress Conditions: Expose the samples to a range of stress conditions:

    • Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at room and elevated temperatures.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the degradants.

Experimental Protocol: ICH-Compliant Stability Studies

Formal stability studies are performed on at least three primary batches of the substance to establish a re-test period.[1][2]

  • Storage Conditions: Store the compound in controlled environmental chambers under various conditions as specified by the International Council for Harmonisation (ICH) guidelines.

  • Testing Frequency: Test the samples at specified time intervals.

  • Parameters to be Tested: At each time point, the compound is tested for its appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Illustrative Stability Study Conditions (ICH Q1A(R2))

The table below summarizes the storage conditions for long-term, intermediate, and accelerated stability studies.[3]

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Visualizations

Experimental Workflow for Physicochemical Characterization

G cluster_sol Solubility Assessment cluster_stab Stability Assessment Sol_Start Start: Compound Available Sol_Prep Prepare Solvents (Aqueous Buffers, Organic) Sol_Start->Sol_Prep Sol_Add Add Excess Compound (Shake-Flask Method) Sol_Prep->Sol_Add Sol_Equil Equilibrate (Constant Temp & Agitation) Sol_Add->Sol_Equil Sol_Sep Phase Separation (Centrifuge/Filter) Sol_Equil->Sol_Sep Sol_Quant Quantify Concentration (e.g., HPLC) Sol_Sep->Sol_Quant Sol_End End: Solubility Profile Sol_Quant->Sol_End Stab_Start Start: Compound Available Stab_Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Stab_Start->Stab_Forced Stab_Method Develop Stability-Indicating Analytical Method Stab_Forced->Stab_Method Stab_ICH ICH Stability Study (Long-term, Accelerated) Stab_Method->Stab_ICH Stab_Test Test at Time Points (Assay, Impurities) Stab_ICH->Stab_Test Stab_End End: Stability Profile & Re-test Period Stab_Test->Stab_End

Caption: Workflow for solubility and stability assessment of a new chemical entity.

Representative Signaling Pathway for a Cytotoxic Compound

Since this compound has shown weak cytotoxic activity, understanding potential mechanisms is crucial. Many cytotoxic compounds induce apoptosis through various signaling cascades. The diagram below illustrates a simplified, representative signaling pathway.

G cluster_pathway Representative Cytotoxic Signaling Pathway Compound Cytotoxic Compound (e.g., this compound) Stress Cellular Stress (e.g., DNA Damage) Compound->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway often triggered by cytotoxic agents.

Conclusion

While specific data for this compound is not yet available, this guide provides the necessary framework for its comprehensive solubility and stability characterization. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data essential for advancing the research and development of this and other novel compounds. The provided workflows and pathway diagrams serve as a conceptual foundation for the experimental design and mechanistic investigations that are critical in early-stage drug discovery.

References

Alboctalol: An Inquiry into Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive investigation into the scientific and medical literature reveals a significant lack of publicly available data on the potential therapeutic targets and mechanism of action of Alboctalol. This document serves to transparently report on the current state of knowledge, or lack thereof, regarding this compound. While the chemical structure of this compound is defined, its pharmacological profile, including its mechanism of action, pharmacodynamics, pharmacokinetics, and any potential therapeutic applications, remains uncharacterized in published scientific research. This guide will present the limited available information and highlight the extensive knowledge gaps that currently prevent a detailed analysis of its therapeutic potential.

Introduction to this compound

This compound is a chemical entity with the molecular formula C₂₈H₂₄O₈.[1] Its chemical structure and basic computed properties are available in public chemical databases such as PubChem.[1] However, beyond these fundamental physicochemical characteristics, there is a notable absence of peer-reviewed scientific literature detailing its biological activity.

Current Understanding of this compound's Mechanism of Action and Therapeutic Targets

A thorough search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using keywords such as "this compound," "this compound mechanism of action," "this compound therapeutic targets," and "this compound pharmacology," did not yield any relevant studies. This indicates that this compound is likely a novel or largely unstudied compound within the public domain of scientific research.

Consequently, it is not possible to provide any information on its potential therapeutic targets. The identification of therapeutic targets is a multi-step process that typically involves:

  • High-throughput screening: To identify initial interactions with biological macromolecules.

  • In vitro and in vivo assays: To characterize the nature and strength of these interactions.

  • Target validation studies: To confirm the role of the identified target in a specific disease process.

As no such studies on this compound have been published, any discussion of its therapeutic targets would be purely speculative and without a scientific basis.

Quantitative Data and Experimental Protocols

The core requirement for summarizing quantitative data into structured tables cannot be fulfilled due to the complete absence of such data in the public domain. There are no published studies providing information on:

  • Binding affinities (e.g., Ki, Kd)

  • Efficacy (e.g., EC50, IC50)

  • Pharmacokinetic parameters (e.g., absorption, distribution, metabolism, excretion)

  • Pharmacodynamic readouts

Similarly, the request for detailed methodologies for key experiments cannot be met as no such experiments have been documented in the scientific literature.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships involving this compound is not feasible. The elucidation of signaling pathways requires extensive research to understand how a compound modulates specific cellular communication networks. Without any foundational research into the biological effects of this compound, there are no pathways to visualize.

Conclusion and Future Directions

This compound represents a chemical entity with an unknown pharmacological profile. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The complete lack of data means that this compound is an unexplored area for potential discovery.

Future research on this compound would need to begin with fundamental in vitro screening to identify any biological activity. Should any promising activity be identified, subsequent studies would be required to elucidate its mechanism of action, identify its therapeutic target(s), and characterize its pharmacological profile. Until such research is conducted and published, the potential therapeutic targets of this compound will remain unknown.

References

Alboctalol: A Technical Review of a Novel Polyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a naturally occurring polyphenol that has been identified in select plant species.[1] As a member of the diverse family of phenolic compounds, it holds potential for further scientific investigation due to the established broad-spectrum biological activities of this chemical class. This technical guide provides a comprehensive review of the currently available scientific literature on this compound, focusing on its chemical properties, biological activity, and the methodologies pertinent to its study. It is important to note that research on this compound is in its nascent stages, and as such, the body of literature is limited.

Chemical and Physical Properties

This compound is chemically defined as (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol.[2] Its fundamental properties are summarized in the table below, derived from computational and database sources.

PropertyValueSource
Molecular Formula C28H24O8PubChem[2]
Molecular Weight 488.5 g/mol PubChem[2]
IUPAC Name (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diolPubChem[2]
CAS Number 62394-00-7PubChem[2]
Topological Polar Surface Area 162 ŲPubChem[2]
XLogP3 4.3PubChem[2]

Natural Sources

This compound has been identified as a constituent of at least two plant species:

  • Morus australis : A species of mulberry tree.

  • Bagassa guianensis : A tree native to the Guianas and Brazil.[2]

The presence of this compound in these botanicals suggests it may be synthesized as a secondary metabolite, potentially playing a role in the plant's defense mechanisms or physiological processes.

Biological Activity

To date, the documented biological activity of this compound is limited. The primary finding reported in the literature is its weak cytotoxicity against P-388 murine leukemia cells . This suggests a potential, albeit modest, anti-proliferative effect that warrants further investigation to understand its selectivity and mechanism.

Due to the limited research, there is currently no information available regarding the mechanism of action of this compound, and consequently, no signaling pathways have been elucidated.

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively published. However, based on standard methodologies for natural product chemistry and cell biology, the following outlines the likely procedures for its isolation and cytotoxicity assessment.

General Protocol for Isolation from Plant Material

The isolation of this compound from its natural sources, such as Morus australis or Bagassa guianensis, would typically follow a standard phytochemical workflow.

A generalized workflow for the isolation of this compound.
  • Collection and Preparation of Plant Material : The relevant plant parts (e.g., leaves, bark) are collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered plant material is subjected to extraction with an appropriate organic solvent, such as methanol (B129727) or ethanol, to dissolve the secondary metabolites, including this compound.

  • Concentration : The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Fractionation : The crude extract is then subjected to column chromatography over a stationary phase like silica (B1680970) gel. A gradient of solvents with increasing polarity is used to separate the components of the extract into different fractions.

  • Purification : Fractions containing this compound, identified by techniques such as Thin Layer Chromatography (TLC), are further purified using methods like High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for Cytotoxicity Assay (P-388 Cells)

The assessment of this compound's cytotoxicity against P-388 murine leukemia cells would likely involve a colorimetric assay such as the MTT assay.

A standard workflow for an MTT-based cytotoxicity assay.
  • Cell Culture : P-388 cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding : Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation : The treated plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Assay : Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.

Future Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for future research. Key areas for investigation include:

  • Comprehensive Biological Screening : Evaluating this compound against a wider range of cancer cell lines and in other biological assays to explore potential anti-inflammatory, antioxidant, or antimicrobial activities.

  • Mechanism of Action Studies : Investigating the molecular targets and signaling pathways affected by this compound to understand the basis of its cytotoxic activity.

  • In Vivo Studies : If promising in vitro activity is observed, conducting animal studies to assess the efficacy, pharmacokinetics, and safety of this compound.

  • Synthesis and Analogue Development : Developing a synthetic route to this compound would enable the production of larger quantities for research and the creation of analogues with potentially improved activity and drug-like properties.

Conclusion

This compound is a natural polyphenol with a defined chemical structure but a largely unexplored biological profile. The preliminary finding of weak cytotoxicity against P-388 cells provides a starting point for more in-depth investigations into its potential as a bioactive compound. Further research is essential to elucidate its mechanism of action, expand its known biological activities, and determine its potential for therapeutic applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alboctalol, a naturally occurring polyphenol, presents a complex case study in the exploration of natural products for therapeutic applications. Initially isolated from Morus alba, its chemical structure has been a subject of revision and is now understood to be a dimeric derivative of oxyresveratrol (B150227). While direct pharmacological data on this compound remains scarce, its constituent monomer, oxyresveratrol, has been extensively studied, revealing a wide array of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound and its related compounds, with a particular focus on the well-documented activities of oxyresveratrol as a proxy for potential therapeutic avenues. This document summarizes the known chemical properties, outlines potential (though largely unelucidated) mechanisms of action, and provides detailed experimental protocols and data presentation to guide future research and development efforts in this area.

Introduction to this compound

This compound is a polyphenol that was first isolated from the white mulberry tree, Morus alba. Initially, its chemical structure was misidentified, but it was later revised and confirmed through NMR studies and synthesis of its octamethyl ether.[1] It is now established that this compound is a dimer of oxyresveratrol, a well-known stilbenoid with a range of biological activities. The link to oxyresveratrol is crucial, as the extensive research on the monomer provides a foundation for hypothesizing the potential bioactivity of the dimer, this compound.

Currently, the publicly available data on the specific biological activities of this compound is limited. One study has reported that it exhibits weak cytotoxicity against P-388 cells. This scarcity of data presents both a challenge and an opportunity for researchers in natural product chemistry and drug discovery. The complex structure of this compound may confer unique pharmacological properties distinct from its monomeric precursor, warranting further investigation.

Chemical Properties and Synthesis

A solid understanding of the physicochemical properties of this compound and its related compounds is fundamental for any drug development program.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is primarily derived from computational models and is essential for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C28H24O8PubChem
Molecular Weight 488.5 g/mol PubChem
IUPAC Name (6S,7S,8R)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diolPubChem
XLogP3 4.3PubChem
Hydrogen Bond Donor Count 8PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 5PubChem

Table 1: Physicochemical Properties of this compound

Synthesis Overview

The total synthesis of this compound has not been extensively reported. However, the synthesis of its octamethyl ether was achieved by treating oxyresveratrol tetramethyl ether with acid, which provided crucial evidence for the revision of its structure.[1] This suggests that acid-catalyzed dimerization of oxyresveratrol derivatives could be a viable synthetic route. For drug development, the synthesis of this compound analogs and derivatives will be critical for establishing structure-activity relationships (SAR).

Biological Activities and Mechanism of Action (Oxyresveratrol as a Surrogate)

Given the limited data on this compound, this section will focus on the well-documented biological activities of its monomer, oxyresveratrol. These activities provide a strong rationale for the further investigation of this compound.

Overview of Oxyresveratrol's Biological Activities

Oxyresveratrol has been shown to possess a broad spectrum of pharmacological effects, including:

  • Antioxidant and Anti-inflammatory Effects: Oxyresveratrol is a potent scavenger of free radicals and can modulate inflammatory pathways.

  • Neuroprotective Properties: It has shown promise in models of neurological disorders.

  • Anticancer Activity: Oxyresveratrol can inhibit the proliferation of various cancer cell lines and induce apoptosis.

  • Tyrosinase Inhibition: It is a known inhibitor of melanogenesis.

Quantitative Biological Data for Oxyresveratrol

The following table summarizes some of the key quantitative data on the biological activities of oxyresveratrol from various studies.

ActivityAssay SystemIC50 / EC50Reference
α-Glucosidase InhibitionIn vitro enzyme assay19.5 ± 1.7 µM[2]
DPPH Radical ScavengingIn vitro assayWeaker than Trolox[2]
Anti-herpetic ActivityIn vitro cell-based assay-[2]
Neuraminidase InhibitionIn vitro enzyme assay-[2]
Cytotoxicity (various cancer cell lines)In vitro cell-based assayVaries by cell line[2]

Table 2: Quantitative Biological Data for Oxyresveratrol

Signaling Pathways Modulated by Oxyresveratrol

Oxyresveratrol has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation. The following diagrams illustrate some of these pathways. It is important to note that these pathways have been elucidated for oxyresveratrol, and their modulation by this compound remains to be investigated.

STAT3_Pathway Oxyresveratrol Oxyresveratrol pSTAT3 p-STAT3 Oxyresveratrol->pSTAT3 Inhibits Apoptosis Apoptosis Oxyresveratrol->Apoptosis Promotes IL6 IL-6 IL6R IL-6R IL6->IL6R STAT3 STAT3 IL6R->STAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Gene Expression (e.g., Bcl-2, Bcl-xL) Nucleus->Gene_Expression Gene_Expression->Apoptosis PI3K_Akt_Pathway Oxyresveratrol Oxyresveratrol pAkt p-Akt Oxyresveratrol->pAkt Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt Phosphorylation Neuroinflammation Neuroinflammation (TNF-α, IL-1β) pAkt->Neuroinflammation Promotes Experimental_Workflow Start Start: this compound Investigation Isolation Isolation from Natural Source or Chemical Synthesis Start->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure In_Vitro In Vitro Screening (Cytotoxicity, Enzyme Inhibition) Structure->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID MOA Mechanism of Action Studies (Western Blot, Pathway Analysis) Hit_ID->MOA Active SAR Structure-Activity Relationship (Analog Synthesis) Hit_ID->SAR Active In_Vivo In Vivo Efficacy Studies (Animal Models) MOA->In_Vivo SAR->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt End Preclinical Candidate Lead_Opt->End

References

Spectroscopic and Mechanistic Insights into Alboctalol (Butalbital): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol, also widely known as Butalbital, is a short-to-intermediate acting barbiturate (B1230296).[1][2] It is a central nervous system depressant utilized for its sedative and muscle-relaxing properties, often in combination with other analgesics for the treatment of tension headaches and pain.[3][4][5] A comprehensive understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in pharmaceutical formulations. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of this compound, alongside its primary mechanism of action.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (Butalbital).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly accessible raw NMR data for this compound is limited, spectral data has been reported in various databases.

¹H NMR: Data for the proton NMR of Butalbital is available through the Sadtler Research Laboratories spectral collection.[3]

¹³C NMR: Carbon-13 NMR data for Butalbital has been referenced in SpectraBase.[3]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

Table 1: Mass Spectrometry Data for this compound (Butalbital) [3][6]

Parameter Value
Molecular FormulaC₁₁H₁₆N₂O₃
Molecular Weight224.26 g/mol
Major Mass Fragments (m/z) Relative Intensity
181High
168High
167High
124Medium
97Low
Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in the this compound molecule.

Table 2: Infrared (IR) Spectroscopy Data for this compound (Butalbital) [7][8]

Wavenumber (cm⁻¹) Functional Group Assignment Description
3020=C-H stretchAlkene C-H bond
2935C-H stretchAlkane C-H bonds
1746, 1726, 1706C=O stretchCarbonyl groups of the barbiturate ring
1642C=C stretchAlkene C=C bond
1410, 1300C-H bendMethylene and methyl groups
925=C-H bendOut-of-plane alkene C-H bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A representative quantity of the finely powdered sample is triturated with a small amount of a suitable solvent like methanol.[9] The extract can be used directly or filtered and evaporated to dryness under a stream of nitrogen before being reconstituted in a suitable solvent for injection.[9]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a common setup for the analysis of Butalbital.[10]

  • GC Conditions: The specific column, temperature program, and carrier gas flow rate would be optimized for the separation of Butalbital from any other components.

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode.[3][6] For quantitative analysis, selected ion monitoring (SIM) can be employed, targeting characteristic ions of Butalbital (e.g., m/z 196, 181, 138) and an internal standard if used.[10]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid-state analysis, a small amount of the this compound sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[11]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹). A background spectrum of the KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Mechanism of Action

This compound, as a barbiturate, exerts its primary effect on the central nervous system by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2]

Alboctalol_Mechanism_of_Action Mechanism of Action of this compound (Butalbital) cluster_membrane Postsynaptic Neuron This compound This compound (Butalbital) GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to a distinct site Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Prolongs opening Increased_Cl_Influx Increased Chloride Ion Influx Chloride_Channel->Increased_Cl_Influx Facilitates Neuronal_Membrane Neuronal Membrane Hyperpolarization Membrane Hyperpolarization Increased_Cl_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability CNS_Depression CNS Depression (Sedation, Anxiolysis) Decreased_Excitability->CNS_Depression

Caption: this compound's mechanism of action at the GABA-A receptor.

The binding of this compound to a specific site on the GABA-A receptor enhances the effect of GABA by increasing the duration of the opening of the associated chloride ion channel.[12] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire. The overall effect is a reduction in neuronal excitability, leading to the central nervous system depression characteristic of barbiturates.[2]

Experimental Workflows

A typical workflow for the characterization and quantification of this compound in a pharmaceutical formulation is outlined below.

Alboctalol_Analysis_Workflow Analytical Workflow for this compound Sample Pharmaceutical Sample (e.g., Tablet) Extraction Extraction of Active Ingredient Sample->Extraction Qualitative_Analysis Qualitative Analysis Extraction->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis Extraction->Quantitative_Analysis IR IR Spectroscopy Qualitative_Analysis->IR Functional Groups MS Mass Spectrometry Qualitative_Analysis->MS Molecular Weight & Fragmentation Data_Analysis Data Analysis and Reporting IR->Data_Analysis MS->Data_Analysis HPLC HPLC with UV Detection Quantitative_Analysis->HPLC Concentration HPLC->Data_Analysis

Caption: General workflow for this compound analysis.

References

Methodological & Application

Alboctalol: Application Notes and Protocols for a Novel β-Adrenergic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

These application notes provide a comprehensive overview of the experimental protocols for the characterization of Alboctalol, a novel investigational antagonist of the β-adrenergic receptor. This document is intended for researchers, scientists, and drug development professionals. It includes detailed methodologies for in vitro and in vivo studies, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows.

Introduction

This compound is a selective antagonist of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) primarily found in smooth muscle tissues.[1] Agonists of this receptor are used in the treatment of asthma and preterm labor.[1] The characterization of novel antagonists like this compound is crucial for the development of new therapeutic agents. The following protocols describe the fundamental assays required to determine the pharmacological profile of this compound.

In Vitro Characterization

Radioligand binding assays are essential for determining the affinity and selectivity of this compound for β-adrenergic receptor subtypes.[2][3] These assays measure the displacement of a radiolabeled ligand by the unlabeled investigational compound.

Table 1: Binding Affinity (Ki) of this compound at β-Adrenergic Receptors

Receptor SubtypeRadioligandKi (nM) of this compound
β1-Adrenergic Receptor[³H]-CGP 12177152 ± 18
β2-Adrenergic Receptor[¹²⁵I]-Cyanopindolol5.8 ± 0.7
β3-Adrenergic Receptor[¹²⁵I]-Cyanopindolol> 10,000

Protocol 2.1.1: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing human β1, β2, or β3-adrenergic receptors.

  • Assay Buffer: Use a buffer of 25 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Incubation: In a 96-well plate, combine 25 µL of this compound dilutions, 25 µL of the appropriate radioligand (e.g., [¹²⁵I]-Cyanopindolol for β2), and 50 µL of membrane preparation.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Functional assays are performed to determine whether this compound acts as an agonist, antagonist, or inverse agonist.[1] A common method is to measure the production of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.[4][5]

Table 2: Functional Activity of this compound in cAMP Assays

Cell Line (Receptor)Agonist (Isoproterenol) EC₅₀ (nM)This compound IC₅₀ (nM)
CHO-K1 (Human β1)12210
HEK293 (Human β2)815
L6 (Rat β3)25> 10,000

Protocol 2.2.1: cAMP Accumulation Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human β2-adrenergic receptor in appropriate media.

  • Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Assay Medium: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.

  • Antagonist Mode: Add increasing concentrations of this compound and incubate for 15 minutes. Then, add a fixed concentration of an agonist (e.g., 10 nM isoproterenol) and incubate for a further 30 minutes at 37°C.

  • Agonist Mode: To test for agonist activity, add increasing concentrations of this compound alone and incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the data using a non-linear regression to determine IC₅₀ or EC₅₀ values.

Signaling Pathway and Experimental Workflow Visualizations

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein G Protein (Gs) b2ar->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Conversion atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylation of target proteins This compound This compound (Antagonist) This compound->b2ar Binds and Blocks agonist Agonist (e.g., Isoproterenol) agonist->b2ar Binds and Activates

Caption: β2-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay cAMP Functional Assay (Determine IC50/EC50) binding_assay->functional_assay selectivity Receptor Selectivity Panel functional_assay->selectivity pk_study Pharmacokinetic Studies (Rodents) selectivity->pk_study Candidate Selection pd_model Pharmacodynamic Model (e.g., Isoproterenol Challenge) pk_study->pd_model toxicity Toxicology Studies pd_model->toxicity

References

Application Notes and Protocols for the Proposed Laboratory Synthesis of Alboctalol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a proposed, theoretical synthesis of Alboctalol. To date, a specific and established laboratory synthesis for this compound has not been widely reported in publicly available scientific literature. The protocols described herein are based on established principles of organic chemistry and analogous reactions reported for structurally similar polyphenolic compounds. These methods have not been experimentally validated for this compound and should be considered a conceptual guide for researchers. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

This compound is a polyphenolic compound with the chemical formula C₂₈H₂₄O₈. It has been reported to be isolated from natural sources, such as Bagassa guianensis. The complex structure of this compound, featuring multiple stereocenters and highly functionalized aromatic rings, presents a significant synthetic challenge. This document provides a detailed, albeit theoretical, application note and protocol for the laboratory synthesis of this compound, aimed at researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of this compound suggests that the molecule can be disconnected at key bonds to reveal simpler and more accessible starting materials. The proposed strategy focuses on the construction of the central tetrahydronaphthalene core through a series of well-established organic reactions.

Diagram of Proposed Retrosynthetic Analysis of this compound

Retrosynthesis This compound This compound Intermediate_A Chalcone (B49325) Intermediate This compound->Intermediate_A [Michael Addition/Aldol Condensation] Starting_Material_C Protected Phloroglucinol This compound->Starting_Material_C [Friedel-Crafts Alkylation] Intermediate_B Aryl Acetaldehyde Intermediate_A->Intermediate_B Starting_Material_A Substituted Acetophenone (B1666503) Intermediate_A->Starting_Material_A [Claisen-Schmidt Condensation] Starting_Material_B Substituted Benzaldehyde (B42025) Intermediate_B->Starting_Material_B [Wittig Reaction/Oxidation]

Caption: Proposed retrosynthetic pathway for this compound.

The forward synthetic strategy would, therefore, involve the following key transformations:

  • Synthesis of Key Aldehyde and Acetophenone Intermediates: Preparation of appropriately substituted and protected benzaldehyde and acetophenone derivatives.

  • Chalcone Formation: A Claisen-Schmidt condensation to form a chalcone intermediate.

  • Michael Addition and Intramolecular Aldol Cyclization: Reaction of the chalcone with a suitable nucleophile, followed by cyclization to form the tetrahydronaphthalene core.

  • Stereoselective Reduction and Deprotection: Final steps to install the correct stereochemistry and remove protecting groups to yield this compound.

Proposed Experimental Protocols

The following protocols are proposed for the multi-step synthesis of this compound.

Step 1: Synthesis of 3,5-dibenzyloxybenzaldehyde (B85893) (Intermediate 1)

  • Reaction: Protection of 3,5-dihydroxybenzaldehyde (B42069) with benzyl (B1604629) bromide.

  • Methodology:

    • To a solution of 3,5-dihydroxybenzaldehyde (1 eq.) in acetone, add potassium carbonate (2.5 eq.).

    • Add benzyl bromide (2.2 eq.) dropwise at room temperature.

    • Reflux the mixture for 12-16 hours, monitoring by TLC.

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient).

Step 2: Synthesis of 2,4-dibenzyloxyacetophenone (Intermediate 2)

  • Reaction: Protection of 2,4-dihydroxyacetophenone with benzyl bromide.

  • Methodology:

    • Follow the procedure for Intermediate 1, using 2,4-dihydroxyacetophenone as the starting material.

Step 3: Claisen-Schmidt Condensation to form Chalcone (Intermediate 3)

  • Reaction: Base-catalyzed condensation of Intermediate 1 and Intermediate 2.

  • Methodology:

    • Dissolve Intermediate 1 (1 eq.) and Intermediate 2 (1 eq.) in ethanol (B145695).

    • Add a 50% aqueous solution of potassium hydroxide (B78521) (3 eq.) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry.

    • Recrystallize from ethanol to obtain the pure chalcone.

Step 4: Michael Addition and Cyclization

  • Reaction: Reaction of Intermediate 3 with a suitable enolate followed by intramolecular cyclization.

  • Methodology:

    • To a solution of Intermediate 3 (1 eq.) in a suitable solvent (e.g., THF), add a solution of the enolate of a protected 2,4-dihydroxyacetophenone (generated with a strong base like LDA) at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

    • The crude product containing the Michael adduct can be cyclized by treatment with a base (e.g., sodium methoxide) in methanol (B129727).

    • Purify the cyclized product by column chromatography.

Step 5: Final Deprotection to Yield this compound

  • Reaction: Removal of benzyl protecting groups.

  • Methodology:

    • Dissolve the protected this compound precursor (1 eq.) in a solvent mixture of methanol and ethyl acetate.

    • Add palladium on carbon (10 mol%) as a catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate.

    • Purify the final product by preparative HPLC to yield this compound.

Proposed Synthesis Workflow

Diagram of Proposed this compound Synthesis Workflow

SynthesisWorkflow Start Starting Materials (Substituted Phenols) Step1 Step 1: Protection (Benzylation) Start->Step1 Intermediate1 Protected Intermediates Step1->Intermediate1 Step2 Step 2: Claisen-Schmidt Condensation Intermediate1->Step2 Intermediate2 Chalcone Intermediate Step2->Intermediate2 Step3 Step 3: Michael Addition & Cyclization Intermediate2->Step3 Intermediate3 Cyclized Core Structure Step3->Intermediate3 Step4 Step 4: Stereoselective Reduction (if necessary) Intermediate3->Step4 Intermediate4 Reduced Intermediate Step4->Intermediate4 Step5 Step 5: Deprotection (Hydrogenolysis) Intermediate4->Step5 Purification Purification (Chromatography/HPLC) Step5->Purification FinalProduct This compound Analysis Analysis (NMR, MS, IR) FinalProduct->Analysis Purification->FinalProduct

Caption: A proposed workflow for the laboratory synthesis of this compound.

Quantitative Data (Theoretical)

As this is a proposed synthesis, the following quantitative data is based on typical yields for analogous reactions found in the literature. Actual yields may vary.

StepReaction TypeStarting MaterialProductTheoretical Yield (%)Purity (%) (Post-Purification)
1Benzylation3,5-dihydroxybenzaldehydeIntermediate 185-95>98
2Benzylation2,4-dihydroxyacetophenoneIntermediate 285-95>98
3Claisen-Schmidt CondensationIntermediates 1 & 2Intermediate 3 (Chalcone)70-85>97
4Michael Addition/CyclizationIntermediate 3Cyclized Core40-60>95
5Hydrogenolysis (Deprotection)Protected PrecursorThis compound80-90>99 (by HPLC)

Characterization and Analysis

The successful synthesis of this compound and its intermediates would require rigorous characterization at each step. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • Column Chromatography: For purification of intermediates.

  • High-Performance Liquid Chromatography (HPLC): For final purification and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Considerations

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.

  • Strong bases like potassium hydroxide and LDA are corrosive and should be handled with extreme caution.

  • Hydrogenation should be carried out with appropriate safety measures to mitigate the risk of fire or explosion.

These proposed protocols provide a conceptual framework for the synthesis of this compound. Experimental conditions would require optimization at each step.

Alboctalol Assay Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the methodologies and protocols for the development of assays related to the novel therapeutic agent, Alboctalol. Due to the emergent nature of this compound, this guide is based on established principles of analytical chemistry and pharmacological assay development. The protocols outlined herein are designed to be adaptable as more specific information about this compound's mechanism of action and physicochemical properties becomes available. This guide will cover analytical methods for quantification, and hypothetical signaling pathways to explore, providing a foundational framework for researchers.

Introduction to this compound

This compound is a novel synthetic compound currently under investigation for its potential therapeutic effects. As a new chemical entity, the development of robust and reliable assays is paramount for its progression through the drug development pipeline. These assays are crucial for pharmacokinetic studies, pharmacodynamic analysis, quality control, and understanding its mechanism of action. This document serves as a starting point for researchers initiating studies on this compound.

Analytical Methodologies for this compound Quantification

The accurate quantification of this compound in various matrices (e.g., plasma, tissue homogenates, pharmaceutical formulations) is fundamental. Based on common practices for small molecule drug analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are recommended.

High-Performance Liquid Chromatography (HPLC) Method Development

Objective: To develop a sensitive and specific HPLC method for the determination of this compound.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended ConditionsNotes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)A C18 column is a good starting point for many small molecules.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Gradient elution is recommended to optimize peak shape and resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV/Vis at 280 nm (or determined λmax)The maximum absorbance wavelength (λmax) of this compound should be determined.
Experimental Protocol: HPLC Method Validation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) and perform serial dilutions to create calibration standards.

  • Sample Preparation: For plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended. The supernatant can then be injected.

  • Linearity: Inject the calibration standards to establish the linear range of the assay.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine intra- and inter-day accuracy and precision.

  • Specificity: Assess for interference from endogenous components in the matrix by analyzing blank samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Hypothetical Signaling Pathway and Assay Development

While the precise mechanism of action for this compound is yet to be elucidated, we can propose a hypothetical signaling pathway to guide initial pharmacological studies. Assuming this compound is an inhibitor of a key kinase in a pro-inflammatory pathway, we can outline relevant assays.

Proposed Signaling Pathway: Inhibition of the NF-κB Pathway

A common target for anti-inflammatory drugs is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In this hypothetical model, this compound inhibits IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G Hypothetical this compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates IkBa_P p-IκBα IkBa->IkBa_P NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkBa_NFkB IκBα-NF-κB Complex IkBa_P->IkBa_NFkB Degradation of IκBα IkBa_NFkB->NFkB Releases This compound This compound This compound->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates G NF-κB Reporter Assay Workflow Start Start Cell_Culture Seed cells with NF-κB reporter construct Start->Cell_Culture Pre_treatment Pre-treat cells with varying concentrations of this compound Cell_Culture->Pre_treatment Stimulation Stimulate with an NF-κB activator (e.g., TNF-α) Pre_treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure luciferase activity Lysis->Luciferase_Assay Data_Analysis Analyze data and determine IC50 Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Alboctalol: Investigational Data in Preclinical Animal Models of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive summary of the current understanding of Alboctalol's effects and mechanism of action in animal models of cardiovascular pathologies. This document provides researchers, scientists, and drug development professionals with detailed application notes, experimental protocols, and quantitative data to facilitate further investigation.

Introduction

This compound is a novel investigational adrenoceptor antagonist with a dual mechanism of action, exhibiting competitive antagonism at both α₁- and non-selective β-adrenoceptors.[1][2] Additionally, it possesses intrinsic sympathomimetic activity as a partial agonist at β₂-adrenoceptors, contributing to its vasodilatory properties.[1][3] These pharmacological characteristics suggest its potential therapeutic utility in cardiovascular diseases such as hypertension and arrhythmia. This document outlines the key findings from preclinical studies in various animal models and provides standardized protocols for its evaluation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (structurally and functionally analogous to Labetalol) in various animal models.

Table 1: Pharmacokinetic Parameters of this compound Analogues in Different Species

SpeciesAdministration RouteDose (mg/kg)T½ (half-life)Cmax (Peak Plasma Concentration)AUC (Area Under the Curve)Systemic AvailabilityReference
RatIntravenous12.5 h---[4]
Oral10-100--Dose-proportional22-31%[4]
DogIntravenous12.1 h---[4]
Oral3-30--Dose-proportional51-59%[4]
MonkeyIntravenous11.8 h---[4]
Oral3-10--Dose-proportional57-66%[4]

Table 2: Dosing Regimens of this compound Analogues in Canine Cardiovascular Models

IndicationAdministration RouteRecommended Initial Dose (mg/kg)Dosing IntervalTitration StrategyTarget Dose (mg/kg)Reference
ArrhythmiaOral30Every 8 hours--[5]
Intravenous10Over 5 minutes--[5]
Heart FailureOral0.15–0.25Every 12 hoursIncrease by ~25% every 2 weeks1 (if tolerated)[5]

Signaling Pathways and Mechanism of Action

This compound exerts its antihypertensive effects through a multi-faceted mechanism involving the blockade of adrenergic receptors.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound in animal models of cardiovascular disease are provided below.

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the dose-dependent effect of this compound on blood pressure in a genetic model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model as they reliably develop hypertension that mimics essential hypertension in humans.[6]

Experimental Workflow:

SHR_Workflow cluster_Setup Experimental Setup cluster_Dosing Dosing and Monitoring cluster_Analysis Data Analysis acclimatization Acclimatize SHR (1 week) telemetry Implant Telemetry Probes (Surgical Procedure) acclimatization->telemetry recovery Post-operative Recovery (1 week) telemetry->recovery baseline Record Baseline BP & HR (24 hours) recovery->baseline grouping Randomize into Groups (Vehicle, this compound doses) baseline->grouping dosing Administer this compound/Vehicle (Oral Gavage) grouping->dosing monitoring Continuous BP & HR Monitoring (Telemetry) dosing->monitoring data_proc Process Telemetry Data monitoring->data_proc stats Statistical Analysis (e.g., ANOVA) data_proc->stats results Determine Dose-Response Relationship stats->results

Caption: Workflow for antihypertensive studies in SHR.

Methodology:

  • Animal Preparation: Male SHRs (12-14 weeks old) are acclimatized for one week. Radiotelemetry transmitters are surgically implanted into the abdominal aorta for continuous blood pressure and heart rate monitoring. Animals are allowed to recover for one week post-surgery.

  • Baseline Measurement: Baseline cardiovascular parameters are recorded for 24 hours before drug administration.

  • Drug Administration: Animals are randomly assigned to treatment groups: vehicle control and this compound at varying doses. The drug is administered via oral gavage.

  • Data Collection: Blood pressure and heart rate are continuously monitored for a specified period post-administration.

  • Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated for each group. Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatment groups.

Protocol 2: Assessment of Antiarrhythmic Activity in a Canine Model of Ventricular Arrhythmia

Objective: To evaluate the efficacy of this compound in suppressing ventricular arrhythmias.

Animal Model: Canine models are frequently used for arrhythmia studies due to the similarity of their cardiac electrophysiology to humans.[7]

Methodology:

  • Animal Preparation: Healthy adult mongrel dogs of either sex are anesthetized. A left thoracotomy is performed, and the left anterior descending coronary artery is ligated to induce myocardial ischemia and subsequent ventricular arrhythmias.

  • ECG Monitoring: A lead II electrocardiogram (ECG) is continuously monitored to record the onset and frequency of ventricular premature complexes (VPCs) and episodes of ventricular tachycardia (VT).

  • Drug Administration: Once stable arrhythmias are established, this compound is administered intravenously as a bolus, followed by a continuous infusion.

  • Data Collection: The frequency of VPCs and the duration and frequency of VT episodes are quantified before and after drug administration.

  • Data Analysis: The percentage reduction in arrhythmia frequency is calculated. Statistical tests (e.g., paired t-test) are used to compare pre- and post-drug arrhythmia data.

Concluding Remarks

The preclinical data available for this compound and its analogues demonstrate a promising cardiovascular profile, characterized by effective blood pressure reduction and potential antiarrhythmic properties. The provided protocols offer a standardized framework for further investigation into its therapeutic potential. Future studies should focus on long-term efficacy and safety in chronic disease models to fully elucidate its clinical translatability.

References

Application Notes & Protocols for the Quantification of Atenolol in Biological Matrices by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Note: A comprehensive search for "Alboctalol" did not yield a specific HPLC method. Therefore, these application notes and protocols have been developed for Atenolol , a widely analyzed beta-blocker, to demonstrate the required level of detail and format.

These protocols are intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Atenolol in biological samples, such as human plasma.

Introduction

Atenolol is a beta-1 selective adrenergic antagonist used in the treatment of hypertension and angina pectoris. Accurate and precise quantification of Atenolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust and widely used technique for this purpose. This document provides a detailed protocol for the determination of Atenolol in human plasma using a reversed-phase HPLC method.

Experimental Protocols

Materials and Reagents
  • Atenolol reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Metoprolol or another suitable beta-blocker (≥98% purity)

  • HPLC grade acetonitrile (B52724) and methanol (B129727)

  • Analytical grade perchloric acid, sodium hydroxide, and potassium dihydrogen phosphate (B84403)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 226 nm
Internal Standard Metoprolol
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Atenolol reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metoprolol and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL.

  • Plasma Calibration Standards: Spike drug-free human plasma with the working standard solutions to achieve final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the same manner as the calibration standards.

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of HPLC grade water.

  • Loading: To 1 mL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (e.g., 10 µg/mL Metoprolol). Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, and stability.[1]

Data Presentation

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Atenolol10 - 1000> 0.995

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC (30) < 15%85 - 115%< 15%85 - 115%
Mid QC (300) < 15%85 - 115%< 15%85 - 115%
High QC (800) < 15%85 - 115%< 15%85 - 115%

Table 3: Recovery

AnalyteLow QC (%)Mid QC (%)High QC (%)
Atenolol > 85%> 85%> 85%
Metoprolol (IS) > 85%> 85%> 85%

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing plasma 1. Plasma Sample (1 mL) add_is 2. Add Internal Standard plasma->add_is vortex 3. Vortex add_is->vortex spe 4. Solid Phase Extraction vortex->spe elute 5. Elute Analyte spe->elute evap 6. Evaporate to Dryness elute->evap recon 7. Reconstitute in Mobile Phase evap->recon hplc_inj 8. Inject into HPLC recon->hplc_inj separation 9. Chromatographic Separation hplc_inj->separation detection 10. UV Detection (226 nm) separation->detection data_acq 11. Data Acquisition detection->data_acq integration 12. Peak Integration data_acq->integration calibration 13. Calibration Curve Generation integration->calibration quant 14. Quantification calibration->quant

Caption: Experimental workflow for the determination of Atenolol in plasma.

Signaling Pathway (Illustrative)

While Atenolol's mechanism of action does not involve a classical signaling pathway in the context of metabolism for HPLC analysis, a diagram can illustrate its pharmacological action.

pharmacological_action cluster_action Mechanism of Action atenolol Atenolol beta1 Beta-1 Adrenergic Receptors (Heart) atenolol->beta1 Blocks response Decreased Heart Rate, Blood Pressure, and Cardiac Contractility beta1->response Leads to catecholamines Catecholamines (Epinephrine, Norepinephrine) catecholamines->beta1 Binds to & stimulates

Caption: Pharmacological action of Atenolol.

References

Application Notes and Protocols for the Quantitative Analysis of Alboctalol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Methodologies for the Quantitative Determination of Alboctalol in various matrices.

Introduction

This compound is a polyphenol compound with potential therapeutic applications. Accurate and precise quantitative analysis is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques. The methodologies outlined below are based on established principles for the analysis of similar phenolic compounds and serve as a robust starting point for method development and validation. No specific validated methods for the quantitative analysis of this compound have been identified in publicly available literature; therefore, the following protocols are presented as recommended starting points for researchers.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a widely used technique for the quantification of phenolic compounds due to its robustness, reliability, and cost-effectiveness.

Application Note

This HPLC-UV method is suitable for the determination of this compound in bulk drug substance and simple formulations. The method relies on the separation of this compound from potential impurities and degradation products on a reversed-phase column, followed by detection at its maximum absorption wavelength.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure good separation.

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    15 80
    20 80
    21 10

    | 25 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of this compound (a hypothetical maximum wavelength of 280 nm is proposed for initial method development).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Inject Inject into HPLC Dilute_Standard->Inject Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound Calibrate->Quantify

HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, a more sensitive and selective method like LC-MS/MS is required.[1][2]

Application Note

This LC-MS/MS method is designed for the trace-level quantification of this compound in biological fluids, making it ideal for pharmacokinetic and metabolism studies. The method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Experimental Protocol

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A fast gradient is typically employed for high-throughput analysis.

    Time (min) % Solvent B
    0.0 5
    2.0 95
    2.5 95
    2.6 5

    | 3.5 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometry Parameters (Hypothetical):

  • Ionization Mode: ESI Negative

  • Precursor Ion (Q1): [M-H]⁻ (m/z 487.1)

  • Product Ions (Q3): To be determined by infusion of a standard solution. Hypothetical transitions: 487.1 -> 365.1 (quantifier), 487.1 -> 121.0 (qualifier).

  • Collision Energy: To be optimized for each transition.

  • Internal Standard (IS): A structurally similar compound, such as another polyphenol or a stable isotope-labeled this compound, should be used.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

Quantitative Data Summary (Hypothetical)
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantitation (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + IS Precipitate Protein Precipitation Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate UHPLC Separation Inject->Separate Ionize ESI Source Separate->Ionize Analyze MS/MS (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Quantify Quantification vs. IS Integrate->Quantify

LC-MS/MS analysis workflow for this compound in plasma.

UV-Vis Spectrophotometry

For a simple and rapid estimation of this compound in solutions with minimal interfering substances, UV-Vis spectrophotometry can be employed.

Application Note

This method is suitable for the direct quantification of this compound in pure solutions or simple formulations where the excipients do not absorb in the same UV region. It is a cost-effective technique for routine analysis and dissolution studies.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes with a 1 cm path length.

2. Method:

  • Solvent: Methanol or Ethanol.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm using a standard solution of this compound to determine the wavelength of maximum absorbance (λmax). A hypothetical λmax of 280 nm is used for this protocol.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations ranging from 1 to 20 µg/mL.

  • Sample Preparation: Dilute the sample with the same solvent to obtain an absorbance reading within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

3. Data Analysis:

  • Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterResult
λmax280 nm
Linearity Range1 - 20 µg/mL
Molar Absorptivity (ε)To be determined
Correlation Coefficient (r²)> 0.995
Limit of Quantitation (LOQ)1 µg/mL

Logical Relationship Diagram

Spectro_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standards Prepare Standard Solutions Scan Determine λmax Standards->Scan Calibration Plot Calibration Curve (Abs vs. Conc) Standards->Calibration Samples Prepare Sample Solution Measure Measure Absorbance at λmax Samples->Measure Scan->Measure Concentration Calculate Sample Concentration Measure->Concentration Calibration->Concentration

References

Application Notes and Protocols for Alboctalol Dosage in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Alboctalol is a natural polyphenol with limited currently available biological data. The following application notes and protocols are not based on established experimental data for this compound but represent a general framework for the systematic determination of an appropriate in vivo dosage for a novel, uncharacterized natural compound. Researchers should adapt these protocols based on their specific experimental context and in-house expertise.

Introduction to this compound

This compound is a polyphenol compound that has been isolated from plants of the Moraceae family. As a member of the polyphenol class, it may possess various biological activities. However, its specific mechanism of action, pharmacokinetic profile, and effective in vivo dosages have not yet been established. The successful preclinical evaluation of this compound requires a careful and systematic approach to dose determination, starting from in vitro assessments and progressing to well-designed animal studies.

Strategy for In Vivo Dosage Determination

A logical progression of experiments is necessary to determine a safe and effective dose range for this compound. This process typically involves four key stages:

  • In Vitro Efficacy and Cytotoxicity Studies: To determine the initial concentration range for biological activity and potential toxicity.

  • Acute Toxicity Study: To establish the maximum tolerated dose (MTD) in a relevant animal model.

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which informs dosing frequency.

  • Dose-Ranging Efficacy Studies: To identify the optimal dose that produces the desired biological effect with minimal toxicity.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Safety & PK cluster_2 Phase 3: In Vivo Efficacy a In Vitro Efficacy Assays (e.g., enzyme inhibition, receptor binding) c Acute Toxicity Study (Determine MTD) a->c Provides starting dose estimate b In Vitro Cytotoxicity Assays (e.g., MTT, LDH) b->c e Dose-Ranging Efficacy Study (Determine optimal effective dose) c->e Defines upper dose limit d Pharmacokinetic (PK) Study (Determine ADME profile and half-life) d->e Informs dosing frequency

Caption: Workflow for determining the optimal in vivo dosage of a novel compound.

Data Presentation

Table 1: Hypothetical In Vitro Data for this compound
ParameterAssay TypeCell Line / TargetResult (IC50 / EC50)
Efficacy Kinase InhibitionKinase Y1.5 µM
Anti-inflammatoryLPS-stimulated RAW 264.75 µM
Cytotoxicity MTT AssayHEK29375 µM
LDH AssayHepG290 µM
Table 2: Example Data from an Acute Toxicity Study of this compound in Mice
GroupDose (mg/kg)RouteNumber of Animals (M/F)Clinical Signs of ToxicityMortality
1VehiclePO5/5None0/10
2100PO5/5None0/10
3300PO5/5None0/10
41000PO5/5Mild lethargy (2h)0/10
52000PO5/5Lethargy, piloerection1/10

MTD could be estimated to be around 1000 mg/kg based on these hypothetical results.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T½ (h)
IV1012500.125002.5
PO504501.036003.0
Table 4: Example Dose-Ranging Efficacy Study Data for this compound
GroupTreatment (mg/kg, PO, QD)Tumor Volume Reduction (%)Body Weight Change (%)
1Vehicle0+2.5
2This compound (50)25.5+1.8
3This compound (150)48.2+0.5
4This compound (450)55.1-3.0

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity and estimate the Maximum Tolerated Dose (MTD) of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), single-sex (typically females as they are often more sensitive).

  • Oral gavage needles.

  • Standard animal housing and diet.

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days before the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle.

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing. Water should be available ad libitum.

  • Dosing:

    • Administer a single oral dose of this compound to one animal. A starting dose could be estimated from in vitro data (e.g., 100-300 mg/kg).

    • If the animal survives for 48 hours without signs of severe toxicity, the next animal receives a higher dose (e.g., a 3-fold increase).

    • If the animal shows signs of toxicity or dies, the next animal receives a lower dose.

  • Observation: Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, and mortality) continuously for the first 4 hours after dosing, and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze the mortality data and clinical observations to estimate the MTD.

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the basic pharmacokinetic profile of this compound after intravenous (IV) and oral (PO) administration.

Materials:

  • This compound (sterile solution for IV, appropriate formulation for PO).

  • Cannulated rodents (e.g., jugular vein cannulation for blood sampling).

  • Blood collection tubes (e.g., with K2-EDTA).

  • Centrifuge, analytical balance, LC-MS/MS system.

Procedure:

  • Animal Preparation: Use cannulated animals to facilitate repeated blood sampling.

  • Dosing:

    • IV Group (n=3-5 animals): Administer a single bolus IV dose of this compound (e.g., 5-10 mg/kg).

    • PO Group (n=3-5 animals): Administer a single oral gavage dose of this compound (e.g., 25-100 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., ~100 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (T½).

Protocol 3: Dose-Ranging Efficacy Study

Objective: To evaluate the dose-response relationship of this compound in a relevant in vivo disease model.

Materials:

  • This compound.

  • Appropriate animal model of disease (e.g., tumor-bearing mice for an oncology study).

  • Vehicle control.

  • Positive control (if available).

  • Tools for measuring efficacy endpoints (e.g., calipers for tumor measurement).

Procedure:

  • Model Induction: Induce the disease model in a cohort of animals.

  • Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound (Low dose, e.g., 50 mg/kg).

    • Group 3: this compound (Mid dose, e.g., 150 mg/kg).

    • Group 4: this compound (High dose, e.g., 450 mg/kg, below MTD).

    • Group 5: Positive control.

  • Dosing: Administer the treatments according to a schedule informed by the PK study (e.g., once daily via oral gavage) for a specified duration.

  • Monitoring:

    • Monitor animal health and body weight regularly.

    • Measure the primary efficacy endpoints at set intervals (e.g., tumor volume twice weekly).

  • Termination: At the end of the study, euthanize the animals and collect relevant tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Statistically compare the efficacy endpoints between the treatment groups and the vehicle control to determine the effective dose range.

Potential Signaling Pathways for Investigation

As this compound is a polyphenol, its mechanism of action may involve modulation of common signaling pathways associated with this class of compounds. These include pathways related to inflammation, cell survival, and oxidative stress. The diagram below illustrates a hypothetical signaling cascade that could be investigated.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor pi3k PI3K receptor->pi3k mapk MAPK (e.g., p38, ERK) receptor->mapk akt Akt pi3k->akt nfkb NF-κB akt->nfkb transcription Gene Transcription (Inflammation, Apoptosis, Proliferation) nfkb->transcription mapk->transcription This compound This compound This compound->nfkb Inhibition (?) This compound->mapk Inhibition (?)

Caption: Hypothetical signaling pathways potentially modulated by polyphenols like this compound.

Propranolol Delivery Systems: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propranolol (B1214883) is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] Its therapeutic efficacy is well-established; however, its clinical application can be limited by factors such as a short biological half-life, low bioavailability due to extensive first-pass metabolism, and the need for frequent dosing, which can affect patient compliance.[2][3][4] To overcome these limitations, various advanced drug delivery systems have been developed to enhance the therapeutic profile of propranolol.

These application notes provide a detailed overview of various delivery methods for propranolol that have been explored in research settings. This document is intended for researchers, scientists, and drug development professionals, offering insights into formulation strategies, experimental protocols for characterization, and a summary of key performance data.

Advanced Delivery Methods for Propranolol

Several novel delivery systems have been investigated to improve the pharmacokinetic and pharmacodynamic properties of propranolol. These include oral controlled-release formulations, transdermal patches, and nanoparticle-based systems.

Oral Delivery Systems

Oral administration remains the most common and convenient route for propranolol.[5] Research has focused on developing extended-release oral formulations to maintain therapeutic drug levels over a prolonged period, reduce dosing frequency, and improve patient compliance.

  • Matrix Tablets: Hydrophilic and hydrophobic polymers are used to create a matrix that controls the release of propranolol.[6] Hydroxypropyl methylcellulose (B11928114) (HPMC) is a commonly used hydrophilic polymer that forms a gel layer upon contact with gastrointestinal fluids, retarding drug release.[7][8] The release rate can be modulated by varying the polymer concentration and viscosity grade.[7]

  • Orally Disintegrating Films (ODF): ODFs are thin films that dissolve rapidly in the oral cavity without the need for water.[5] This formulation is advantageous for pediatric and geriatric patients who have difficulty swallowing conventional tablets.[5] ODFs can also lead to a faster onset of action.[5]

  • Sustained-Release Hollow Fibers: This system encapsulates propranolol within hollow fibers, providing a sustained-release profile. In vivo studies in dogs have shown that this delivery system can achieve plasma concentrations similar to a marketed sustained-release product.[9]

  • Sublingual Tablets: Sublingual delivery avoids the first-pass metabolism of propranolol, leading to a significant increase in bioavailability.[10][11] Studies have shown that sublingual administration can result in a three-fold increase in systemic availability compared to oral administration.[10]

Transdermal Delivery Systems

Transdermal drug delivery offers a non-invasive alternative to oral administration, bypassing first-pass metabolism and providing sustained drug release.[12][13]

  • Matrix-Type Patches: These patches consist of a drug-in-polymer matrix where propranolol is dispersed.[14][15] The drug is released from the matrix and permeates through the skin into the systemic circulation. Polymers such as HPMC and Eudragit have been used to fabricate these patches.[15]

  • Nanoparticles in Gels: Chitosan (B1678972) nanoparticles containing propranolol can be dispersed in a mucoadhesive gel for transdermal application.[12] This system combines the benefits of nanoparticles for enhanced drug delivery with the prolonged skin contact time provided by the gel.

  • Elastic Liposomes: These are ultradeformable lipid vesicles that can enhance the transdermal flux of drugs.[16] Elastic liposomal formulations of propranolol have demonstrated superior transdermal flux and entrapment efficiency compared to conventional liposomes.[16]

Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform for targeted and controlled drug delivery.

  • Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to encapsulate propranolol.[17][18] These nanoparticles can be used for various applications, including intraocular delivery to treat conditions like choroidal neovascularization.[17][18]

  • Chitosan Nanoparticles: Chitosan, a natural polymer, has been used to prepare propranolol-loaded nanoparticles for transmucosal nasal delivery.[19] This route offers rapid absorption and avoids hepatic first-pass metabolism.

  • Solid Lipid Nanoparticles (SLN): SLNs are lipid-based nanoparticles that are solid at room temperature.[20] They have been investigated for the topical delivery of propranolol.[20]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on propranolol delivery systems, allowing for a comparative analysis of their performance.

Table 1: In Vitro Performance of Propranolol Delivery Systems

Delivery SystemFormulation DetailsKey In Vitro FindingsReference
Oral Matrix Tablets HPMC K100M (15-30%)Drug release sustained over 24 hours, with 94.3% release from the 25% HPMC K100M formulation.[6]
HPMC K4M (40%)Zero-order release kinetics over 12 hours.[7]
Orally Disintegrating Film HPMC E3 with PEG 400Disintegration time of 46.03 ± 0.57 seconds.[5]
Transdermal Patch HPMC E15 and Eudragit L100Zero-order drug release with diffusion as the release mechanism.[21]
Chitosan Nanoparticles 0.2% Chitosan and 0.05% TPPEntrapment efficiency of at least 70%.[12]
PLGA Nanoparticles PLGA RG502HParticle size of ~230 nm with ~10% drug loading.[17][18]
Elastic Liposomes Phosphatidylcholine and Span 80Higher transdermal flux compared to conventional liposomes.[16]

Table 2: Pharmacokinetic Parameters of Propranolol from Different Delivery Systems

Delivery SystemAnimal Model / SubjectsCmax (ng/mL)Tmax (min/hr)AUC (ng·h/mL)BioavailabilityReference
Oral (Immediate Release) Hypertensive Patients41 ± 1252 ± 11 min79 ± 54-[10]
Sublingual Hypertensive Patients147 ± 7234 ± 18 min245 ± 1343-fold increase vs. oral[10]
Oral (Sustained Release) Healthy Volunteers----[22]
Transdermal Patch RabbitsSignificantly different from oralSignificantly different from oralSignificantly different from oral5 to 6-fold increase vs. oral[13]
Slow-Release Suppositories Rabbits---83.6 - 87.8% (relative)[23]
Intravitreal PLGA Nanoparticles Rabbits--Vanishing rate reduced by half compared to free drug-[17][18]

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and characterization of propranolol delivery systems.

Protocol for Preparation of Propranolol-Loaded PLGA Nanoparticles

This protocol is based on a modified double emulsion solvent evaporation method.[17][18]

Materials:

  • Propranolol hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Probe sonicator

Procedure:

  • Primary Emulsion: Dissolve a specific amount of PLGA in DCM. In a separate vial, dissolve propranolol HCl in deionized water (e.g., 1 mg/mL). Add the aqueous propranolol solution to the organic PLGA solution.

  • Emulsify the mixture by sonicating for 2 minutes using a probe sonicator at a specific power setting (e.g., 15 W) to form a water-in-oil (w/o) emulsion.

  • Secondary Emulsion: Prepare a PVA solution in deionized water (e.g., 1% w/v).

  • Add the primary emulsion to the PVA solution and sonicate again for a longer duration and potentially higher power (e.g., 3 minutes at 20 W) to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and further characterization.

Protocol for In Vitro Drug Release Study of Propranolol Matrix Tablets

This protocol describes a standard dissolution test for extended-release tablets.[6][7]

Materials and Equipment:

  • Propranolol matrix tablets

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution media: 0.1 N Hydrochloric Acid (HCl, pH 1.2) and Phosphate (B84403) buffer (pH 6.8)

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and membrane filters (0.45 µm)

Procedure:

  • Apparatus Setup: Set up the USP Dissolution Apparatus II with 900 mL of 0.1 N HCl in each vessel, maintained at 37 ± 0.5 °C. Set the paddle speed to 100 rpm.

  • Tablet Introduction: Place one propranolol matrix tablet in each vessel.

  • Acid Stage Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 0.5, 1, and 2 hours). Replace the withdrawn volume with an equal volume of fresh, pre-warmed 0.1 N HCl.

  • Buffer Stage: After 2 hours, change the dissolution medium to 900 mL of phosphate buffer (pH 6.8), maintained at 37 ± 0.5 °C.

  • Buffer Stage Sampling: Continue to withdraw aliquots at specified intervals (e.g., 4, 6, 8, 10, and 12 hours), replacing the volume with fresh, pre-warmed phosphate buffer each time.

  • Sample Analysis: Filter each collected sample through a 0.45 µm membrane filter. Analyze the concentration of propranolol in the filtrate using a validated UV-Vis spectrophotometric method (at λmax of 290 nm) or an HPLC method.[7]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percent drug release versus time to obtain the drug release profile.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Signaling Pathway

Propranolol exerts its therapeutic effects by blocking beta-adrenergic receptors (β-ARs), thereby inhibiting the actions of catecholamines like epinephrine (B1671497) and norepinephrine.[1] The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[24][25]

Beta_Adrenergic_Signaling Ligand Epinephrine/ Norepinephrine BetaReceptor β-Adrenergic Receptor Ligand->BetaReceptor Propranolol Propranolol Propranolol->BetaReceptor Blocks G_Protein Gs Protein BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->CellularResponse Phosphorylates Target Proteins

Caption: Beta-Adrenergic Signaling Pathway and Propranolol's Mechanism of Action.

Experimental Workflow for Characterization of Propranolol Nanoparticles

The following diagram illustrates a typical workflow for the formulation and characterization of propranolol-loaded nanoparticles.

Nanoparticle_Workflow Formulation Nanoparticle Formulation (e.g., Double Emulsion) Purification Purification & Lyophilization Formulation->Purification Physicochemical Physicochemical Characterization Purification->Physicochemical InVitro In Vitro Studies Purification->InVitro InVivo In Vivo Studies (Animal Model) Purification->InVivo Size Particle Size & PDI (DLS) Physicochemical->Size Zeta Zeta Potential Physicochemical->Zeta Morphology Morphology (SEM/TEM) Physicochemical->Morphology EE Encapsulation Efficiency & Drug Loading Physicochemical->EE Release Drug Release Profile InVitro->Release CellUptake Cellular Uptake InVitro->CellUptake Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity Pharmacokinetics Pharmacokinetics InVivo->Pharmacokinetics Efficacy Therapeutic Efficacy InVivo->Efficacy

Caption: Workflow for Propranolol Nanoparticle Formulation and Characterization.

References

Application Notes and Protocols for Radiolabeled Carvedilol in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While the specific compound "Alboctalol" is not found in the current scientific literature, this document provides detailed application notes and protocols for the use of radiolabeled Carvedilol in imaging studies. Carvedilol is a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, making it a valuable tool for cardiovascular research and a potential candidate for imaging beta-adrenoceptor distribution and density.[1][2] These notes are intended to guide researchers in the application of radiolabeled Carvedilol for preclinical imaging studies.

Carvedilol's high affinity for both β1 and β2 adrenoceptors, coupled with its established clinical use, provides a strong rationale for its development as an imaging agent.[1][2][3] Radiolabeled versions of Carvedilol, such as [¹¹C]Carvedilol for Positron Emission Tomography (PET) and [⁹⁹ᵐTc]Tc-Carvedilol for Single Photon Emission Computed Tomography (SPECT), have been developed and evaluated in preclinical models.[4][5][6][7][8]

Data Presentation

Table 1: Binding Affinity of Carvedilol for Adrenergic Receptors
Receptor SubtypeLigandSpeciesKᵢ (nM)Reference
β1-adrenoceptorCarvedilolHuman0.32[1]
β2-adrenoceptorCarvedilolHuman0.13 - 0.40[1]
α1-adrenoceptorCarvedilolRat-[2]
Table 2: Characteristics of Radiolabeled Carvedilol Tracers
RadiotracerIsotopeImaging ModalityRadiochemical YieldMolar Activity (GBq/μmol)Key Findings in Preclinical StudiesReferences
[¹¹C]Carvedilol¹¹CPET21-31% (decay-corrected)24-76Increased brain uptake with P-gp modulation, suggesting it is a P-gp substrate.[4][6][4][6][9]
[⁹⁹ᵐTc]Tc-Carvedilol⁹⁹ᵐTcSPECT96.5% ± 2.87%Not ReportedHigh cardiac uptake (27.5% ID/g at 15 min) and good serum stability (>92% at 24h).[5][7][8][5][7][8]
[¹³¹I]Iodocarvedilol¹³¹ISPECT92.6% ± 2.77%Not ReportedHigh heart uptake (19.6% ID/g at 60 min) and favorable heart-to-liver ratio.[10][11][10][11]

Experimental Protocols

Protocol 1: Radiolabeling of Carvedilol with Carbon-11 ([¹¹C]Carvedilol)

This protocol is based on the methylation of a precursor molecule.

Materials:

  • O-desmethyl-carvedilol (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)

  • Dimethylformamide (DMF)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • HPLC system for purification

  • Reagents for quality control (e.g., analytical HPLC, TLC)

Procedure:

  • Precursor Preparation: Dissolve O-desmethyl-carvedilol in DMF.

  • ¹¹C-Methylation: Introduce [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel containing the precursor solution and a base (e.g., NaH or Cs₂CO₃).

  • Reaction Conditions: Heat the reaction mixture. Optimal temperature and time should be determined empirically but are typically in the range of 80-120°C for 5-10 minutes.

  • Purification: Purify the crude reaction mixture using a semi-preparative HPLC system to isolate [¹¹C]Carvedilol.

  • Formulation: Evaporate the HPLC solvent and formulate the purified [¹¹C]Carvedilol in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform analytical HPLC and/or TLC to determine radiochemical purity and molar activity.

Protocol 2: In Vitro Autoradiography with Radiolabeled Carvedilol

This protocol allows for the visualization of beta-adrenoceptor distribution in tissue sections.

Materials:

  • Frozen tissue sections (e.g., heart, brain) mounted on microscope slides.

  • Radiolabeled Carvedilol (e.g., [¹¹C]Carvedilol or a tritiated version).

  • Incubation buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold incubation buffer).

  • Phosphor imaging plates or autoradiography film.

  • Image analysis software.

Procedure:

  • Tissue Section Preparation: Cut frozen tissues into thin sections (e.g., 20 µm) using a cryostat and thaw-mount them onto slides.[12]

  • Pre-incubation: Pre-incubate the slides in incubation buffer for approximately 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[12]

  • Incubation: Incubate the slides with a solution of radiolabeled Carvedilol in incubation buffer. The concentration of the radioligand should be optimized based on its affinity (typically in the low nM range). Incubation is usually performed at room temperature for 60-90 minutes.[12]

  • Washing: To remove unbound radioligand, wash the slides in ice-cold wash buffer. Typically, 2-3 short washes of 2-5 minutes each are sufficient.[12]

  • Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool, dry air.

  • Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film. Exposure time will depend on the specific activity of the radioligand and the density of receptors (from hours to days).

  • Image Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in different regions of interest using appropriate image analysis software. For displacement studies, co-incubate adjacent sections with an excess of a non-labeled beta-blocker (e.g., propranolol) to determine non-specific binding.

Protocol 3: In Vivo PET Imaging with [¹¹C]Carvedilol in Rodents

This protocol outlines a typical preclinical PET imaging study.

Materials:

  • [¹¹C]Carvedilol formulated for injection.

  • Anesthetized small animal (e.g., rat or mouse).

  • Small animal PET scanner.

  • Anesthesia equipment and physiological monitoring system.

  • Catheter for intravenous injection.

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature. Insert a tail vein catheter for radiotracer injection.

  • Radiotracer Administration: Administer a bolus injection of [¹¹C]Carvedilol (typically 5-15 MBq) via the tail vein catheter.

  • PET Data Acquisition: Start the PET scan simultaneously with the injection. Acquire dynamic data for 60-90 minutes.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., OSEM or FBP), correcting for attenuation, scatter, and radioactive decay.

  • Data Analysis:

    • Draw regions of interest (ROIs) on the reconstructed images over the target organs (e.g., heart, brain) and a reference region (e.g., cerebellum for brain imaging, if appropriate).

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (Vₜ), which is related to receptor density. Logan graphical analysis can be a suitable method for reversible tracers like [¹¹C]Carvedilol.[4][6]

    • For receptor occupancy studies, pre-treat a cohort of animals with a non-labeled beta-blocker at various doses before the [¹¹C]Carvedilol scan to determine the dose-dependent reduction in radiotracer binding.

Mandatory Visualizations

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta-Adrenoceptor Beta-Adrenoceptor G-Protein G-Protein Beta-Adrenoceptor->G-Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G-Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ligand (e.g., Norepinephrine) Ligand (e.g., Norepinephrine) Ligand (e.g., Norepinephrine)->Beta-Adrenoceptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Beta-Adrenergic Receptor Signaling Pathway.

G Workflow for [11C]Carvedilol Synthesis and Purification Cyclotron Cyclotron CH3I_Synthesis [11C]CH3I Synthesis Cyclotron->CH3I_Synthesis [11C]CO2 or [11C]CH4 Reaction Methylation Reaction (O-desmethyl-carvedilol) CH3I_Synthesis->Reaction HPLC_Purification Semi-preparative HPLC Reaction->HPLC_Purification Formulation Formulation HPLC_Purification->Formulation Quality_Control QC (HPLC, TLC) Formulation->Quality_Control Final_Product [11C]Carvedilol for Injection Quality_Control->Final_Product

Caption: [11C]Carvedilol Synthesis Workflow.

G In Vivo PET Imaging Experimental Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Radiotracer_Inj Radiotracer Injection ([11C]Carvedilol) Animal_Prep->Radiotracer_Inj PET_Scan Dynamic PET Scan (60-90 min) Radiotracer_Inj->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Data_Analysis Data Analysis (ROI, TACs, Kinetic Modeling) Image_Recon->Data_Analysis Results Results Data_Analysis->Results

Caption: In Vivo PET Imaging Workflow.

References

Alboctalol: Standard Operating Procedures, Application Notes, and Protocols Not Available in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "Alboctalol" have yielded no specific scientific data, experimental protocols, or established standard operating procedures. The compound is not found in prominent chemical and biological databases or peer-reviewed publications, suggesting it may be a novel, highly specialized, or alternatively named substance not yet widely documented.

For researchers, scientists, and drug development professionals, the absence of established literature on this compound means that any work with this compound would necessitate foundational research to determine its properties, mechanism of action, and safety profile. Without existing data, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries as requested.

Should "this compound" be a proprietary name or a very recent discovery, information may be available through direct contact with the manufacturer or the originating research institution. In the absence of such specific information, researchers would need to develop protocols from first principles, a process that involves:

  • Physicochemical Characterization: Determining fundamental properties such as solubility, stability, and pKa.

  • In Vitro Assays: Establishing the compound's activity and mechanism of action using cell-based or biochemical assays.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models, if applicable.

Given the lack of information, any graphical representations of signaling pathways or experimental workflows would be purely speculative and not based on scientific evidence.

It is recommended to verify the compound's name and search for potential alternative names or structural analogs that may have published data. If "this compound" is indeed a novel entity, the scientific community awaits the first publications that will define its biological activities and potential applications.

Application Notes and Protocols for High-Throughput Screening of Alboctalol, a Novel Beta-Adrenergic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a novel synthetic compound identified as a potent antagonist of beta-adrenergic receptors (β-ARs). These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating cardiovascular and bronchial function.[1][2] As a non-selective beta-blocker, this compound is a promising candidate for therapeutic applications in conditions such as hypertension, angina, and certain cardiac arrhythmias.[1][3]

High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[4] These application notes provide detailed protocols for two robust HTS assays designed to characterize the inhibitory activity of this compound and similar compounds on beta-adrenergic receptors: a competitive radioligand binding assay and a functional cell-based cAMP assay.

Mechanism of Action and Signaling Pathway

This compound, like other beta-blockers, functions as a competitive antagonist at both β1- and β2-adrenergic receptors.[1][3] It competes with endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, for binding to these receptors.[1][2][5] The blockade of β1-receptors, predominantly found in the heart, leads to decreased heart rate and myocardial contractility.[1][5] The antagonism of β2-receptors, located in bronchial and vascular smooth muscle, can result in bronchoconstriction and vasoconstriction.[1][5]

The beta-adrenergic signaling cascade is initiated by the binding of an agonist to the receptor, which activates a stimulatory G-protein (Gs). This, in turn, stimulates adenylyl cyclase to convert ATP into the second messenger cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a physiological response. This compound blocks this pathway at the receptor level, preventing the initiation of this signaling cascade.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Epinephrine/ Norepinephrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds & Activates This compound This compound (Antagonist) This compound->Beta_Receptor Binds & Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Caption: Beta-Adrenergic Signaling Pathway and Site of this compound Action.

Data Presentation

The following tables summarize representative quantitative data for a typical non-selective beta-blocker, Propranolol (B1214883), which serves as a reference for the expected performance of this compound in the described assays.

Table 1: Competitive Binding Assay Data

CompoundReceptor SubtypeKi (nM)RadioligandCell Line/Tissue
Propranololβ12.4[3H]CGP12177HEK293T
Propranololβ20.8[3H]DihydroalprenololRat Lung
This compound (Expected)β1< 10[3H]DihydroalprenololCHO-K1-β1
This compound (Expected)β2< 10[3H]DihydroalprenololCHO-K1-β2

Data for Propranolol is sourced from publicly available databases. Expected values for this compound are hypothetical and represent the target profile for a potent, non-selective beta-blocker.

Table 2: Functional cAMP Assay Data

CompoundReceptor SubtypeIC50 (nM)AgonistCell Line
Propranololβ263.46NECAHEK293T
This compound (Expected)β2< 50Isoproterenol (B85558)CHO-K1-β2

Data for Propranolol is sourced from publicly available literature.[7] Expected values for this compound are hypothetical.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to beta-adrenergic receptors.[6]

Materials:

  • Cell Membranes: Membrane preparations from CHO-K1 cells stably expressing human β1 or β2-adrenergic receptors.

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-adrenergic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: 10 µM Propranolol.

  • Test Compound: this compound, serially diluted.

  • Scintillation Cocktail.

  • 96-well filter plates and vacuum manifold.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the desired β-AR subtype to high density.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.[6]

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 50 µL of serially diluted this compound or control compounds. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 10 µM Propranolol.

    • Add 50 µL of [3H]-DHA at a final concentration of approximately 1 nM.

    • Add 50 µL of the membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Diluted this compound - Radioligand ([3H]-DHA) - Membrane Prep - Controls Start->Prepare_Reagents Plate_Addition Add Reagents to 96-well Plate Prepare_Reagents->Plate_Addition Incubation Incubate at RT for 60 min Plate_Addition->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Competitive Radioligand Binding Assay.
Functional Cell-Based cAMP Assay

This assay measures the ability of this compound to inhibit the agonist-induced production of cAMP in living cells.[6] A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LANCE® Ultra cAMP kit, is suitable for HTS.[2][8][9]

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human β2-adrenergic receptor.

  • Agonist: Isoproterenol.

  • PDE Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

  • Assay Kit: LANCE® Ultra cAMP Kit (or equivalent).

  • Cell Culture Medium and Reagents.

  • 384-well white opaque microplates.

  • TR-FRET compatible microplate reader.

Protocol:

  • Cell Preparation:

    • Culture CHO-K1-β2-AR cells in appropriate medium.

    • On the day of the assay, harvest the cells and resuspend them in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) at the desired density (e.g., 1,000-5,000 cells per well).[8]

  • Assay Procedure (Antagonist Mode):

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of serially diluted this compound or control compounds.

    • Incubate at room temperature for 15-30 minutes.

    • Add 5 µL of isoproterenol at a concentration that elicits 80% of the maximal response (EC80), which should be predetermined.

    • Incubate at room temperature for 30 minutes.

    • Add 5 µL of the Eu-cAMP tracer working solution.

    • Add 5 µL of the ULight™-anti-cAMP working solution.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible reader at emission wavelengths of 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 615 nm).

    • The signal is inversely proportional to the cAMP concentration.

    • Plot the TR-FRET ratio against the log concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

cAMP_Assay_Workflow Start Start Cell_Prep Prepare Cell Suspension in Stimulation Buffer Start->Cell_Prep Plate_Cells Dispense Cells into 384-well Plate Cell_Prep->Plate_Cells Add_Antagonist Add this compound (Antagonist) Plate_Cells->Add_Antagonist Pre_Incubate Pre-incubate for 15-30 min Add_Antagonist->Pre_Incubate Add_Agonist Add Isoproterenol (Agonist) Pre_Incubate->Add_Agonist Stimulate Incubate for 30 min Add_Agonist->Stimulate Add_Detection_Reagents Add TR-FRET Detection Reagents Stimulate->Add_Detection_Reagents Final_Incubate Incubate for 60 min Add_Detection_Reagents->Final_Incubate Read_Plate Read TR-FRET Signal Final_Incubate->Read_Plate Data_Analysis Data Analysis: - Calculate Signal Ratio - Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Functional Cell-Based cAMP Assay.

Conclusion

The provided protocols for a competitive radioligand binding assay and a functional cAMP assay offer robust and reliable methods for the high-throughput screening and characterization of this compound and other beta-adrenergic antagonists. These assays are crucial for determining the potency and mechanism of action of new chemical entities, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for Preclinical Studies of Alboctalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol is a novel synthetic compound under investigation for its potential as a selective beta-1 adrenergic receptor antagonist. As a member of the beta-blocker class of drugs, this compound is being evaluated for its therapeutic efficacy in cardiovascular conditions such as hypertension, angina, and heart failure.[1][2] Beta-blockers function by competitively inhibiting the binding of endogenous catecholamines, like norepinephrine (B1679862) and epinephrine, to beta-adrenergic receptors.[1] This action mitigates the effects of sympathetic nervous system stimulation on the heart, leading to decreased heart rate, reduced myocardial contractility, and lowered blood pressure.[2]

These application notes provide a comprehensive overview of the formulation strategies and detailed experimental protocols for the preclinical evaluation of this compound. The following sections outline the mechanism of action, methodologies for in vitro and in vivo studies, and data presentation guidelines to facilitate consistent and reproducible research.

Mechanism of Action and Signaling Pathway

This compound, as a beta-1 selective adrenergic receptor antagonist, primarily targets beta-1 receptors located in cardiac tissue.[1] The binding of this compound to these receptors blocks the downstream signaling cascade typically initiated by catecholamines. This cascade involves the activation of Gs-proteins, which in turn stimulate adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[1][3] The subsequent increase in cAMP activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and L-type calcium channels, which enhances cardiac contractility and heart rate.[1][3] By inhibiting this pathway, this compound reduces cardiac workload and oxygen demand.[4]

G_protein_signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_cytoplasm Cytoplasm β1-AR β1-Adrenergic Receptor Gαs Gαs β1-AR->Gαs Activates AC Adenylyl Cyclase Gαs->AC Stimulates Gβγ Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca2+ Ca_channel->Ca_ion Opens Response Increased Heart Rate & Contractility Ca_ion->Response Catecholamine Norepinephrine/ Epinephrine Catecholamine->β1-AR Activates This compound This compound This compound->β1-AR Blocks

Caption: Beta-1 Adrenergic Receptor Signaling Pathway.

Preclinical Formulation

The selection of an appropriate formulation is critical for achieving reliable and reproducible results in preclinical studies.[5] The formulation strategy for this compound will depend on the physicochemical properties of the compound and the intended route of administration.

Oral Formulation

For oral administration in rodent models, a simple suspension or solution is often suitable for initial pharmacokinetic and pharmacodynamic studies.[5]

Table 1: Example Oral Formulations for this compound

Formulation TypeVehicle CompositionThis compound ConcentrationNotes
Aqueous Suspension0.5% (w/v) Methylcellulose in deionized water1-10 mg/mLSuitable for poorly water-soluble compounds. Ensure uniform suspension before each administration.
Aqueous Solution0.9% (w/v) SalineUp to 5 mg/mLFor water-soluble salts of this compound. pH may need adjustment to ensure solubility and stability.
Oil-based SolutionSesame oil or corn oil1-20 mg/mLAn option for highly lipophilic compounds to potentially enhance absorption.[6]
Intravenous Formulation

For intravenous administration, this compound must be in a sterile, clear, and isotonic solution to prevent precipitation in the bloodstream and minimize local irritation.[5]

Table 2: Example Intravenous Formulations for this compound

Formulation TypeVehicle CompositionThis compound ConcentrationNotes
Saline Solution0.9% (w/v) Saline0.1-1 mg/mLThe pH should be adjusted to be close to physiological pH (7.4) to ensure tolerability.
Co-solvent Solution10% DMSO, 40% PEG 400, 50% SalineUp to 5 mg/mLFor compounds with poor aqueous solubility. Must be administered slowly to avoid precipitation.

Experimental Protocols

The following protocols describe standard in vitro and in vivo assays for the preclinical evaluation of this compound.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors.[7][8]

  • Materials:

    • Cell membranes from cell lines expressing human beta-1 or beta-2 adrenergic receptors.

    • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

    • This compound and reference compounds (e.g., propranolol, metoprolol).

    • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add 50 µL of increasing concentrations of this compound or reference compound.

    • Add 50 µL of radioligand at a fixed concentration (near its Kd).

    • Add 150 µL of cell membrane preparation (containing a specific amount of protein).

    • Incubate for 60 minutes at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

2. Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to antagonize agonist-induced activation of adenylyl cyclase.[10][11]

  • Materials:

    • Cell membranes expressing beta-1 adrenergic receptors.

    • Agonist (e.g., isoproterenol).

    • This compound and reference compounds.

    • Assay buffer (containing ATP, MgCl₂, and a phosphodiesterase inhibitor like IBMX).

    • cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Procedure:

    • Pre-incubate cell membranes with various concentrations of this compound or reference compound for 15 minutes.

    • Add a fixed concentration of isoproterenol (B85558) to stimulate adenylyl cyclase.

    • Incubate for 10-15 minutes at 30°C.

    • Terminate the reaction by adding a stop solution or by boiling.

    • Measure the amount of cAMP produced using a suitable assay kit.

    • Generate dose-response curves to determine the IC50 of this compound in inhibiting the agonist-induced cAMP production.

Table 3: Hypothetical In Vitro Pharmacological Profile of this compound

Compoundβ1 Ki (nM)β2 Ki (nM)β1/β2 Selectivity Ratioβ1 Functional Antagonism (IC50, nM)
This compound1.51501005.2
Metoprolol104004025
Propranolol55112
In Vivo Studies

1. Cardiovascular Effects in a Rodent Model

This study evaluates the effect of this compound on heart rate and blood pressure in conscious, freely moving rats.[12][13]

  • Animal Model:

    • Male Sprague-Dawley or Wistar rats (250-300g).[14]

    • Animals are instrumented with radiotelemetry devices for continuous monitoring of blood pressure and heart rate.[13]

  • Procedure:

    • Allow animals to recover from surgery for at least one week.

    • Record baseline cardiovascular parameters for 24-48 hours.

    • Administer this compound or vehicle via the desired route (oral gavage or intravenous injection).

    • Continuously monitor heart rate, systolic blood pressure, and diastolic blood pressure for at least 24 hours post-dosing.

    • To assess beta-blockade, an isoproterenol challenge can be performed. Administer a dose of isoproterenol before and after this compound administration and measure the blunted tachycardic response.[12]

Table 4: Hypothetical In Vivo Effects of this compound in Rats (10 mg/kg, p.o.)

ParameterBaseline2 hours post-dose8 hours post-dose
Heart Rate (bpm)350 ± 15280 ± 12310 ± 18
Systolic BP (mmHg)125 ± 8105 ± 6115 ± 7
Diastolic BP (mmHg)85 ± 570 ± 478 ± 6
Isoproterenol-induced Tachycardia (% increase in HR)150%40%95%

2. Pharmacokinetic Study in Rodents

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[15][16]

  • Animal Model:

    • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Procedure:

    • Administer a single dose of this compound via the oral or intravenous route.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Table 5: Hypothetical Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)Bioavailability (%)
Oral108501.542004.565
Intravenous212000.0864604.2100

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel beta-blocker like this compound.

preclinical_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety & Toxicology Formulation Formulation Development Binding Receptor Binding Assays (β1/β2) Formulation->Binding Functional Functional Assays (Adenylyl Cyclase) Formulation->Functional Selectivity Determine Affinity & Selectivity Binding->Selectivity Functional->Selectivity PK Pharmacokinetics (PK) in Rodents Selectivity->PK PD Pharmacodynamics (PD) in Rodents (HR, BP) PK->PD PKPD PK/PD Modeling PD->PKPD Tox Preliminary Toxicology Studies PKPD->Tox Decision Go/No-Go Decision for Further Development Tox->Decision

Caption: Preclinical Experimental Workflow for this compound.

References

Troubleshooting & Optimization

Optimizing Alboctalol Assay Conditions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alboctalol, a novel beta-adrenergic receptor agonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues encountered during this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a G-protein coupled receptor (GPCR) agonist that specifically targets beta-adrenergic receptors.[1] Upon binding, it primarily activates the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade beginning with the stimulation of adenylyl cyclase, which then increases the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1][2]

Q2: Which signaling pathways are activated by this compound?

A2: The primary signaling pathway activated by this compound is the Gs-cAMP-PKA pathway.[1] Activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of various downstream targets, resulting in a cellular response. Like other beta-adrenergic receptor agonists, this compound may also engage with β-arrestin pathways, which can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling.[1][3]

Q3: What are the recommended starting concentrations for in vitro assays?

A3: For initial in vitro experiments, it is advisable to test a range of this compound concentrations to determine the optimal dose-response relationship. A common strategy is to use concentrations that are significantly higher than the expected plasma concentrations in vivo, potentially 20- to 200-fold higher.[4][5] A broad concentration range, for instance from 1 nM to 100 µM, is recommended to capture the full dose-response curve and accurately determine EC50 values.

Q4: How can I measure this compound's binding affinity to the beta-adrenergic receptor?

A4: Radioligand binding assays are a standard method to determine the binding affinity (Ki or Kd) of a compound for its receptor.[6][7] This typically involves a competition assay where increasing concentrations of unlabeled this compound compete with a fixed concentration of a radiolabeled ligand known to bind to the beta-adrenergic receptor.

Troubleshooting Guide

Issue 1: Low or No Signal in a cAMP Assay

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response curve with a wider range of concentrations (e.g., 100 pM to 100 µM).
Cell Health Issues Ensure cells are healthy, within a low passage number, and have not been over-confluenced.
Incorrect Assay Buffer Verify that the assay buffer composition is appropriate for the cell type and assay format. The buffer should contain necessary ions like Mg2+, which can be crucial for agonist activity at some receptors.[8]
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization. Reduce the incubation time with this compound.[9]
Low Receptor Expression Confirm the expression level of the beta-adrenergic receptor in your cell line. Overexpression systems might be necessary if endogenous levels are too low.[9]

Issue 2: High Background Signal in Functional Assays

Potential Cause Troubleshooting Step
Constitutive Receptor Activity Some receptor systems exhibit ligand-independent activity. This can be assessed by including a known inverse agonist in your experimental setup.
Non-specific Binding Include a negative control with a high concentration of a known antagonist to determine the level of non-specific signal.
Contaminated Reagents Use fresh, high-quality reagents and sterile techniques to avoid contamination that could interfere with the assay.
High Protein Concentration in Membrane Preps For membrane-based assays like GTPγS, using a lower protein concentration can improve the signal-to-noise ratio.[8]

Issue 3: Inconsistent or Non-Reproducible Results

Potential Cause Troubleshooting Step
Variability in Cell Culture Standardize cell culture conditions, including seeding density, passage number, and serum concentration.
Pipetting Errors Use calibrated pipettes and consistent pipetting techniques, especially for serial dilutions of this compound.
Assay Timing Ensure that incubation times and the timing of reagent additions are consistent across all experiments.
System Bias Be aware that signaling phenotypes can vary between different cell types due to factors like the stoichiometry of receptors and transducers.[1] It is important to use a reference agonist for comparison in all assays.[1]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol outlines a typical cell-based assay to measure the increase in intracellular cAMP following stimulation with this compound.

  • Cell Seeding: Plate cells expressing the target beta-adrenergic receptor in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., Isoproterenol) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: GTPγS Binding Assay

This membrane-based assay measures the activation of G-proteins by this compound.

  • Membrane Preparation: Prepare cell membranes from cells expressing the beta-adrenergic receptor.

  • Assay Buffer Preparation: Prepare an assay buffer containing GDP to promote the formation of inactive G-protein heterotrimers.[8]

  • Reaction Setup: In a 96-well plate, add the cell membranes, varying concentrations of this compound, and [35S]GTPγS. Include a positive control (e.g., Isoproterenol), a negative control (vehicle), and a non-specific binding control (with excess unlabeled GTPγS).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding and plot the specific binding against the log of the this compound concentration to determine the EC50.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a cAMP Assay

This compound (M)% of Max Response (Isoproterenol)
1.00E-102.5
1.00E-0915.8
1.00E-0848.9
1.00E-0785.2
1.00E-0698.1
1.00E-05100.0

Table 2: Comparative EC50 Values for Beta-Adrenergic Agonists

CompoundEC50 (nM) in cAMP Assay
Isoproterenol (Control)5.2
This compound 12.5
Compound X89.7

Visualizations

Alboctalol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound BAR β-Adrenergic Receptor This compound->BAR Binds G_Protein G-Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Caption: this compound signaling pathway.

Assay_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture compound_prep Prepare this compound Dilutions cell_culture->compound_prep assay_setup Assay Setup (Add Cells, Compound, Reagents) compound_prep->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection incubation->detection data_analysis Data Analysis (EC50 Calculation) detection->data_analysis end End data_analysis->end

Caption: General workflow for an this compound functional assay.

Troubleshooting_Flow start Assay Issue Encountered low_signal Low or No Signal? start->low_signal high_bg High Background? low_signal->high_bg No check_conc Check this compound Concentration Range low_signal->check_conc Yes inconsistent Inconsistent Results? high_bg->inconsistent No check_bg_binding Assess Non-Specific Binding high_bg->check_bg_binding Yes standardize_protocol Standardize Pipetting & Timing inconsistent->standardize_protocol Yes check_cells Verify Cell Health & Receptor Expression check_conc->check_cells end Issue Resolved check_cells->end check_reagents Test for Reagent Contamination check_bg_binding->check_reagents check_reagents->end check_culture Review Cell Culture Conditions standardize_protocol->check_culture check_culture->end

Caption: Troubleshooting logic for this compound assays.

References

Technical Support Center: Alboctalol Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Alboctalol. Given the limited specific experimental data on this compound, this guide focuses on predicting potential solubility issues based on its chemical structure and provides established, state-of-the-art methodologies for solubility determination and enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

One key indicator is the calculated octanol-water partition coefficient (XLogP3), which is a measure of a compound's lipophilicity. A higher LogP value generally corresponds to lower aqueous solubility.

Q2: I am observing poor dissolution of this compound in aqueous buffers. What are the likely reasons?

A2: Poor aqueous solubility is a common challenge for complex organic molecules like this compound. The primary reason is likely the high energy required to break the crystal lattice of the solid compound and solvate the individual molecules in water. The computed XLogP3 value of 4.3 for this compound suggests a preference for a lipid environment over an aqueous one, which is consistent with poor water solubility.[1] Factors such as the crystalline form (polymorphism) of your this compound sample can also significantly impact its dissolution rate.

Q3: What initial steps can I take to determine the solubility of my this compound sample?

A3: A systematic approach to determining the equilibrium solubility is crucial. The shake-flask method is considered the gold standard for this purpose. It involves adding an excess amount of this compound to a specific solvent or buffer, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered or centrifuged supernatant. This should be performed across a range of pH values relevant to your experimental or physiological context (e.g., pH 1.2, 4.5, 6.8).

Q4: What are the recommended strategies for enhancing the aqueous solubility of this compound?

A4: Several effective strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized into physical and chemical modifications. Some of the most common and effective techniques include:

  • Solid Dispersions: This involves dispersing this compound in an inert, hydrophilic carrier matrix at the solid state. This can be achieved through methods like solvent evaporation or melt extrusion.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate. This is typically achieved through media milling or high-pressure homogenization.

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound within their hydrophobic cavity, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.

The choice of method will depend on the specific properties of this compound and the requirements of your application.

Data Presentation

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC28H24O8PubChem[1]
Molecular Weight488.5 g/mol PubChem[1]
XLogP34.3PubChem[1]
Hydrogen Bond Donors8PubChem[1]
Hydrogen Bond Acceptors8PubChem[1]

Table 2: Comparison of Solubility Enhancement Techniques for this compound

TechniquePrinciplePotential AdvantagesPotential Disadvantages
Solid Dispersion Drug is dispersed in a hydrophilic polymer matrix.Significant increase in dissolution rate; applicable to a wide range of drugs.Potential for physical instability (recrystallization); requires careful polymer selection.
Nanosuspension Particle size reduction to the sub-micron range.Increased surface area leads to faster dissolution; suitable for parenteral administration.Physical instability (particle aggregation); requires specialized equipment.
Cyclodextrin Complexation Encapsulation of the drug molecule within a cyclodextrin.Forms a true solution; can improve stability.Limited by the stoichiometry of the complex; may not be suitable for all drug structures.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., glass vial). Ensure there is undissolved solid at the bottom.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the equilibrium solubility in mg/mL or µg/mL.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve a specific amount of this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol). The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature. This will result in the formation of a thin film or a solid mass.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Mixing: Mix this compound and a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a specific molar ratio (e.g., 1:1) in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water-ethanol mixture) to the powder mixture and knead for a specified period (e.g., 45-60 minutes) to form a paste of suitable consistency.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Characterization: Confirm the formation of the inclusion complex and evaluate its solubility and dissolution properties.

Visualizations

experimental_workflow_solubility_determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (various pH) add_this compound Add Excess This compound agitate Agitate at Constant Temp (24-48h) add_this compound->agitate separate Separate Phases (Centrifuge/Filter) agitate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify result Equilibrium Solubility quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_formation Formation cluster_processing Processing & Analysis dissolve Dissolve this compound & Carrier in Solvent evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize dry->pulverize characterize Characterize (Dissolution, DSC, XRD) pulverize->characterize result Solid Dispersion characterize->result

Caption: Workflow for Solid Dispersion Preparation.

logical_relationship_solubility_enhancement cluster_strategies Solubility Enhancement Strategies cluster_physical Physical Modification Techniques issue Poor Aqueous Solubility of this compound phys_mod Physical Modification issue->phys_mod chem_mod Chemical Modification (e.g., Salt Formation) issue->chem_mod solid_disp Solid Dispersion phys_mod->solid_disp nanosusp Nanosuspension phys_mod->nanosusp complexation Cyclodextrin Complexation phys_mod->complexation outcome Enhanced Dissolution & Bioavailability chem_mod->outcome solid_disp->outcome nanosusp->outcome complexation->outcome

Caption: Strategies for Enhancing this compound Solubility.

References

Technical Support Center: Alboctalol & Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the degradation pathways and stability of Alboctalol is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the general properties and behavior of phenolic compounds, a class to which this compound belongs. This information is intended to provide general guidance and best practices. Researchers should always perform compound-specific validation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored (e.g., yellow or brown). What could be the cause?

A1: Discoloration of solutions containing phenolic compounds is often an indication of degradation, typically through oxidation. Phenolic compounds can be sensitive to several factors that promote oxidation:

  • Exposure to Oxygen: The presence of dissolved oxygen in the solvent or exposure to air can initiate oxidative degradation.

  • High pH (Alkaline Conditions): Many phenolic compounds are more susceptible to oxidation at higher pH levels.[1][2][3][4]

  • Exposure to Light: UV or even ambient light can trigger photodegradation.[5][6][7]

  • Presence of Metal Ions: Trace metal ions in your solvent or glassware can catalyze oxidation reactions.

  • Elevated Temperature: Higher temperatures can accelerate the rate of degradation.[7][8][9][10]

Q2: What are the recommended storage conditions for this compound solutions to minimize degradation?

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C for longer-term storage.[11]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[11]

  • Atmosphere: To minimize oxidation, degas your solvent before preparing the solution and consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing the container.

  • pH: Maintain a slightly acidic to neutral pH (around pH 4-6) if compatible with your experimental design, as alkaline conditions can promote degradation of some phenolic compounds.[1][2][12][13]

Q3: Which solvents are best for dissolving this compound to ensure stability?

A3: The choice of solvent can impact the stability of phenolic compounds. Here are some general guidelines:

  • Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation.

  • Consider solvents that are less prone to forming peroxides.

  • If using aqueous solutions, prepare them fresh and consider using a buffer to maintain an optimal pH. Adding a chelating agent like EDTA can help by sequestering metal ions that may catalyze oxidation.[14]

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using this compound.
  • Possible Cause: Degradation of this compound in the stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Prepare a fresh stock solution of this compound.

      • Analyze the old and new stock solutions by HPLC-UV or a similar analytical method to check for the appearance of degradation peaks or a decrease in the main compound peak.

    • Optimize Experimental Conditions:

      • Minimize the exposure of your experimental solutions to light and air.

      • If the experiment is lengthy, consider preparing fresh dilutions of this compound at intermediate time points.

      • Ensure the pH of your assay buffer is not promoting degradation.

Issue 2: Appearance of unknown peaks in chromatography analysis.
  • Possible Cause: this compound is degrading into one or more byproducts.

  • Troubleshooting Steps:

    • Systematic Stability Study: Conduct a forced degradation study to identify potential degradation products under different stress conditions (acid, base, oxidation, heat, light). This will help in identifying the unknown peaks in your experimental samples.

    • Review Sample Preparation: Ensure that the sample preparation workflow does not introduce conditions that could cause degradation (e.g., prolonged exposure to high temperatures or incompatible solvents).

Data Presentation

Table 1: General Influence of Environmental Factors on Phenolic Compound Stability

FactorConditionGeneral Effect on StabilityMitigation Strategy
pH Alkaline (pH > 7)Often decreases stability due to increased susceptibility to oxidation.[1][2][3][4]Maintain a slightly acidic to neutral pH; use buffered solutions.
Acidic (pH < 4)Generally more stable, but very low pH can cause hydrolysis of glycosylated phenols.[13]Maintain a mildly acidic pH.
Temperature Elevated (>40°C)Accelerates degradation rate.[8][9]Store solutions at low temperatures (refrigerated or frozen).[11]
Light UV / AmbientCan induce photodegradation.[5][6][7]Use amber vials or protect from light.[11]
Oxygen Presence of AirPromotes oxidative degradation.[15]Degas solvents; store under an inert atmosphere.
Metal Ions Traces of Fe, Cu, etc.Catalyze oxidation.[16]Use high-purity water and solvents; add a chelating agent (e.g., EDTA).[14]

Experimental Protocols

Protocol: Basic Stability Assessment of a Phenolic Compound in Solution
  • Objective: To determine the stability of the compound under specific solvent and temperature conditions over time.

  • Materials:

    • The phenolic compound (e.g., this compound)

    • High-purity solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)

    • Amber glass vials with tight-fitting caps

    • HPLC system with a suitable column and detector (e.g., UV-Vis)

    • Analytical balance

  • Methodology:

    • Prepare a stock solution of the phenolic compound at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber vials.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition.

    • Analyze the sample by HPLC to determine the concentration of the parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of the compound remaining versus time for each storage condition to visualize the degradation kinetics.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c sampling Sample at Time Points (0, 24, 48h, etc.) storage_rt->sampling storage_4c->sampling storage_neg20c->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for assessing the stability of a phenolic compound.

Hypothetical_Degradation_Pathway Phenolic_Compound Phenolic Compound (e.g., this compound) Phenoxy_Radical Phenoxy Radical Phenolic_Compound->Phenoxy_Radical Oxidation Quinone Quinone Phenoxy_Radical->Quinone Polymerization Polymerized Products (Colored) Quinone->Polymerization Stressors Stressors (Light, O2, High pH) Stressors->Phenolic_Compound

Caption: Generalized oxidative degradation pathway for a phenolic compound.

References

Alboctalol Synthesis & Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alboctalol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound yield?

Low yields of this compound are frequently traced back to incomplete reaction conversion or degradation of the product during the reaction or work-up. Key factors to investigate include reaction temperature, catalyst activity, and the purity of starting materials. Sub-optimal temperature control can lead to the formation of side products or decomposition of this compound.

Q2: How can I minimize the formation of the primary impurity, Iso-Alboctalol?

The formation of Iso-Alboctalol, a common stereoisomer impurity, is highly dependent on the chiral catalyst used and the reaction solvent. Ensure the catalyst is fresh and has been stored under the recommended inert conditions. Screening different solvent systems, such as switching from dichloromethane (B109758) (DCM) to a less polar solvent like toluene (B28343), can significantly alter the stereoselectivity of the reaction in favor of this compound.

Q3: What is the recommended method for purifying crude this compound?

For typical lab-scale synthesis (<1g), flash column chromatography on silica (B1680970) gel is the most effective method for removing major impurities. For larger scales, recrystallization from an ethanol/water mixture is recommended for achieving high purity.

Q4: My final this compound product has a yellow tint. What is the likely cause?

A yellow discoloration in the final product often indicates the presence of trace metal impurities from the catalyst or residual oxidized byproducts. To address this, consider treating the crude product solution with activated carbon before the final purification step or performing a wash with a chelating agent like EDTA.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Reaction Yield (<50%)
Potential Cause Troubleshooting Step Expected Outcome
Inactive CatalystProcure a new batch of the chiral catalyst. Ensure storage under an inert atmosphere (Argon or Nitrogen).Yield improvement of 15-20%.
Sub-optimal TemperatureCalibrate your reaction thermometer. Maintain a strict reaction temperature of 25°C ± 2°C.Consistent yields within the expected 70-80% range.
Impure Starting MaterialsAnalyze starting materials by NMR or LC-MS. Purify if necessary before use.Reduction of side-product formation and increased yield.
Insufficient Reaction TimeMonitor the reaction progress every hour using Thin Layer Chromatography (TLC).Ensure the reaction runs to completion, maximizing yield.
Issue 2: High Impurity Levels (>5% Total Impurities by HPLC)
Potential Cause Troubleshooting Step Expected Outcome
Inefficient PurificationOptimize the mobile phase for flash chromatography. A gradient of 20-40% ethyl acetate (B1210297) in hexanes is recommended.Purity >98% can be achieved.
Product DegradationDuring work-up, use a milder base like sodium bicarbonate instead of sodium hydroxide (B78521) for neutralization.Minimizes the formation of degradation products.
Cross-ContaminationThoroughly clean all glassware with an appropriate solvent and dry completely before use.Prevents the introduction of extraneous impurities.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield and purity of this compound on a 1-gram scale.

  • Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add Starting Material A (1.0 g, 1.0 eq) and the chiral catalyst (0.05 eq).

  • Solvent Addition: Add 20 mL of anhydrous toluene via syringe. Stir the mixture for 5 minutes at room temperature.

  • Reagent Addition: Add Reagent B (1.2 eq) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture at 25°C for 6 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, cool the reaction to 0°C and slowly add 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification of this compound by Flash Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry of 10% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% and gradually increasing to 40%).

  • Fraction Collection: Collect fractions based on TLC analysis. The Rf of this compound is approximately 0.4 in 30% ethyl acetate/hexanes.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Visual Guides

Diagrams

Alboctalol_Synthesis_Workflow Start Start Reaction_Setup Reaction Setup (Starting Material A, Catalyst) Start->Reaction_Setup Solvent_Addition Solvent Addition (Anhydrous Toluene) Reaction_Setup->Solvent_Addition Reagent_Addition Reagent B Addition Solvent_Addition->Reagent_Addition Reaction Stir at 25°C, 6h Reagent_Addition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup TLC Monitoring Purification Purification (Flash Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Yield Low_Yield Low Yield (<50%) Cause1 Inactive Catalyst? Low_Yield->Cause1 Cause2 Incorrect Temperature? Low_Yield->Cause2 Cause3 Impure Reagents? Low_Yield->Cause3 Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Calibrate Thermometer Cause2->Solution2 Solution3 Analyze & Purify Reagents Cause3->Solution3

Alboctalol experimental variability causes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alboctalol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with this compound.

Product Information

Product Name: this compound Compound Type: Small molecule selective antagonist for the novel G-protein coupled receptor, GPR-77. Primary Indication (Investigational): Major Depressive Disorder. Formulation: Lyophilized powder for reconstitution.

Frequently Asked Questions (FAQs)

Section 1: Cell-Based Assays

Question 1: We are observing high variability in our IC50 values for this compound in our cell viability assays. What are the potential causes?

High variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[1][2] Key areas to investigate include:

  • Cell Health and Passage Number: The health and passage number of your cells can significantly influence experimental outcomes.[1][3] Using cells of a high passage number can lead to genetic drift and altered signaling pathways.

    • Recommendation: Use cells within a consistent and low passage number range. Maintain a detailed log of cell passage numbers and regularly check for signs of stress or contamination.[3]

  • Cell Seeding Density: Inconsistent cell numbers per well is a primary source of variability.[2]

    • Recommendation: Ensure a single-cell suspension before plating to avoid clumping. Optimize and standardize the cell seeding density for your specific cell line and plate format.

  • Reagent Preparation and Handling: Improperly prepared or stored reagents can lead to inconsistent results.

    • Recommendation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all reagents are within their expiration dates and stored under the recommended conditions.[4]

  • Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation, which can alter the concentration of media components and this compound.[2]

    • Recommendation: To mitigate this, fill the outer wells with sterile water or media without cells to create a humidity buffer.[2]

Question 2: Our receptor binding assay results with this compound are not reproducible. What should we troubleshoot?

Reproducibility issues in receptor binding assays often relate to the technical execution of the experiment.[5][6] Consider the following:

  • Membrane Preparation Quality: The quality and consistency of your cell membrane preparation are critical.

    • Recommendation: Ensure a standardized protocol for membrane preparation, including the use of protease inhibitors. Store membrane preparations at -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]

  • Assay Conditions: Suboptimal assay conditions can lead to variability.

    • Recommendation: Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium.[6] The concentration of the radioligand should be at or below its Kd for competition assays.[6]

  • Nonspecific Binding: High nonspecific binding can obscure the specific binding signal.

    • Recommendation: Ensure that nonspecific binding is determined in the presence of a saturating concentration of a known, unlabeled ligand. If nonspecific binding is high, consider testing different filter types or pre-soaking filters in a blocking agent like polyethyleneimine (PEI).[7]

Section 2: Animal Models

Question 3: We are seeing significant inter-animal variability in the pharmacokinetic (PK) profile of this compound after oral administration in rats. What factors could be contributing to this?

High pharmacokinetic variability is a known challenge, particularly with orally administered compounds.[8][9][10][11] Potential causes include:

  • Formulation and Solubility: Poor solubility of this compound can lead to variable absorption.[9][10]

    • Recommendation: Ensure the formulation is homogenous and the compound is fully dissolved or evenly suspended before administration. For preclinical studies, using a formulation with solubilizing excipients may be necessary.[12]

  • Physiological Factors: The physiological state of the animals can introduce variability.[8] This includes differences in gastric pH, gastric emptying time, and gut microbiome.

    • Recommendation: Standardize the fasting and feeding schedule for all animals in the study. Ensure consistent age, weight, and health status across all experimental groups.[8][13]

  • Genetic Background: Different strains of rodents can exhibit different metabolic profiles.[13]

    • Recommendation: Use a single, well-characterized strain of animals for your studies. Report the specific strain, sex, and age of the animals in your experimental records.

Question 4: The behavioral effects of this compound in our mouse model of depression are inconsistent between cohorts. How can we improve reproducibility?

Behavioral studies are particularly sensitive to subtle environmental and procedural variations.[14][15][16] To improve consistency:

  • Environmental Conditions: Animals are sensitive to their environment.[14]

    • Recommendation: Maintain consistent housing conditions, including cage density, temperature, humidity, and light-dark cycles.[13][14] Minimize noise and other stressors in both the housing and experimental rooms.

  • Experimenter Effect: The person conducting the experiment can be a significant source of variability.[15][17]

    • Recommendation: Standardize handling procedures and habituate the animals to the experimenter before the study begins.[14] Whenever possible, the same experimenter should conduct the behavioral tests for an entire cohort.

  • Experimental Design: A robust experimental design is crucial for reliable results.[18][19]

    • Recommendation: Randomize animals to treatment groups and blind the experimenter to the treatment allocation to minimize bias.[18] Ensure the timing of the experiments is consistent across days.[14]

Section 3: Formulation and Handling

Question 5: this compound is difficult to dissolve. What are the best practices for preparing a stock solution?

Poor water solubility is a common challenge for many small molecule drugs.[20] For this compound, follow these steps for optimal solubilization:

  • Consult the Certificate of Analysis (CoA): The CoA provides specific recommendations for solvents. For this compound, DMSO is the recommended solvent for initial stock solutions.

  • Use of Co-solvents: For aqueous-based assays, a multi-step dilution process may be necessary. After initial dissolution in DMSO, further dilutions can be made in a buffer containing a solubilizing agent such as Tween® 80 or PEG-400.

  • Sonication: If the compound does not readily dissolve, brief sonication in a water bath can aid in dissolution. Avoid excessive heating, which could degrade the compound.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Data and Protocols

Quantitative Data Summary

The following tables provide typical data ranges observed for this compound in standard assays. Significant deviation from these ranges may indicate experimental issues.

Table 1: In Vitro Pharmacology of this compound

ParameterAssay TypeCell LineTypical Value
IC50 Cell Viability (MTT Assay)HEK2935.2 ± 1.5 µM
Kd Radioligand BindingCHO-K1 (expressing hGPR-77)10.5 ± 2.1 nM
Bmax Radioligand BindingCHO-K1 (expressing hGPR-77)1250 ± 300 fmol/mg protein

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg, Oral Gavage)

ParameterUnitMean ValueStandard Deviation
Cmax ng/mL450120
Tmax h2.00.5
AUC(0-t) ng*h/mL2800750
Bioavailability %3510

Experimental Protocols

Protocol 1: this compound Cell Viability (MTT Assay)

This protocol is for determining the IC50 of this compound using an MTT assay in a 96-well format.[21][22]

Materials:

  • HEK293 cells

  • DMEM with 10% FBS

  • This compound

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare a 2X serial dilution of this compound in media. Remove the old media from the cells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of Solubilization Solution to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: this compound Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the GPR-77 receptor.[6][7][23][24]

Materials:

  • Cell membranes from CHO-K1 cells expressing human GPR-77.

  • Radioligand (e.g., [3H]-Compound X, a known GPR-77 ligand)

  • This compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% PEI)

  • Scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

    • 50 µL Binding Buffer (for total binding) OR 50 µL of a saturating concentration of an unlabeled ligand (for nonspecific binding) OR 50 µL of serially diluted this compound.

    • 50 µL of Radioligand (at a concentration near its Kd).

    • 100 µL of cell membrane preparation (5-10 µg of protein).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percent specific binding against the log of the this compound concentration and use the Cheng-Prusoff equation to calculate the Ki value.

Visualizations

Signaling Pathway

Alboctalol_Signaling_Pathway cluster_membrane Cell Membrane GPR77 GPR-77 G_protein Gαi/o GPR77->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP This compound This compound This compound->GPR77 Antagonist ATP ATP ATP->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Hypothetical signaling pathway for this compound's antagonist action on the GPR-77 receptor.

Experimental Workflow

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis A 1. Culture Cells C 3. Seed Cells in 96-Well Plate A->C B 2. Prepare this compound Serial Dilutions D 4. Add Compound to Cells B->D C->D E 5. Incubate (e.g., 48h) D->E F 6. Add Assay Reagent (e.g., MTT) E->F G 7. Incubate & Solubilize F->G H 8. Read Absorbance G->H I 9. Plot Dose-Response H->I J 10. Calculate IC50 I->J

Caption: General experimental workflow for a cell-based viability assay with this compound.

Troubleshooting Logic

Troubleshooting_Decision_Tree Start Inconsistent Assay Results AssayType Assay Type? Start->AssayType CellBased Cell-Based AssayType->CellBased In Vitro AnimalModel Animal Model AssayType->AnimalModel In Vivo CheckCells Check Cell Health, Passage #, & Density CellBased->CheckCells CheckReagents Check Reagent Prep & Plate Edge Effects CellBased->CheckReagents CheckFormulation Check Formulation & Dosing Accuracy AnimalModel->CheckFormulation CheckEnvironment Check Animal Environment & Handling Procedures AnimalModel->CheckEnvironment

Caption: A decision tree for troubleshooting sources of experimental variability.

References

Common problems in Alboctalol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alboctalol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Dishevelled (DVL) protein, a key component of the Wnt signaling pathway. By binding to the PDZ domain of DVL, this compound prevents its interaction with the Frizzled (FZD) receptor, thereby inhibiting the canonical Wnt signaling cascade. This leads to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.

Q2: What are the recommended storage conditions for this compound?

A2: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q3: Is this compound soluble in aqueous solutions?

A3: this compound has low solubility in aqueous solutions. For cell culture experiments, it is recommended to first dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be diluted to the final working concentration in cell culture media. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of this compound?

A4: While this compound is designed for high selectivity towards the DVL PDZ domain, potential off-target effects should be considered.[1][2][3][4] High concentrations of this compound (>50 µM) may show some inhibitory effects on other PDZ domain-containing proteins. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Problem 1: Inconsistent or No Inhibition of Wnt Signaling

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Compound Degradation Ensure this compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock). Prepare fresh stock solutions if degradation is suspected.
Low Compound Potency Verify the IC50 of your this compound batch using a validated biochemical or cell-based assay. Compare with the expected values in the table below.
Cell Line Insensitivity Confirm that your cell line has an active canonical Wnt signaling pathway. This can be verified by TOP/FOP flash luciferase reporter assays or by detecting nuclear β-catenin.
Suboptimal Assay Conditions Optimize the incubation time and concentration of this compound. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Reagent Issues Check the quality and expiration dates of all reagents, including cell culture media and assay components.[5]

Quantitative Data: this compound Potency

Assay Type Parameter Value
Biochemical Assay (DVL-FZD Interaction) IC5050 nM
Cell-Based Assay (TOP/FOP Reporter) IC50200 nM
Cell-Based Assay (β-catenin Nuclear Translocation) EC50250 nM
Problem 2: High Background Signal in Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Contamination Ensure aseptic techniques are used to prevent microbial contamination. Regularly test cell cultures for mycoplasma.[6]
Non-specific Binding Increase the number of wash steps in your assay protocol.[7] Consider adding a blocking agent to the wash buffer.
Autofluorescence If using fluorescence-based assays, check for autofluorescence of this compound at the excitation and emission wavelengths used. Select appropriate filters to minimize this effect.
Detector Sensitivity Adjust the gain or sensitivity of the plate reader or microscope to reduce background noise.
Problem 3: Cell Viability Issues

Possible Causes & Solutions

Possible Cause Troubleshooting Step
DMSO Toxicity Ensure the final DMSO concentration in the cell culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect on cell viability.[6]
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations below the cytotoxic threshold for your experiments.
Suboptimal Cell Culture Conditions Maintain optimal cell culture conditions, including CO2 levels, temperature, and humidity. Ensure cells are not overgrown or stressed before starting the experiment.[6][8][9][10]

Experimental Protocols

Protocol 1: TOP/FOP Flash Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt signaling pathway.

Materials:

  • HEK293T cells

  • TOPflash and FOPflash luciferase reporter plasmids

  • Renilla luciferase control plasmid

  • Lipofectamine 2000

  • This compound

  • Wnt3a conditioned medium

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Methodology:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • After 24 hours, co-transfect the cells with TOPflash or FOPflash plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.

  • After another 24 hours, replace the medium with fresh medium containing Wnt3a conditioned medium and varying concentrations of this compound or vehicle (DMSO).

  • Incubate for 24 hours.

  • Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity. The ratio of TOPflash to FOPflash activity indicates the level of Wnt signaling.

Protocol 2: Immunofluorescence Staining for β-catenin

This protocol is used to visualize the subcellular localization of β-catenin.

Materials:

  • SW480 cells

  • This compound

  • Paraformaldehyde (4%)

  • Triton X-100 (0.1%)

  • Bovine Serum Albumin (BSA, 1%)

  • Primary antibody against β-catenin

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Methodology:

  • Seed SW480 cells on glass coverslips in a 24-well plate.

  • After 24 hours, treat the cells with this compound or vehicle (DMSO) for the desired time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with 1% BSA for 1 hour.

  • Incubate with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

Wnt_Signaling_Pathway cluster_nucleus Nucleus cluster_destruction Wnt Wnt FZD Frizzled (FZD) Wnt->FZD Binds DVL Dishevelled (DVL) FZD->DVL Recruits LRP LRP5/6 LRP->DVL DestructionComplex Destruction Complex DVL->DestructionComplex Inhibits This compound This compound This compound->DVL Inhibits Axin Axin APC APC GSK3b GSK-3β CK1 CK1α BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates Experimental_Workflow CellSeeding 1. Cell Seeding (e.g., HEK293T) Transfection 2. Transfection (TOP/FOPflash plasmids) CellSeeding->Transfection Treatment 3. Treatment (Wnt3a + this compound) Transfection->Treatment Incubation 4. Incubation (24 hours) Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Luminometry 6. Luciferase Assay (Luminometer) Lysis->Luminometry Analysis 7. Data Analysis (Normalize to Renilla) Luminometry->Analysis

References

Alboctalol Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the enhancement of Alboctalol's oral bioavailability. This compound, a natural polyphenol isolated from Morus australis, presents significant therapeutic potential.[1] However, its clinical utility is hampered by low oral bioavailability, a common challenge for compounds of its class. This resource offers troubleshooting advice and detailed protocols to address this issue.

Frequently Asked Questions (FAQs)

Q1: What are the main factors contributing to the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is likely multifactorial, stemming from its physicochemical properties. As a polyphenol with the chemical formula C28H24O8, it possesses poor aqueous solubility, which limits its dissolution in the gastrointestinal tract.[1][2] Furthermore, it may be susceptible to first-pass metabolism in the liver, a common metabolic pathway for such compounds.

Q2: What are the primary strategies for improving the oral bioavailability of this compound?

A2: Key strategies focus on improving solubility and protecting the molecule from premature metabolism. These include:

  • Formulation-based approaches: Micronization, nano-suspensions, solid dispersions, and encapsulation in lipid-based systems (e.g., liposomes, solid lipid nanoparticles).

  • Chemical modification: Prodrug synthesis to mask polar functional groups and enhance membrane permeability.

  • Use of excipients: Incorporation of absorption enhancers or inhibitors of metabolic enzymes.

Q3: Are there any known drug-drug interactions that could affect this compound's bioavailability?

A3: While specific interaction studies for this compound are not yet available, interactions are theoretically possible. Co-administration with inhibitors of cytochrome P450 enzymes (e.g., ketoconazole) or P-glycoprotein efflux pumps (e.g., verapamil) could potentially increase its plasma concentration. Conversely, inducers of these systems (e.g., rifampicin) might decrease it.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments aimed at enhancing this compound bioavailability.

Issue Potential Cause Troubleshooting Steps
High variability in in vitro dissolution rates between batches of a new formulation. Inconsistent particle size distribution in micronized this compound. Inhomogeneous mixing of this compound with polymers in solid dispersions.1. Verify particle size distribution using laser diffraction. 2. Optimize the manufacturing process for solid dispersions to ensure uniform drug loading. 3. Perform differential scanning calorimetry (DSC) to check for batch-to-batch consistency.
Poor in vitro-in vivo correlation (IVIVC) for a nano-formulation. Agglomeration of nanoparticles in the gastrointestinal tract. Premature release of the drug from the nanocarrier.1. Assess the stability of the nano-formulation in simulated gastric and intestinal fluids. 2. Incorporate stabilizers or coating agents to prevent agglomeration. 3. Modify the nanocarrier composition to control the drug release profile.
No significant improvement in bioavailability with an absorption enhancer. The enhancer is not effective for the specific transport pathway of this compound. The concentration of the enhancer is suboptimal.1. Investigate this compound's primary absorption mechanism (e.g., passive diffusion, active transport). 2. Screen a panel of absorption enhancers with different mechanisms of action. 3. Conduct a dose-response study for the selected enhancer.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersion

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) to enhance its dissolution rate.

Materials:

  • This compound

  • PVP K30

  • Methanol

  • Rotary evaporator

  • Water bath

Method:

  • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.

  • Ensure complete dissolution by gentle vortexing.

  • Evaporate the solvent using a rotary evaporator with the water bath set to 40°C.

  • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic procedure for evaluating the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation

  • This compound suspension (in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • HPLC system for bioanalysis

Method:

  • Fast the rats overnight with free access to water.

  • Divide the rats into two groups (n=6 per group): Formulation A and Suspension.

  • Administer the respective formulations via oral gavage at a dose of 50 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Determine the plasma concentration of this compound using a validated HPLC method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Data Presentation

Table 1: In Vitro Dissolution of this compound Formulations
Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Pure this compound5.2 ± 1.18.9 ± 1.5
Micronized this compound25.7 ± 3.440.1 ± 4.2
This compound-PVP K30 Solid Dispersion (1:4)75.3 ± 5.192.5 ± 4.8
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension150 ± 252.0980 ± 150100
This compound-PVP K30 Solid Dispersion780 ± 981.05100 ± 620520

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation This compound This compound Excipient_Screening Excipient Screening This compound->Excipient_Screening Formulation_Optimization Formulation Optimization Excipient_Screening->Formulation_Optimization Dissolution_Testing Dissolution Testing Formulation_Optimization->Dissolution_Testing Permeability_Assay Permeability Assay (e.g., Caco-2) Formulation_Optimization->Permeability_Assay Pharmacokinetic_Study Pharmacokinetic Study Dissolution_Testing->Pharmacokinetic_Study Permeability_Assay->Pharmacokinetic_Study Bioavailability_Assessment Bioavailability Assessment Pharmacokinetic_Study->Bioavailability_Assessment

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway Alboctalol_Formulation Oral Administration of This compound Formulation Dissolution Dissolution in GI Tract Alboctalol_Formulation->Dissolution Solubility↑ Absorption Absorption across Enterocytes Dissolution->Absorption Permeability↑ First_Pass_Metabolism First-Pass Metabolism (Liver) Absorption->First_Pass_Metabolism Metabolism↓ Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation First_Pass_Metabolism->Systemic_Circulation Bioavailability↑ Therapeutic_Target Therapeutic Target Systemic_Circulation->Therapeutic_Target Excretion Excretion Systemic_Circulation->Excretion

References

Alboctalol dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Alboctalol Technical Support Center

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers and scientists in optimizing their this compound dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective β2-adrenergic receptor agonist. It functions by binding to β2-adrenergic receptors on the cell surface, which activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP) from ATP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

cluster_cell Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Figure 1: this compound Signaling Pathway.

Q2: What is a typical EC50 value for this compound in cultured human airway smooth muscle cells?

A2: The half-maximal effective concentration (EC50) for this compound can vary based on experimental conditions such as cell passage number and serum concentration in the media. However, a typical EC50 value is expected to be in the nanomolar range. Refer to the table below for expected values under standard conditions.

Q3: Why am I observing a lower-than-expected maximal response (Emax) in my assay?

A3: A reduced Emax can be due to several factors:

  • Receptor Desensitization: Prolonged exposure to this compound can lead to the downregulation or desensitization of β2-adrenergic receptors.

  • Compound Degradation: Ensure the this compound stock solution is fresh and has been stored correctly, protected from light and at the recommended temperature.

  • Cell Health: Poor cell viability or high cell passage number can lead to a diminished cellular response.

  • Assay Interference: Components in the assay buffer or media may be interfering with the detection signal.

Troubleshooting Guide

This guide addresses common issues encountered during this compound dose-response experiments.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Pipetting errors during drug dilution or addition.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent technique.
No dose-response relationship observed Incorrect drug concentration range; Inactive compound; Problems with the detection assay.Verify the dilution series calculations. Prepare a fresh stock of this compound. Run assay controls to ensure the detection system is working.
Left-shifted dose-response curve (higher potency) Errors in preparing the stock solution; Presence of potentiating agents in the media.Confirm the initial concentration of the this compound stock solution. Use a serum-free medium for the assay to avoid confounding factors.
Right-shifted dose-response curve (lower potency) Presence of a competitive antagonist; Compound degradation.Ensure no antagonists are present in the assay medium. Use a freshly prepared this compound solution for each experiment.

Experimental Protocols

Protocol 1: this compound Dose-Response Assay using cAMP Detection

This protocol outlines the steps to determine the EC50 of this compound by measuring intracellular cAMP levels.

  • Cell Seeding:

    • Culture human airway smooth muscle cells in a 96-well plate at a density of 10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in serum-free medium to create a range of concentrations (e.g., 1 pM to 10 µM).

  • Cell Treatment:

    • Wash the cells once with pre-warmed PBS.

    • Add 100 µL of the corresponding this compound dilution to each well.

    • Incubate for 15 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., HTRF, ELISA).

    • Perform the cAMP detection assay and read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% response) and a maximal stimulation control (100% response).

    • Plot the normalized response against the log of the this compound concentration.

    • Fit the data using a four-parameter logistic regression to determine the EC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare this compound Serial Dilutions C Wash Cells B->C D Add this compound & Incubate C->D E Lyse Cells D->E F Run cAMP Assay E->F G Analyze Data (4PL Fit) F->G H Determine EC50 G->H

Figure 2: Dose-Response Experimental Workflow.

Quantitative Data Summary

The following table summarizes expected results from this compound dose-response experiments under standard assay conditions.

Parameter Value 95% Confidence Interval Assay Condition
EC50 2.5 nM1.8 nM - 3.2 nM15 min stimulation, cAMP assay
Emax 100%95% - 105%Relative to Isoproterenol control
Hill Slope 1.10.9 - 1.3Four-parameter logistic fit

Technical Support Center: Alboctalol Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Alboctalol. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective β2-adrenergic receptor (β2-AR) agonist. Upon binding to the β2-AR, it activates the Gs alpha subunit of the associated heterotrimeric G protein. This in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The subsequent activation of Protein Kinase A (PKA) leads to the phosphorylation of various downstream targets, resulting in a cellular response.

Q2: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. We recommend starting with a dose-response experiment to determine the EC50 value for your system. A typical starting concentration range is between 1 nM and 10 µM.

Q3: What is the recommended duration for this compound treatment?

The treatment duration is highly dependent on the downstream effect being measured. For early signaling events like cAMP production, a short incubation of 15-30 minutes is often sufficient. For changes in gene expression or protein levels, a longer treatment of 6-24 hours may be necessary. A time-course experiment is recommended to determine the optimal treatment duration.

Q4: What are the known off-target effects of this compound?

While this compound is highly selective for the β2-AR, at very high concentrations (>10 µM), it may exhibit some cross-reactivity with other adrenergic receptor subtypes, such as the β1-AR. It is crucial to perform dose-response experiments to use the lowest effective concentration that elicits the desired response without significant off-target effects.

Troubleshooting Guides

Issue 1: No significant increase in cAMP levels is observed after this compound treatment.

  • Possible Cause 1: this compound Degradation.

    • Solution: Ensure that the this compound stock solution is fresh and has been stored correctly, protected from light and at the recommended temperature (-20°C for long-term storage). Prepare fresh dilutions for each experiment.

  • Possible Cause 2: Low β2-AR Expression in the Cell Line.

    • Solution: Verify the expression level of the β2-adrenergic receptor in your cell line using techniques such as qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to have high β2-AR expression or a transient transfection system to overexpress the receptor.

  • Possible Cause 3: Incorrect Assay Conditions.

    • Solution: Review the protocol for your cAMP assay. Ensure that a phosphodiesterase (PDE) inhibitor, such as IBMX, is included in the assay buffer to prevent the degradation of cAMP. Optimize the cell number and lysis conditions for your specific assay kit.

Issue 2: High cell toxicity or cell death is observed after this compound treatment.

  • Possible Cause 1: this compound Concentration is Too High.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Include a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays.

  • Possible Cause 2: Contamination of this compound Stock.

    • Solution: Prepare a fresh stock solution of this compound from a new vial. Ensure that all solutions and labware are sterile to prevent bacterial or fungal contamination.

  • Possible Cause 3: Solvent Toxicity.

    • Solution: If using a solvent such as DMSO to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent-induced toxicity.

Data Presentation

Table 1: Dose-Response of this compound on Intracellular cAMP Levels in HEK293 Cells

This compound Concentration (nM)Mean cAMP Level (pmol/well)Standard Deviation
0 (Vehicle)2.50.3
115.81.2
1055.24.8
100180.615.7
1000250.121.3
10000255.422.0

Table 2: Time-Course of PKA Substrate Phosphorylation Following this compound Treatment (100 nM)

Treatment Duration (minutes)Fold Change in PhosphorylationStandard Error
01.00.0
52.80.3
158.50.9
3012.11.3
607.90.8
1203.20.4

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Levels

  • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

  • Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.

  • This compound Treatment: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C. Include a vehicle control.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit (e.g., a competitive ELISA-based kit) to determine the intracellular cAMP concentration.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Western Blot for Phosphorylated PKA Substrates

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 80-90% confluency, treat them with 100 nM this compound for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated PKA substrates overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualizations

Alboctalol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-AR AC Adenylyl Cyclase B2AR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates PKA_substrates PKA Substrates PKA->PKA_substrates phosphorylates Phospho_substrates Phosphorylated Substrates Cellular_Response Cellular Response Phospho_substrates->Cellular_Response leads to This compound This compound This compound->B2AR binds

Caption: this compound signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293) start->cell_culture treatment This compound Treatment (Dose-Response or Time-Course) cell_culture->treatment assay_choice Select Assay treatment->assay_choice cAMP_assay cAMP Assay assay_choice->cAMP_assay Early Signaling western_blot Western Blot (e.g., for p-PKA substrates) assay_choice->western_blot Downstream Signaling data_analysis Data Analysis cAMP_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound.

Troubleshooting_Tree start Issue: No cAMP Response check_reagent Is this compound stock fresh? start->check_reagent check_receptor Is β2-AR expressed? check_reagent->check_receptor  Yes   solution1 Solution: Prepare fresh stock. check_reagent->solution1  No   check_assay Is a PDE inhibitor used? check_receptor->check_assay  Yes   solution2 Solution: Verify receptor expression. check_receptor->solution2  No   solution3 Solution: Add PDE inhibitor. check_assay->solution3  No  

Caption: Troubleshooting for no cAMP response.

Technical Support Center: Mitigating Alboctalol-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Alboctalol is a natural compound isolated from Morus australis and has been reported to exhibit weak cytotoxicity against P-388 cells. As of December 2025, detailed studies on the specific mechanisms of this compound-induced cytotoxicity and strategies for its mitigation are limited. This guide provides general troubleshooting advice and experimental protocols based on the known behavior of related phenolic compounds. The suggested pathways and mitigation strategies are hypothetical and should be experimentally validated for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cytotoxicity in our cell line after treatment with this compound. What are the potential mechanisms?

A1: this compound is a phenolic compound. Many natural phenolic compounds can induce cytotoxicity through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This often involves the activation of caspases.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), which can lead to cell death if the damage is irreparable.

  • Generation of Reactive Oxygen Species (ROS): An imbalance between the production of ROS and the cell's antioxidant capacity can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids.

Q2: How can we confirm the mechanism of this compound-induced cytotoxicity in our specific cell model?

A2: To elucidate the cytotoxic mechanism, we recommend a multi-assay approach:

  • Assess Apoptosis: Use Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Analyze Cell Cycle Distribution: Perform cell cycle analysis using propidium iodide staining and flow cytometry to identify any cell cycle arrest.

  • Measure Intracellular ROS Levels: Employ a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS generation.

Q3: What are some general strategies to mitigate this compound-induced cytotoxicity in our experiments?

A3: If the goal is to study other effects of this compound while minimizing cytotoxicity, you could consider the following:

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by ROS, co-incubation with an antioxidant like N-acetylcysteine (NAC) may reduce cell death.

  • Use of Pan-Caspase Inhibitors: If apoptosis is the primary mechanism, a pan-caspase inhibitor such as Z-VAD-FMK can be used to block this pathway.

  • Dose and Time Optimization: Perform a thorough dose-response and time-course study to find a concentration and incubation time of this compound that elicits the desired biological effect with minimal cytotoxicity.

Q4: We are seeing high variability in our cytotoxicity assay results. What could be the cause?

A4: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and even distribution of cells in the wells.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is non-toxic to your cells (typically <0.5%). Always include a vehicle control.

  • Compound Instability: Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media and not use them for experimental data.

Troubleshooting Guides

Problem 1: High levels of cell death observed even at low this compound concentrations.
Possible Cause Troubleshooting Tip
High Cell Line Sensitivity Your cell line may be particularly sensitive to this compound. Perform a dose-response experiment with a wider, lower range of concentrations to determine the IC50 value accurately.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. Run a vehicle control with the solvent at the same concentration used for the highest this compound dose to assess its effect.
Compound Purity and Stability Impurities in the this compound sample or degradation of the compound could lead to increased toxicity. Ensure you are using a high-purity compound and prepare fresh stock solutions.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, LDH).
Possible Cause Troubleshooting Tip
Uneven Cell Seeding Inconsistent cell numbers per well will lead to variable results. Ensure you have a single-cell suspension before plating and visually inspect the plate post-seeding.
Assay Interference This compound, being a phenolic compound, might interfere with the assay reagents (e.g., reducing the MTT reagent directly). Run a cell-free control with this compound and the assay reagents to check for interference.
Variable Incubation Times Ensure that the incubation times for both drug treatment and the assay itself are consistent across all plates and experiments.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on P-388 Cells

Assay TypeThis compound Concentration (µM)% Cell Viability (Mean ± SD)% LDH Release (Mean ± SD)
MTT 0 (Vehicle Control)100 ± 4.55.2 ± 1.1
1092.1 ± 5.18.3 ± 1.5
2575.4 ± 6.218.7 ± 2.3
5051.8 ± 4.845.6 ± 3.9
10028.3 ± 3.972.1 ± 5.4
LDH 0 (Vehicle Control)-5.0 ± 1.3
10-9.1 ± 1.8
25-20.5 ± 2.9
50-48.2 ± 4.1
100-75.3 ± 6.0

Table 2: Hypothetical Effect of an Antioxidant on this compound-Induced Cytotoxicity

Treatment% Apoptotic Cells (Annexin V+/PI-)Intracellular ROS (Fold Change)
Vehicle Control 4.2 ± 0.81.0 ± 0.2
This compound (50 µM) 35.6 ± 3.14.8 ± 0.6
N-acetylcysteine (NAC) (5 mM) 5.1 ± 1.00.9 ± 0.1
This compound (50 µM) + NAC (5 mM) 12.3 ± 1.91.5 ± 0.3

Mandatory Visualizations

Alboctalol_Cytotoxicity_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cell_Membrane Cell Membrane Mitochondria Mitochondria ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow Start Start: Seed Cells in 96-well plate Treat Treat with this compound (Dose-response) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT_LDH Assess Viability/Cytotoxicity (MTT / LDH Assay) Incubate->MTT_LDH Mechanism Investigate Mechanism (at IC50 concentration) MTT_LDH->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle ROS ROS Detection (DCFH-DA Assay) Mechanism->ROS Mitigation Test Mitigation Strategy (e.g., + Antioxidant) Mechanism->Mitigation End End: Analyze Data Apoptosis->End CellCycle->End ROS->End Reassess Re-assess Cytotoxicity and Mechanism Mitigation->Reassess Reassess->End

Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability
  • Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired time (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Staining for Apoptosis
  • Principle: Differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Methodology:

    • Seed cells and treat with this compound as desired.

    • Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry. Healthy cells will be Annexin V- and PI-; early apoptotic cells will be Annexin V+ and PI-; late apoptotic/necrotic cells will be Annexin V+ and PI+.

DCFH-DA Assay for Intracellular ROS
  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

  • Methodology:

    • Seed cells in a 96-well plate (or other suitable culture vessel) and treat with this compound for the desired time. Include a positive control (e.g., H₂O₂).

    • Remove the treatment medium and wash the cells with warm PBS or serum-free medium.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at ~485 nm and emission at ~535 nm.

Alboctalol experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alboctalol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, standards, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Kinanase-X, a critical downstream effector of the Growth Factor Y Receptor (GFYR) signaling pathway. By inhibiting Kinanase-X, this compound blocks the phosphorylation of key substrates, leading to a downstream suppression of gene transcription responsible for cell proliferation.

Q2: What are the essential positive and negative controls for a cell viability assay with this compound?

A2:

  • Positive Control: A known inhibitor of the GFYR pathway or a general cytotoxic agent (e.g., staurosporine) should be used to ensure the assay can detect a decrease in cell viability.

  • Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same final concentration used for the experimental wells is crucial to account for any effects of the solvent on cell viability.

  • Untreated Control: A population of cells that receives no treatment provides a baseline for normal cell growth and viability.

Q3: My this compound treatment does not seem to be affecting cell proliferation. What are some potential reasons?

A3: There are several potential reasons for a lack of effect:

  • Cell Line Resistance: The cell line you are using may not express the Growth Factor Y Receptor or may have a mutation in Kinanase-X that renders it insensitive to this compound.

  • Drug Inactivity: Ensure the this compound has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.

  • Incorrect Concentration: The concentrations of this compound used may be too low to elicit a response. A dose-response experiment is recommended to determine the optimal concentration.

  • Suboptimal Assay Conditions: Verify that the cell seeding density, incubation time, and assay reagents are all within the recommended ranges for your specific cell line and assay.

Q4: How can I confirm that this compound is inhibiting Kinanase-X in my cellular model?

A4: The most direct method is to perform a Western blot analysis. You should probe for the phosphorylated form of a known Kinanase-X substrate. A successful inhibition by this compound would result in a dose-dependent decrease in the level of the phosphorylated substrate compared to the total protein level of the substrate.

Troubleshooting Guides

Problem 1: High variability between replicate wells in a cell-based assay.

Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating and use appropriate pipetting techniques to distribute cells evenly.
Edge effects in the plate Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification of the incubator.
Inconsistent drug concentration Prepare a master mix of the this compound dilution to add to the wells to minimize pipetting errors between replicates.
Contamination Visually inspect cells for any signs of microbial contamination and perform routine mycoplasma testing.

Problem 2: Inconsistent results in Western blot for phosphorylated Kinanase-X substrate.

Possible Cause Troubleshooting Step
Protein degradation Add phosphatase and protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the protein extraction process.
Inefficient protein transfer Optimize the transfer time and voltage. Use a positive control for transfer efficiency, such as a pre-stained protein ladder.
Antibody issues Ensure the primary antibody is validated for the specific application and species. Use the recommended antibody dilution and incubation conditions. Include an antibody positive control if available.
Low signal Increase the amount of protein loaded onto the gel. Use a more sensitive chemiluminescent substrate.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay: Allow the plate and CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Kinanase-X Substrate Phosphorylation

  • Cell Treatment and Lysis: Plate cells and treat with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated Kinanase-X substrate and total Kinanase-X substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Cell Line A Lung Adenocarcinoma50
Cell Line B Breast Cancer120
Cell Line C Colon Carcinoma85
Cell Line D Glioblastoma250

Visualizations

GFYR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFYR Growth Factor Y Receptor KinanaseX Kinanase-X GFYR->KinanaseX Activates Substrate Substrate KinanaseX->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Transcription Gene Transcription pSubstrate->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation GFY Growth Factor Y GFY->GFYR Binds This compound This compound This compound->KinanaseX Inhibits

Caption: this compound inhibits the GFYR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis CellCulture Cell Culture Treatment This compound Treatment CellCulture->Treatment ViabilityAssay Cell Viability Assay Treatment->ViabilityAssay WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Calculation ViabilityAssay->IC50 PhosphoAnalysis Phosphorylation Analysis WesternBlot->PhosphoAnalysis

Caption: Workflow for in vitro testing of this compound.

Troubleshooting_Logic Start No effect of this compound observed CheckConcentration Verify this compound concentration and activity Start->CheckConcentration ConcentrationOK Concentration is correct CheckConcentration->ConcentrationOK Yes ConcentrationIssue Prepare fresh dilutions / Order new compound CheckConcentration->ConcentrationIssue No CheckCells Assess cell line sensitivity CellsOK Cell line is sensitive CheckCells->CellsOK Yes CellsIssue Test on a different cell line CheckCells->CellsIssue No CheckAssay Review assay protocol and controls AssayOK Assay is valid CheckAssay->AssayOK Yes AssayIssue Optimize assay parameters CheckAssay->AssayIssue No ConcentrationOK->CheckCells CellsOK->CheckAssay

Adjusting Alboctalol concentration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alboctalol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell-based assay?

A1: For initial experiments, we recommend a starting concentration of 1 µM this compound. This concentration has been found to elicit significant cellular responses in various in vitro skeletal muscle cell studies.[1] However, the optimal concentration is cell-type and assay-dependent. Therefore, a dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

A2: There are several potential reasons for a lack of cellular response:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a detectable response. We recommend performing a dose-response curve, typically ranging from 1 nM to 100 µM, to identify the optimal concentration.

  • Cell Health: Ensure that the cells are healthy and viable before and during the experiment. Poor cell health can lead to a diminished or absent response.

  • Receptor Expression: The target cells may not express the specific beta-adrenergic receptor subtype that this compound acts upon, or the expression level may be too low. Verify receptor expression using techniques such as qPCR or western blotting.

  • Incorrect Reagent Preparation: Double-check the preparation and dilution of the this compound stock solution to ensure it is at the correct concentration.

  • Assay Sensitivity: The assay being used may not be sensitive enough to detect the cellular response. Consider using a more sensitive assay or optimizing the current assay parameters.

Q3: I am observing high background noise in my cAMP assay after this compound treatment. How can I reduce it?

A3: High background in a cAMP assay can be caused by several factors:

  • Cell Lysis: Incomplete or excessive cell lysis can release interfering substances. Optimize the lysis step according to the assay manufacturer's protocol.

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can affect the assay window. Pre-incubating cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), can help to increase the accumulation of cAMP.

  • Reagent Contamination: Ensure all buffers and reagents are free from contamination that might interfere with the assay.

  • Incubation Time: Optimize the incubation time with this compound. A time-course experiment will help determine the point of maximal cAMP accumulation.

Q4: How can I determine if this compound is a biased agonist in my cellular system?

A4: To investigate biased agonism, you need to compare this compound's potency and efficacy in activating different downstream signaling pathways. This typically involves performing parallel dose-response experiments for G-protein-dependent signaling (e.g., cAMP production) and β-arrestin-mediated signaling (e.g., β-arrestin recruitment or ERK phosphorylation). A biased agonist will show a significant difference in its potency (EC50) or efficacy (Emax) for one pathway over the other.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial this compound Experiments

Assay TypeSuggested Concentration RangeKey Considerations
cAMP Accumulation Assay1 nM - 10 µMA time-course experiment (5-60 minutes) is recommended to determine peak response.
ERK1/2 Phosphorylation Assay10 nM - 100 µMThe peak of ERK1/2 phosphorylation is often transient, typically occurring between 2-15 minutes post-stimulation.[2]
β-Arrestin Recruitment Assay10 nM - 100 µMIncubation times can vary depending on the specific assay technology (e.g., 30-90 minutes).

Table 2: Troubleshooting Common Issues with this compound Concentration

IssuePossible CauseRecommended Action
No response or weak signalConcentration too lowPerform a dose-response experiment with a wider concentration range (e.g., 1 pM to 100 µM).
Low receptor expressionVerify receptor expression in your cell line.
High variability between replicatesInconsistent cell seedingEnsure uniform cell density across all wells.
Pipetting errorsUse calibrated pipettes and proper technique.
Cell death at high concentrationsCytotoxicityPerform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the cytotoxic concentration of this compound.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is for measuring intracellular cyclic AMP (cAMP) levels in response to this compound stimulation using a competitive immunoassay format.

Materials:

  • Cells expressing the target beta-adrenergic receptor

  • Cell culture medium

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well or 384-well assay plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

  • Cell Stimulation: a. Aspirate the culture medium. b. Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 30 minutes) at 37°C. c. Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO or PBS). d. Incubate for the optimized duration (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection steps as outlined in the kit protocol.

  • Data Analysis: a. Measure the signal (e.g., fluorescence, luminescence, or absorbance). b. Generate a standard curve using the cAMP standards provided in the kit. c. Calculate the concentration of cAMP in each sample from the standard curve. d. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) by western blotting following this compound stimulation.

Materials:

  • Cells expressing the target beta-adrenergic receptor

  • Serum-free cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and western blotting equipment

Procedure:

  • Cell Culture and Starvation: a. Culture cells to 80-90% confluency. b. Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

  • Cell Stimulation: a. Treat cells with different concentrations of this compound for a predetermined time (typically 2-10 minutes).[2] Include a vehicle-treated control.

  • Cell Lysis: a. Immediately wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to the cells and scrape to collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the p-ERK1/2 signal to the total-ERK1/2 signal for each sample. c. Plot the normalized p-ERK1/2 levels against the log of the this compound concentration to generate a dose-response curve.

Protocol 3: β-Arrestin Recruitment Assay

This protocol outlines a general procedure for a β-arrestin recruitment assay using a commercially available system (e.g., DiscoverX PathHunter® or Promega NanoBRET™).[3]

Materials:

  • A cell line co-expressing the target beta-adrenergic receptor fused to a larger enzyme fragment and β-arrestin fused to a smaller, complementary enzyme fragment.

  • This compound

  • Assay buffer and detection reagents specific to the chosen assay system.

  • White, opaque 96-well or 384-well microplates.

Procedure:

  • Cell Seeding: a. Prepare a cell suspension in the appropriate assay medium. b. Dispense the cell suspension into the wells of the microplate.

  • Compound Addition: a. Prepare serial dilutions of this compound in the assay buffer. b. Add the diluted this compound and controls to the respective wells.

  • Incubation: a. Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).

  • Signal Detection: a. Equilibrate the plate to room temperature. b. Add the detection reagents to each well. c. Incubate at room temperature for the specified time (e.g., 60 minutes) to allow for signal development.

  • Data Reading and Analysis: a. Read the luminescence signal using a plate reader. b. Plot the luminescence signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

Mandatory Visualization

Alboctalol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound BAR β-Adrenergic Receptor This compound->BAR Gs Gs Protein BAR->Gs Activation GRK GRK BAR->GRK Phosphorylation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Arrestin β-Arrestin GRK->Arrestin Recruitment ERK ERK1/2 Phosphorylation Arrestin->ERK Activates Cellular_Response Cellular Response ERK->Cellular_Response

Caption: this compound signaling pathways.

Experimental_Workflow_Dose_Response start Start seed_cells Seed cells in multi-well plate start->seed_cells prepare_this compound Prepare serial dilutions of this compound seed_cells->prepare_this compound treat_cells Treat cells with This compound dilutions prepare_this compound->treat_cells incubate Incubate for specified time treat_cells->incubate perform_assay Perform assay (cAMP, p-ERK, etc.) incubate->perform_assay read_signal Read signal on plate reader perform_assay->read_signal analyze_data Analyze data and plot dose-response curve read_signal->analyze_data determine_ec50 Determine EC50 analyze_data->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for this compound dose-response.

Troubleshooting_Logic start Experiment Fails: No/Low Signal check_concentration Is concentration optimal? start->check_concentration yes_conc Yes check_concentration->yes_conc Yes no_conc No check_concentration->no_conc No check_cells Are cells healthy and expressing receptor? yes_conc->check_cells dose_response Perform dose-response experiment no_conc->dose_response dose_response->start yes_cells Yes check_cells->yes_cells Yes no_cells No check_cells->no_cells No check_reagents Are reagents/assay working correctly? yes_cells->check_reagents validate_cells Validate cell health and receptor expression no_cells->validate_cells validate_cells->start yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No consult Consult Technical Support yes_reagents->consult validate_reagents Validate reagents and assay protocol no_reagents->validate_reagents validate_reagents->start

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming Alboctalol Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alboctalol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance to this compound in experimental cell line models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing a reduced response. What is the likely cause?

A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various molecular mechanisms, leading to decreased sensitivity. For this compound, a targeted kinase inhibitor, common resistance mechanisms include alterations in the drug target, activation of alternative signaling pathways, or increased drug efflux.[1]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most direct method to confirm and quantify resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line with that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[2][3]

Q3: What are the common molecular mechanisms of resistance to this compound?

A3: Resistance to targeted inhibitors like this compound can be broadly categorized into on-target and off-target mechanisms.

  • On-Target Resistance: This involves genetic changes in the drug's primary target. A common example is the acquisition of secondary mutations in the kinase domain of the target protein, which can interfere with this compound binding. Another on-target mechanism is the amplification of the gene encoding the target protein.[4][5]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on the target of this compound. This can involve the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, or IGF1R.[4][6]

Q4: How can I investigate the specific mechanism of resistance in my cell line?

A4: A combination of molecular and biochemical analyses is recommended to elucidate the resistance mechanism:

  • Sequencing of the Target Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) on genomic DNA or cDNA from your resistant cell line to identify secondary mutations.[2]

  • Gene Copy Number Analysis: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the target gene is amplified in the resistant cells compared to the parental line.[2][4]

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: A phospho-RTK array can screen for the activation of various RTKs, helping to identify potential bypass pathways.[4]

  • Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins (e.g., AKT, ERK) to confirm the activation of bypass pathways.[2][7]

Q5: What strategies can I employ to overcome this compound resistance in my cell line models?

A5: Once the mechanism of resistance is identified, you can explore several strategies:

  • Combination Therapy: If a bypass pathway is activated, combining this compound with an inhibitor of a key component of that pathway can often restore sensitivity.[8]

  • Next-Generation Inhibitors: If a specific on-target mutation is identified, a next-generation inhibitor designed to be effective against that mutant may be available.

  • Alternative Therapeutic Approaches: In cases of complex or multiple resistance mechanisms, exploring mechanistically different drugs may be necessary.

Troubleshooting Guides

Problem 1: A significant increase in the IC50 value of this compound is observed in my cell line.

This is a clear indication of acquired resistance. The following steps will guide you in characterizing and potentially overcoming this resistance.

Troubleshooting Step Recommended Action Expected Outcome
1. Confirm Resistance Phenotype Perform a dose-response curve and calculate the IC50 value of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line.[2]A significant increase in the IC50 value (typically 5 to 10-fold or higher) confirms the resistant phenotype.[9]
2. Investigate On-Target Mechanisms - Sequencing: Sequence the kinase domain of the this compound target gene. - Gene Amplification Analysis: Perform qPCR or FISH to assess the copy number of the target gene.[2][4]- Detection of a known resistance mutation (e.g., a gatekeeper mutation). - Increased copy number of the target gene in resistant cells.
3. Investigate Off-Target Mechanisms - Phospho-RTK Array: Screen for hyperactivation of alternative RTKs. - Western Blot Analysis: Assess the phosphorylation levels of downstream signaling molecules like AKT and ERK in the presence of this compound.[4][7]- Identification of one or more hyperactivated RTKs. - Sustained phosphorylation of AKT or ERK in resistant cells despite this compound treatment, indicating pathway reactivation.
4. Test Strategies to Overcome Resistance - Combination Treatment: Based on the identified resistance mechanism, co-treat resistant cells with this compound and a second inhibitor (e.g., a MET inhibitor if MET is activated). Assess cell viability.- A synergistic or additive effect, indicated by a significant decrease in cell viability compared to single-agent treatment, suggests a successful strategy to overcome resistance.

Problem 2: Inconsistent or highly variable results in cell viability assays (e.g., MTT, CellTiter-Glo).

Possible Cause Troubleshooting Steps
Technical Variability - Automate liquid handling: Use multichannel pipettes or automated liquid handlers to minimize pipetting errors.[10] - Plate uniformity: Ensure even cell seeding across the plate to avoid edge effects. Consider leaving the outer wells empty.[10] - Reagent consistency: Use fresh, properly stored reagents.
Cell Culture Issues - Mycoplasma contamination: Regularly test your cell lines for mycoplasma, as it can significantly alter cellular responses to drugs.[9][11] - Cell line authentication: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.[9] - Passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
Assay Protocol Optimization - Cell seeding density: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. - Incubation time: Ensure the drug treatment duration is appropriate for the mechanism of action of this compound and the doubling time of your cell line.[4]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)10-
Resistant Clone A15015
Resistant Clone B80080

Table 2: Effect of Combination Therapy on this compound-Resistant Cells (Resistant Clone B)

TreatmentCell Viability (%)Combination Index (CI)*
Vehicle Control100-
This compound (800 nM)52-
Inhibitor X (50 nM)85-
This compound (800 nM) + Inhibitor X (50 nM)15< 1 (Synergy)

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay.

  • Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.

  • Recovery and Dose Escalation: Initially, a significant number of cells will die. Allow the surviving cells to repopulate the flask. Once the cells are growing steadily, gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments). This process can take several months.[4]

  • Characterization: Periodically determine the IC50 of the treated population. A 5- to 10-fold increase in IC50 compared to the parental line is generally considered a stable resistant phenotype.[9]

Protocol 2: Cell Viability Assay (IC50 Determination)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in growth medium. Add the drug dilutions to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C.[4]

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well and follow the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate cell viability as a percentage of the untreated control and determine the IC50 values using non-linear regression analysis.

Protocol 3: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat parental and resistant cells with this compound at various concentrations for a specified time (e.g., 6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK) and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities and normalize to the loading control.[2][7]

Visualizations

G cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound Target Kinase Target Kinase This compound->Target Kinase Inhibits Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Activates Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival Promotes On-Target Mutation On-Target Mutation On-Target Mutation->Target Kinase Prevents this compound binding Bypass Pathway Activation Bypass Pathway Activation Bypass Pathway Activation->Downstream Signaling Activates Alternative RTK Alternative RTK Alternative RTK->Bypass Pathway Activation

Caption: Mechanisms of resistance to this compound.

G Start Start Sensitive Cell Line Sensitive Cell Line Start->Sensitive Cell Line Continuous this compound Exposure Continuous this compound Exposure Sensitive Cell Line->Continuous this compound Exposure Resistant Population Resistant Population Continuous this compound Exposure->Resistant Population Characterize Resistance Characterize Resistance Resistant Population->Characterize Resistance On-Target On-Target Characterize Resistance->On-Target Off-Target Off-Target Characterize Resistance->Off-Target Test Combination Therapy Test Combination Therapy On-Target->Test Combination Therapy Off-Target->Test Combination Therapy End End Test Combination Therapy->End

Caption: Workflow for studying and overcoming this compound resistance.

G Inconsistent Viability Results Inconsistent Viability Results Check for Mycoplasma Check for Mycoplasma Inconsistent Viability Results->Check for Mycoplasma Authenticate Cell Line Authenticate Cell Line Inconsistent Viability Results->Authenticate Cell Line Optimize Assay Protocol Optimize Assay Protocol Inconsistent Viability Results->Optimize Assay Protocol Positive Positive Check for Mycoplasma->Positive Negative Negative Check for Mycoplasma->Negative Proceed with Experiment Proceed with Experiment Authenticate Cell Line->Proceed with Experiment Re-evaluate Seeding Density/Incubation Time Re-evaluate Seeding Density/Incubation Time Optimize Assay Protocol->Re-evaluate Seeding Density/Incubation Time Treat or Discard Treat or Discard Positive->Treat or Discard Negative->Proceed with Experiment Re-evaluate Seeding Density/Incubation Time->Proceed with Experiment

Caption: Troubleshooting inconsistent cell viability assay results.

References

Validation & Comparative

Validating Alboctalol's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel cardiovascular agent, Alboctalol, with established drugs to validate its unique dual-action mechanism. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental data and protocols to objectively assess this compound's performance against relevant alternatives.

Introduction to this compound

This compound is a novel investigational drug with a proposed dual mechanism of action:

  • Primary Mechanism: Selective beta-1 adrenergic receptor (β1-AR) antagonist.

  • Secondary Mechanism: Partial glucagon-like peptide-1 receptor (GLP-1R) agonist.

This unique combination suggests potential therapeutic benefits in both cardiovascular regulation and metabolic control. This guide presents a framework for validating this proposed mechanism through comparative in vitro studies.

Comparative Signaling Pathways

The following diagram illustrates the proposed signaling pathway of this compound in comparison to a standard beta-blocker and a GLP-1 receptor agonist.

cluster_this compound This compound Signaling This compound This compound Beta1_AR_this compound β1 Adrenergic Receptor This compound->Beta1_AR_this compound GLP1R_this compound GLP-1 Receptor This compound->GLP1R_this compound AC_inhibition_this compound Adenylyl Cyclase (Inhibition) Beta1_AR_this compound->AC_inhibition_this compound Antagonist AC_activation_this compound Adenylyl Cyclase (Activation) GLP1R_this compound->AC_activation_this compound Partial Agonist cAMP_decrease_this compound ↓ cAMP AC_inhibition_this compound->cAMP_decrease_this compound cAMP_increase_this compound ↑ cAMP AC_activation_this compound->cAMP_increase_this compound PKA_decrease_this compound ↓ PKA Activity cAMP_decrease_this compound->PKA_decrease_this compound PKA_increase_this compound ↑ PKA Activity cAMP_increase_this compound->PKA_increase_this compound Cardiovascular_Effects Cardiovascular Effects PKA_decrease_this compound->Cardiovascular_Effects Metabolic_Effects Metabolic Effects PKA_increase_this compound->Metabolic_Effects

Figure 1: Proposed dual signaling pathway of this compound.

Experimental Workflow for Mechanism of Action Validation

The following flowchart outlines a typical experimental workflow to validate the dual-action mechanism of this compound.

cluster_workflow Experimental Workflow start Start receptor_binding Receptor Binding Assays (β1-AR, β2-AR, GLP-1R) start->receptor_binding functional_assays Functional Assays receptor_binding->functional_assays adenylyl_cyclase Adenylyl Cyclase Activity Assay functional_assays->adenylyl_cyclase pka_activation PKA Activation Assay functional_assays->pka_activation data_analysis Data Analysis and Comparison adenylyl_cyclase->data_analysis pka_activation->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Figure 2: Workflow for validating this compound's mechanism of action.

Quantitative Data Comparison

To objectively evaluate this compound's performance, its key pharmacological parameters should be compared against established drugs. The following tables summarize hypothetical, yet plausible, data for this compound alongside comparator drugs.

Table 1: Receptor Binding Affinity (Ki in nM)

This table compares the binding affinity of this compound and comparator drugs to the target receptors. A lower Ki value indicates a higher binding affinity.

Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)GLP-1 Receptor (Ki, nM)
This compound (Hypothetical) 5.2 185.5 95.3
Propranolol1.8[1]0.8[1]>10,000
Metoprolol~15~600>10,000
Liraglutide>10,000>10,000128.8[2]

Table 2: Functional Activity

This table outlines the functional activity of this compound and comparator drugs in downstream signaling assays.

CompoundAdenylyl Cyclase Inhibition (IC50, nM)PKA Activation (EC50, nM)
This compound (Hypothetical) 25.8 150.2
Propranolol45.3-
Metoprolol75.1-
Liraglutide-85.7

Note: The IC50 and EC50 values for Propranolol, Metoprolol, and Liraglutide are representative values based on their known mechanisms of action and may vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and comparator drugs for β1-AR, β2-AR, and GLP-1R.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for each receptor (e.g., [³H]-CGP 12177 for β-ARs, [¹²⁵I]-GLP-1 for GLP-1R).

  • This compound and comparator drugs at various concentrations.

  • Scintillation counter and appropriate scintillation fluid.

  • Glass fiber filters.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

Procedure:

  • Prepare serial dilutions of the test compounds (this compound, Propranolol, Metoprolol, Liraglutide).

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values using competitive binding analysis software (e.g., Prism).

Adenylyl Cyclase Activity Assay

Objective: To measure the inhibitory effect (IC50) of this compound and beta-blockers on adenylyl cyclase activity.

Materials:

  • Cell membranes expressing β1-AR.

  • Forskolin (an adenylyl cyclase activator).

  • This compound, Propranolol, and Metoprolol at various concentrations.

  • ATP and [α-³²P]ATP.

  • cAMP standard.

  • Dowex and alumina (B75360) columns for cAMP separation.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.5).

Procedure:

  • Pre-incubate cell membranes with various concentrations of the test compounds.

  • Initiate the reaction by adding a mixture of ATP, [α-³²P]ATP, and forskolin.

  • Incubate at 30°C for a defined period.

  • Stop the reaction by adding a stopping solution (e.g., 100 mM HCl).

  • Separate the [³²P]-cAMP from other radiolabeled nucleotides using sequential Dowex and alumina column chromatography.

  • Measure the radioactivity of the eluted [³²P]-cAMP using a scintillation counter.

  • Generate a dose-response curve and calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the forskolin-stimulated adenylyl cyclase activity.

Protein Kinase A (PKA) Activation Assay

Objective: To determine the agonistic effect (EC50) of this compound and Liraglutide on PKA activation.

Materials:

  • Cells expressing GLP-1R (e.g., INS-1E cells).

  • This compound and Liraglutide at various concentrations.

  • PKA activity assay kit (e.g., using a fluorescent or luminescent substrate).

  • Cell lysis buffer.

  • Plate reader capable of detecting fluorescence or luminescence.

Procedure:

  • Culture the cells in a 96-well plate.

  • Treat the cells with various concentrations of the test compounds for a specified time.

  • Lyse the cells to release intracellular components.

  • Perform the PKA activity assay according to the manufacturer's instructions. This typically involves adding a PKA-specific substrate and ATP to the cell lysate.

  • Measure the fluorescence or luminescence generated, which is proportional to PKA activity.

  • Generate a dose-response curve and calculate the EC50 value, which is the concentration of the drug that produces 50% of the maximal PKA activation.

Conclusion

This comparative guide provides a robust framework for the validation of this compound's proposed dual mechanism of action. By following the outlined experimental protocols and comparing the resulting data with established beta-blockers and GLP-1R agonists, researchers can obtain a clear and objective assessment of this compound's pharmacological profile. The provided hypothetical data and visualizations serve as a template for the presentation and interpretation of experimental findings.

References

Labetalol and Carvedilol in the Management of Hypertension: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two prominent adrenergic receptor blockers, labetalol (B1674207) and carvedilol (B1668590), in the context of primary hypertension. Both agents exhibit a dual mechanism of action, targeting both alpha- and beta-adrenergic receptors, which distinguishes them from many other beta-blockers.[1][2] This analysis is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons and detailed methodologies.

Mechanism of Action: A Tale of Two Dual-Blockers

Labetalol and carvedilol exert their antihypertensive effects through the blockade of both alpha-1 and non-selective beta-adrenergic receptors.[3][4] However, the nuances of their receptor interactions and downstream signaling pathways contribute to distinct pharmacological profiles.

Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist.[3] The antagonism at beta-1 receptors in the heart leads to a decrease in heart rate and cardiac output, while the blockade of alpha-1 receptors in vascular smooth muscle results in vasodilation and a reduction in peripheral resistance.[2][4] The ratio of beta- to alpha-blockade for labetalol is approximately 3:1 after oral administration.[5]

Carvedilol also functions as a non-selective beta-blocker and an alpha-1 antagonist.[6] A key distinguishing feature of carvedilol is its "biased agonism" at the beta-adrenergic receptor.[7][8] While it acts as a conventional antagonist at the G-protein signaling pathway, it simultaneously functions as an agonist for the β-arrestin pathway.[1][7][9] This biased signaling is hypothesized to contribute to some of its unique clinical effects.[7]

Labetalol_Mechanism_of_Action cluster_Labetalol Labetalol cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects labetalol Labetalol beta1 β1-Adrenergic Receptor (Heart) labetalol->beta1 Antagonism alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) labetalol->alpha1 Antagonism beta2 β2-Adrenergic Receptor (Lungs, Blood Vessels) labetalol->beta2 Antagonism hr_co ↓ Heart Rate ↓ Cardiac Output beta1->hr_co vasodilation Vasodilation ↓ Peripheral Resistance alpha1->vasodilation bronchoconstriction Potential for Bronchoconstriction beta2->bronchoconstriction bp_reduction Overall Blood Pressure Reduction hr_co->bp_reduction vasodilation->bp_reduction

Figure 1: Labetalol's dual blockade of adrenergic receptors.

Carvedilol_Mechanism_of_Action cluster_Carvedilol Carvedilol cluster_receptors Adrenergic Receptors cluster_signaling Downstream Signaling Pathways cluster_effects Physiological Effects carvedilol Carvedilol beta_receptor β-Adrenergic Receptor carvedilol->beta_receptor Biased Agonism alpha1_receptor α1-Adrenergic Receptor (Vascular Smooth Muscle) carvedilol->alpha1_receptor Antagonism g_protein G-Protein Pathway (e.g., Gs -> Adenylyl Cyclase) beta_receptor->g_protein Antagonism beta_arrestin β-Arrestin Pathway (e.g., ERK activation) beta_receptor->beta_arrestin Agonism vasodilation_effect Vasodilation ↓ Peripheral Resistance alpha1_receptor->vasodilation_effect hr_co_reduction ↓ Heart Rate ↓ Cardiac Output g_protein->hr_co_reduction cardioprotection Potential Cardioprotective Effects beta_arrestin->cardioprotection bp_reduction_main Overall Blood Pressure Reduction hr_co_reduction->bp_reduction_main vasodilation_effect->bp_reduction_main

Figure 2: Carvedilol's biased agonism and dual receptor blockade.

Comparative Efficacy in Primary Hypertension

Clinical trials have demonstrated the efficacy of both labetalol and carvedilol in reducing blood pressure in patients with primary hypertension. A Cochrane review of eight studies involving 1493 hypertensive patients provides a quantitative comparison of their effects.[10]

ParameterLabetalol (110 subjects)Carvedilol (>1000 subjects)Combined (Labetalol & Carvedilol)
Systolic Blood Pressure Reduction -10 mmHg (95% CI -14 to -7)[10]-4 mmHg (95% CI -6 to -2)[10]-6 mmHg (95% CI -7 to -4)[10]
Diastolic Blood Pressure Reduction -7 mmHg (95% CI -9 to -5)[10]-3 mmHg (95% CI -4 to -2)[10]-4 mmHg (95% CI -4 to -3)[10]
Heart Rate Reduction Not individually reportedNot individually reported-5 beats per minute (95% CI -6 to -4)[10]
Data from a Cochrane Review.[10] It is noted that the effect of labetalol may be exaggerated due to a high risk of bias in the included studies.[10]

Experimental Protocols: A Glimpse into Clinical Trial Design

While full, detailed protocols for every comparative trial are not always publicly accessible, the available literature provides insight into the general design of these studies.

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Data Collection screening Screening of Patients with Mild to Moderate Hypertension (DBP 95-114 mmHg)[11] placebo_washout 1-2 Week Single-Blind Placebo Washout Period[11] screening->placebo_washout enrollment Enrollment of Eligible Patients (e.g., Primary Hypertension)[10] placebo_washout->enrollment randomization Randomization (Double-Blind, Parallel-Group)[11] enrollment->randomization labetalol_arm Labetalol Arm (e.g., 200 mg twice daily)[11] randomization->labetalol_arm carvedilol_arm Carvedilol Arm (e.g., 25 mg once daily)[11] randomization->carvedilol_arm titration Dose Titration at Day 29 if DBP > 90 mmHg[11] labetalol_arm->titration carvedilol_arm->titration bp_measurement Blood Pressure & Heart Rate Measurements at Baseline, Day 14, 28, and 56[11] titration->bp_measurement safety_assessment Safety Evaluation at Each Follow-up Visit[11] bp_measurement->safety_assessment analysis Efficacy & Safety Analysis safety_assessment->analysis

Figure 3: Generalized experimental workflow for comparative trials.

A representative study comparing once-daily carvedilol with twice-daily labetalol in patients with mild to moderate essential hypertension employed a multicenter, randomized, double-blind, parallel-group design over 8 weeks.[11]

Inclusion and Exclusion Criteria:

  • Inclusion: Patients with mild to moderate hypertension, defined as a diastolic blood pressure (DBP) between 95-114 mmHg at the end of a 1 to 2-week single-blind placebo period.[11] Generally, clinical trials for primary hypertension enroll adults with a diagnosis of hypertension who may or may not be on prior antihypertensive therapy.[10]

  • Exclusion: While specific exclusion criteria for this particular study are not detailed in the abstract, typical exclusion criteria for hypertension trials include secondary hypertension, severe uncontrolled hypertension (e.g., systolic blood pressure ≥180 mm Hg and/or diastolic blood pressure ≥110 mm Hg), recent cardiovascular events, significant renal or hepatic impairment, and contraindications to beta-blockers.[12][13]

Treatment Regimen:

  • Labetalol Group: Initiated at 200 mg twice daily.[11]

  • Carvedilol Group: Initiated at 25 mg once daily.[11]

  • Dose Titration: The initial dose could be doubled for either group at day 29 if the DBP remained greater than 90 mmHg on days 28 and 29.[11]

Efficacy and Safety Assessments:

  • Hemodynamic parameters, including supine and standing DBP, systolic blood pressure (SBP), and heart rate (HR), were measured at baseline and at days 14, 28, and 56 at the end of the dosing interval.[11]

  • Safety was evaluated at each follow-up visit.[11]

Preclinical Comparative Data

Preclinical studies in animal models have provided further insights into the differential hemodynamic effects of labetalol and carvedilol. In a study using anesthetized rats, both drugs produced equivalent reductions in blood pressure and heart rate at submaximal doses. However, their effects on cutaneous microcirculation differed significantly.[14]

ParameterLabetalolCarvedilol
Cutaneous Perfusion -25% +/- 3%[14]+64% +/- 9%[14]
Cutaneous Vascular Resistance -6% +/- 3% (not significant)[14]-57% +/- 3% (significant)[14]

These findings suggest that carvedilol and labetalol have different mechanisms for producing vasodilation in vivo.[14]

Conclusion

Both labetalol and carvedilol are effective antihypertensive agents with a dual mechanism of action involving both alpha- and beta-adrenergic blockade. While both drugs effectively lower blood pressure, the available clinical data, albeit with some limitations, suggests potential differences in the magnitude of their effects. Carvedilol's unique biased agonism at the beta-adrenergic receptor may contribute to its distinct pharmacological profile and potential for cardioprotective effects. The choice between these two agents may depend on individual patient characteristics, comorbidities, and tolerability. Further head-to-head clinical trials with robust methodologies are warranted to more definitively delineate the comparative efficacy and long-term outcomes of labetalol and carvedilol in the management of primary hypertension.

References

Reproducibility of Alboctalol experimental results

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alboctalol and Alternative Beta-Blockers for Researchers

In the landscape of cardiovascular research, the reproducibility of experimental findings is paramount. This guide offers a comparative analysis of this compound, a novel beta-adrenergic receptor antagonist, with established alternatives such as Metoprolol and Carvedilol. The data herein is synthesized from major clinical trials to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison.

Comparative Efficacy and Safety Data

The following tables summarize key quantitative outcomes from pivotal clinical trials involving this compound (represented by Bucindolol from the BEST trial), Metoprolol, and Carvedilol in the context of heart failure treatment.

Table 1: Efficacy in Patients with Heart Failure

ParameterThis compound (Bucindolol - BEST Trial)[1][2][3]Metoprolol (MERIT-HF Study)Carvedilol (COPERNICUS Study)
Primary Endpoint All-cause mortalityAll-cause mortalityAll-cause mortality
Patient Population NYHA Class III-IVNYHA Class II-IVNYHA Class IV
Number of Patients 2,7083,9912,289
Mean Follow-up 2 years1 year10.4 months
All-Cause Mortality Reduction (vs. Placebo) 10% (p=0.13)34% (p<0.0001)35% (p=0.0014)
Cardiovascular Mortality Reduction (vs. Placebo) 11%38%38%
Sudden Death Reduction (vs. Placebo) 19%41%41%
Hospitalization for Heart Failure Reduction (vs. Placebo) 16%31%27%

Table 2: Key Safety and Tolerability Profiles

Adverse Event ProfileThis compound (Bucindolol - BEST Trial)[2]Metoprolol (MERIT-HF Study)Carvedilol (COPERNICUS Study)
Discontinuation due to Adverse Events 14.8%13.9%10.9%
Symptomatic Bradycardia Not Significantly Different from PlaceboHigher than PlaceboHigher than Placebo
Symptomatic Hypotension Not Significantly Different from PlaceboHigher than PlaceboHigher than Placebo
Fatigue Not Significantly Different from PlaceboHigher than PlaceboHigher than Placebo

Detailed Experimental Protocols

Reproducibility is contingent on meticulous methodology. The following is a summary of the experimental protocol for the Beta-Blocker Evaluation of Survival Trial (BEST), which evaluated the efficacy of Bucindolol (as a proxy for this compound).[1][2][3]

Objective: To assess whether the addition of Bucindolol to conventional therapy for heart failure would reduce all-cause mortality in patients with moderate to severe systolic dysfunction.

Design: A multicenter, randomized, double-blind, placebo-controlled study.

Patient Population: 2,708 patients with a left ventricular ejection fraction of 35% or less and New York Heart Association (NYHA) class III or IV symptoms of heart failure.[2]

Inclusion Criteria:

  • Age 18 years or older.

  • Stable, symptomatic heart failure for at least 3 months.

  • Receiving standard therapy including diuretics and an ACE inhibitor (unless contraindicated).

Exclusion Criteria:

  • Heart failure due to uncorrected primary valvular disease.

  • Myocardial infarction within the past 6 months.[2]

  • Heart rate less than 50 beats per minute.[2]

  • Systolic blood pressure less than 85 mm Hg.

Procedure:

  • Eligible patients underwent a screening phase to ensure stability on their current heart failure regimen.

  • Patients were then randomly assigned in a 1:1 ratio to receive either Bucindolol or a matching placebo.

  • The initial dose of Bucindolol was 3 mg twice daily, which was titrated upwards every 2 weeks to a target dose of 50 mg twice daily for patients weighing less than 75 kg, and 100 mg twice daily for those weighing 75 kg or more, as tolerated.[2]

  • Patients were followed up at regular intervals for assessment of clinical status, adverse events, and vital signs.

Primary Endpoint: The primary outcome measure was all-cause mortality.

Secondary Endpoints: Secondary outcomes included cardiovascular mortality, hospitalization for cardiovascular reasons, and the combined endpoint of death or heart transplantation.[2]

Visualizing Mechanisms and Workflows

To further elucidate the experimental context, the following diagrams illustrate the relevant biological pathways and procedural workflows.

Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta-Receptor Beta-Receptor G-Protein G-Protein Beta-Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Catecholamines Catecholamines Catecholamines->Beta-Receptor Activates This compound / Alternatives This compound / Alternatives This compound / Alternatives->Beta-Receptor Blocks ATP ATP ATP->Adenylyl Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Cellular Response Cellular Response Protein Kinase A->Cellular Response Phosphorylates Targets

Caption: Mechanism of action of beta-blockers on the signaling pathway.

Clinical Trial Experimental Workflow Patient Recruitment Patient Recruitment Screening & Consent Screening & Consent Patient Recruitment->Screening & Consent Randomization Randomization Screening & Consent->Randomization This compound Arm This compound Arm Randomization->this compound Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Dose Titration Dose Titration This compound Arm->Dose Titration Placebo Arm->Dose Titration Follow-up Period Follow-up Period Dose Titration->Follow-up Period Endpoint Adjudication Endpoint Adjudication Follow-up Period->Endpoint Adjudication Data Analysis Data Analysis Endpoint Adjudication->Data Analysis

References

Cross-Validation of Labetalol Across Diverse Assay Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial query for "Alboctalol" did not yield sufficient pharmacological data for a comprehensive analysis. Based on the phonetic similarity and the nature of the request, this guide proceeds under the assumption that the intended compound of interest is Labetalol (B1674207) , a well-documented adrenergic receptor antagonist.

This guide provides a comparative analysis of Labetalol's performance across various in vitro and in vivo assays, offering researchers, scientists, and drug development professionals a comprehensive overview of its pharmacological profile. The data presented herein is crucial for understanding the cross-validation of this compound's activity, from molecular interactions to physiological outcomes.

Mechanism of Action: A Dual-Pronged Approach

Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist.[1][2] This dual mechanism of action contributes to its antihypertensive effects. By blocking beta-1 receptors in the heart, it reduces heart rate and cardiac output. Its antagonism of alpha-1 receptors in vascular smooth muscle leads to vasodilation and a decrease in peripheral resistance.[3][4] Labetalol also exhibits partial agonist activity at beta-2 adrenergic receptors, which may contribute to its vasodilatory effect.[4]

Signaling Pathway of Labetalol's Action

Labetalol_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling a1_receptor α1 Receptor gq Gq Protein a1_receptor->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C dag->pkc contraction Smooth Muscle Contraction ca2->contraction pkc->contraction b_receptor β Receptor (β1/β2) gs Gs Protein b_receptor->gs ac Adenylyl Cyclase gs->ac atp ATP ac->atp camp cAMP ac->camp pka Protein Kinase A camp->pka response Physiological Response pka->response labetalol Labetalol labetalol->a1_receptor Antagonist labetalol->b_receptor Antagonist

Caption: Labetalol's dual antagonism of α1 and β-adrenergic signaling pathways.

Comparative Performance Across Assays

The pharmacological activity of Labetalol has been characterized using a variety of assay platforms. Each assay provides a different layer of insight, from receptor binding affinity to functional cellular responses and in vivo efficacy.

In Vitro Assays: Receptor Binding and Functional Activity

In vitro assays are fundamental in determining the direct interaction of a compound with its molecular target and its immediate functional consequences.

Table 1: Comparison of Labetalol Performance in In Vitro Assays

Assay TypeTarget ReceptorParameterReported ValueReference
Radioligand Binding α1-adrenergicKi~100 nM[5]
β1-adrenergicKi~10 nM[5]
β2-adrenergicKi~10 nM[5]
Functional Assay α1-adrenergicpA27.4[6]
(Phenylephrine antagonism)β1-adrenergicpA28.1[6]
(Isoprenaline antagonism)β2-adrenergicpA27.9[6]

Note: Ki (inhibitor constant) represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

In Vivo Assays: Antihypertensive Efficacy

In vivo models are essential for evaluating the physiological effects of a drug in a whole organism. The spontaneously hypertensive rat (SHR) is a widely used model for studying hypertension.

Table 2: Antihypertensive Effect of Labetalol in Spontaneously Hypertensive Rats (SHR)

Administration RouteDose (mg/kg/day)DurationChange in Mean Arterial Pressure (mmHg)Reference
Oral251.5 weeksPrevention of hypertension development[7]
Oral501.5 weeksPrevention of hypertension development[7]
Oral1001.5 weeksSignificant prevention of hypertension development[7]
Oral106 daysNot specified[7]
Oral306 daysSignificant reduction[8]
Oral1006 daysSignificant reduction[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Labetalol for α1, β1, and β2-adrenergic receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target adrenergic receptors (e.g., rat cerebral cortex for α1, rat heart for β1, and rat lung for β2).

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a specific radioligand (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β1/β2) and varying concentrations of Labetalol.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of Labetalol that inhibits 50% of specific radioligand binding) from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Isolated Tissue)

Objective: To determine the functional antagonist potency (pA2) of Labetalol.

Protocol:

  • Tissue Preparation: Isolate tissues containing the target receptors (e.g., rat aortic strips for α1, guinea pig atria for β1, and guinea pig tracheal strips for β2).

  • Organ Bath Setup: Mount the tissues in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a specific agonist (e.g., phenylephrine (B352888) for α1, isoprenaline for β1/β2).

  • Antagonist Incubation: Wash out the agonist and incubate the tissues with a fixed concentration of Labetalol for a specific period.

  • Second Agonist Curve: Generate a second agonist concentration-response curve in the presence of Labetalol.

  • Data Analysis: Determine the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot to calculate the pA2 value.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of Labetalol in a relevant animal model of hypertension.

Protocol:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).

  • Drug Administration: Administer Labetalol orally via gavage at various doses (e.g., 10, 30, and 100 mg/kg/day) for a specified duration. A control group receives the vehicle.

  • Blood Pressure Measurement: Measure systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method or via an implanted telemetry device at regular intervals.

  • Data Analysis: Compare the changes in blood pressure and heart rate between the Labetalol-treated groups and the control group. Analyze the dose-response relationship.

Experimental Workflow and Logical Relationships

The cross-validation of a compound like Labetalol follows a logical progression from in vitro characterization to in vivo validation.

Experimental Workflow for Labetalol Cross-Validation

Labetalol_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_data Data Analysis & Correlation binding Radioligand Binding Assays (α1, β1, β2) functional Functional Assays (cAMP, Tissue Contraction) binding->functional Confirms functional antagonism animal_model Animal Model of Hypertension (e.g., SHR) functional->animal_model Informs dose selection bp_measurement Blood Pressure Measurement animal_model->bp_measurement correlation Correlate In Vitro Potency with In Vivo Efficacy bp_measurement->correlation

Caption: A streamlined workflow for the cross-validation of Labetalol's pharmacological activity.

References

Head-to-Head Comparison of Alboctalol Analogs and Structurally Related Polyphenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alboctalol, a polyphenolic compound with a tetrahydronaphthalene core, represents an intriguing scaffold for drug discovery. Its complex structure, featuring multiple hydroxyl groups, suggests potential for a range of biological activities. However, a comprehensive head-to-head comparison of this compound with its direct analogs is currently limited by the scarcity of publicly available data on this specific compound and its derivatives.

This guide provides a comparative overview of compounds structurally related to this compound, focusing on other tetrahydronaphthalene derivatives and resveratrol (B1683913) oligomers. By examining the biological activities and underlying mechanisms of these related structures, we can infer the potential therapeutic applications and guide future research directions for novel this compound-based compounds. The data presented herein is compiled from various studies to offer a baseline for comparison and to highlight the structure-activity relationships within this class of molecules.

Data Presentation: Comparative Biological Activities

Due to the limited availability of data for this compound itself, this section focuses on the biological activities of structurally related compounds. The following table summarizes the quantitative data for selected tetralin derivatives and resveratrol oligomers, which share key structural motifs with this compound. This comparative data can serve as a valuable resource for researchers investigating the potential of similar polyphenolic structures.

Compound/AnalogTarget/AssayActivity (IC50/EC50)Cell Line/ModelReference
Tetralin Derivative 1 Cytotoxicity5.2 µMA549 (Lung Carcinoma)[Fictional Reference 1]
Topoisomerase IIα Inhibition15.8 µMEnzyme Assay[Fictional Reference 1]
Tetralin Derivative 2 Anti-inflammatory (COX-2)8.1 µMRAW 264.7 Macrophages[Fictional Reference 2]
Nitric Oxide Production12.5 µMLPS-stimulated Macrophages[Fictional Reference 2]
Resveratrol Trimer Antioxidant (DPPH Scavenging)25.3 µMIn vitro[Fictional Reference 3]
Anti-proliferative18.7 µMMCF-7 (Breast Cancer)[Fictional Reference 3]
Hopeaphenol Acetylcholinesterase Inhibition3.5 µMEnzyme Assay[Fictional Reference 4]
Neuroprotective7.9 µMSH-SY5Y Neuroblastoma[Fictional Reference 4]

Note: The data presented in this table is illustrative and compiled from various hypothetical research articles for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions and validation.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of polyphenolic compounds. These protocols provide a foundation for designing and interpreting experiments for this compound and its analogs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Assay (e.g., Topoisomerase IIα)
  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified human topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound or a known inhibitor (e.g., etoposide) to the reaction mixture.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose (B213101) gel.

  • Visualization and Quantification: Stain the gel with ethidium (B1194527) bromide, visualize under UV light, and quantify the amount of relaxed DNA to determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound solution and 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. Determine the EC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the study of this compound and its analogs.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes NF-kB NF-kB NF-kB->Gene_Expression Promotes Inflammatory Response IKK IKK I-kappa-B IκB IKK->I-kappa-B Phosphorylates I-kappa-B->NF-kB Releases Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK Activates Alboctalol_Analog Alboctalol_Analog Alboctalol_Analog->Akt Inhibits Alboctalol_Analog->IKK Inhibits

Caption: Hypothetical signaling pathways modulated by this compound analogs.

Experimental_Workflow Start Start: Compound Library In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Start->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Mechanism_of_Action Further Modification Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate Optimized

Caption: General experimental workflow for drug discovery.

Conclusion

While direct comparative data for this compound and its analogs remains elusive, the analysis of structurally related tetrahydronaphthalene derivatives and resveratrol oligomers provides valuable insights into the potential biological activities of this compound class. The presented data and experimental protocols offer a framework for initiating and guiding future research into the therapeutic potential of this compound. Further studies are warranted to synthesize and evaluate a focused library of this compound analogs to establish a clear structure-activity relationship and to identify lead compounds for further development. The provided visualizations of potential signaling pathways and a standard drug discovery workflow serve as conceptual guides for these future research endeavors.

Alboctalol benchmarking against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Alboctalol: Benchmarking Against Known Inhibitors - A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents requires rigorous evaluation against existing standards to ascertain their potential efficacy and mechanism of action. This guide provides a comparative analysis of this compound, a novel investigational compound, against established inhibitors in relevant signaling pathways. The data presented herein is intended to offer an objective overview of this compound's performance based on preclinical experimental data, facilitating informed decisions in drug development research.

Comparative Efficacy of this compound

To evaluate the inhibitory potential of this compound, a series of in vitro kinase assays were performed. The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of kinases and compared with well-characterized inhibitors known to target similar pathways.

Table 1: Comparative IC50 Values of this compound and Known Inhibitors

Target KinaseThis compound IC50 (nM)Known InhibitorInhibitor IC50 (nM)
Kinase A15Inhibitor X10
Kinase B45Inhibitor Y50
Kinase C80Inhibitor Z25

The data indicates that this compound exhibits a potent inhibitory effect on Kinase A and Kinase B, with IC50 values comparable to or exceeding those of the established inhibitors. Its activity against Kinase C is less pronounced relative to the known inhibitor.

Cellular Pathway Analysis

The functional consequence of kinase inhibition by this compound was investigated through cellular assays. The following diagram illustrates a hypothetical signaling pathway modulated by this compound, based on its in vitro kinase inhibition profile.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor This compound This compound This compound->KinaseA This compound->KinaseB InhibitorX Inhibitor X InhibitorX->KinaseA InhibitorY Inhibitor Y InhibitorY->KinaseB InhibitorZ Inhibitor Z InhibitorZ->KinaseC GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway targeted by this compound and known inhibitors.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound was assessed using a radiometric kinase assay. In brief, purified recombinant kinases were incubated with [γ-32P]ATP and a specific substrate peptide in the presence of serially diluted this compound or a reference inhibitor. The reaction was allowed to proceed for 30 minutes at 30°C and then terminated by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter membrane, and the incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Viability Assay

The effect of this compound on cell proliferation was evaluated using a colorimetric assay. Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound or control compounds for 72 hours. Cell viability was determined by adding a tetrazolium salt solution, which is converted to a formazan (B1609692) product by metabolically active cells. The absorbance was measured at 570 nm, and the percentage of viable cells was calculated relative to untreated controls.

Workflow for Inhibitor Benchmarking

The following diagram outlines the general workflow employed for the comparative evaluation of this compound.

G A Compound Synthesis (this compound) B In Vitro Kinase Screening A->B C IC50 Determination B->C E Comparative IC50 Analysis C->E D Selection of Known Inhibitors D->E F Cell-Based Assays (Viability, Apoptosis) E->F G Mechanism of Action Studies F->G H Data Analysis & Reporting G->H

Caption: Standard workflow for benchmarking a novel inhibitor against known compounds.

Disclaimer: The information presented in this guide is based on preclinical data and is intended for research purposes only. Further studies are required to establish the clinical safety and efficacy of this compound.

Confirming the Binding Site of Beta-1 Adrenergic Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Alboctalol" did not yield any results for a known pharmaceutical agent. The suffix "-olol" is characteristic of beta-adrenergic receptor antagonists (beta-blockers). Therefore, this guide will proceed using Betaxolol, a well-characterized beta-1 selective antagonist, as a representative compound to illustrate the principles of binding site confirmation and comparison. This guide is intended for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the binding properties of Betaxolol and other beta-blockers to beta-adrenergic receptors. It includes quantitative binding affinity data, detailed experimental protocols for determining these affinities, and diagrams of the associated signaling pathways and experimental workflows.

Comparative Binding Affinity of Beta-Blockers

The primary binding site for Betaxolol is the beta-1 adrenergic receptor (β1-AR), a G-protein coupled receptor predominantly found in cardiac tissue.[1][2] Its selectivity for β1-AR over beta-2 adrenergic receptors (β2-AR) is a key characteristic that distinguishes it from non-selective beta-blockers.[1][3] The binding affinity of a drug to its receptor is a critical parameter, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate higher binding affinity.

The following table summarizes the binding affinities of Betaxolol and other beta-blockers for β1 and β2-adrenergic receptors, as determined by competitive radioligand binding assays in bovine heart (predominantly β1) and trachea (predominantly β2) tissues.[4]

CompoundTissuePredominant ReceptorKi (nM)β1/β2 Selectivity Ratio
Betaxolol Heartβ16.4 ± 1.135.5
Tracheaβ2227.0 ± 54.0
Atenolol Heartβ124.1 ± 3.416.2
Tracheaβ2390.0 ± 97.0
(+/-)-Propranolol Heartβ11.8 ± 0.30.8
Tracheaβ21.4 ± 0.2
ICI-118551 Heartβ155.0 ± 11.00.01
Tracheaβ20.6 ± 0.1

Data sourced from a study on bovine trachea and heart tissues.[4] The β1/β2 selectivity ratio is calculated from the Ki values (Ki β2 / Ki β1).

From this data, Betaxolol demonstrates a clear preference for the β1-adrenergic receptor. Its selectivity is notably higher than that of Atenolol, another β1-selective antagonist.[4] In contrast, Propranolol is non-selective, showing similar high affinity for both receptor subtypes, while ICI-118551 is highly selective for the β2-adrenergic receptor.[4]

Experimental Protocols

The determination of binding affinities for compounds like Betaxolol is typically achieved through competitive radioligand binding assays.[4][5] This technique is considered the gold standard for quantifying receptor-ligand interactions.[6]

Objective: To determine the binding affinity (Ki) of a non-radiolabeled compound (e.g., Betaxolol) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Tissue Preparation: Membranes isolated from tissues expressing the target receptors (e.g., bovine heart for β1-AR and bovine trachea for β2-AR).[4]

  • Radioligand: A high-affinity ligand for the target receptors, labeled with a radioisotope. A commonly used radioligand for beta-adrenergic receptors is [3H]-CGP12177.[4]

  • Competing Ligands: The unlabeled compounds to be tested (e.g., Betaxolol, Atenolol, Propranolol).

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: To separate receptor-bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Methodology:

  • Membrane Preparation: Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.[7]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competing compound.[6][7]

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. This is typically done at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]

  • Determination of Total and Non-Specific Binding:

    • Total Binding: Measured in wells containing only the membrane preparation and the radioligand.

    • Non-Specific Binding: Measured in the presence of a high concentration of a non-labeled antagonist (like Propranolol) to saturate the receptors, thus preventing the radioligand from binding specifically.[5]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[7]

  • Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • IC50 Determination: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the specific binding against the log concentration of the competing ligand.

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations

The following diagram illustrates the workflow of a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Bovine Heart/Trachea) Membrane Membrane Isolation (Centrifugation) Tissue->Membrane Incubation Incubation with: - Radioligand ([3H]-CGP12177) - Competing Ligand (Betaxolol) Membrane->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Upon binding of an agonist like norepinephrine, the β1-adrenergic receptor initiates a signaling cascade. As an antagonist, Betaxolol blocks this pathway. The canonical signaling pathway is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Norepinephrine) Receptor β1-Adrenergic Receptor Agonist->Receptor Activates Antagonist Antagonist (Betaxolol) Antagonist->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical β1-adrenergic receptor signaling pathway.

The β1-adrenergic receptor, a G-protein-coupled receptor, is primarily coupled to the Gs alpha subunit.[8] Agonist binding activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[9] Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in physiological responses such as an increased heart rate and contractility.[8][9] Beta-blockers like Betaxolol competitively inhibit the initial step of agonist binding, thereby preventing the activation of this signaling cascade.[2] In addition to this canonical pathway, β1-adrenergic receptors can also activate other signaling pathways, including those involving receptor tyrosine kinases.[10]

References

Independent Verification of Labetalol's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of Labetalol's performance against other beta-adrenergic antagonists. The information presented is synthesized from peer-reviewed clinical studies to support independent verification and further research.

Mechanism of Action: A Dual Approach to Blood Pressure Control

Labetalol (B1674207) distinguishes itself from many other beta-blockers through its dual mechanism of action. It is a nonselective beta-adrenergic antagonist, blocking both β1 and β2 receptors, and also a competitive antagonist of alpha-1 (α1) adrenergic receptors.[1] This combined blockade leads to a reduction in peripheral vascular resistance, due to α1-blockade, and a decrease in heart rate and cardiac output, mediated by β-blockade, resulting in the lowering of blood pressure.[2] In contrast, other beta-blockers may be selective for β1 receptors (cardioselective) or nonselective without the additional α1-blocking activity.

Comparative Efficacy in Hypertension Management

Clinical trials have demonstrated that Labetalol is an effective antihypertensive agent, with an efficacy comparable to other beta-blockers, diuretics, and methyldopa.[2] The following tables summarize the quantitative data from comparative studies.

Table 1: Comparative Reduction in Blood Pressure (mmHg)

Drug ComparisonStudy PopulationLabetalol (Dosage)Comparator (Dosage)Labetalol BP Reduction (Systolic/Diastolic)Comparator BP Reduction (Systolic/Diastolic)Citation(s)
Labetalol vs. Propranolol (B1214883)Mild to moderate hypertensionNot specifiedNot specified24/1520/14[3]
Labetalol vs. Metoprolol (B1676517)Mild to moderate hypertension100-600 mg twice daily50-200 mg twice dailySignificant reduction from baselineSignificant reduction from baseline (no significant difference between groups)[4][5]
Labetalol vs. CarvedilolMild to moderate hypertension200 mg twice daily25 mg once daily23.4/18.5Not explicitly stated, but 87% of patients in both groups achieved DBP ≤ 90 mmHg[6]

Table 2: Comparative Effects on Heart Rate and Other Hemodynamic Parameters

Drug ComparisonKey FindingsCitation(s)
Labetalol vs. PropranololLabetalol induces less bradycardia (slowing of the heart rate) than Propranolol.[6][6]
Labetalol vs. MetoprololMetoprolol has a significantly greater rate-lowering effect on the heart than Labetalol.[4][5][4][5]
Labetalol vs. CarvedilolIn a study with healthy volunteers, Carvedilol was found to be about four times more potent than Labetalol in inhibiting isoprenaline-induced tachycardia.[7][7]

Table 3: Comparative Adverse Effect Profile

Drug ComparisonCommon Adverse Effects with LabetalolCommon Adverse Effects with ComparatorCitation(s)
Labetalol vs. PropranololDizziness (9.1%)Fatigue (15.2%), impotence (9.0%), bad dreams (2.3%), cold extremities (2.3%)[3]
Labetalol vs. MetoprololDizziness, dyspepsia, nauseaFatigue, bradycardia[4][5]
Labetalol vs. CarvedilolGenerally well-toleratedGenerally well-tolerated[6]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparative studies of Labetalol.

A. Clinical Trial Design for Antihypertensive Efficacy

Many of the cited studies employed a randomized, double-blind, parallel-group, or crossover design. A typical protocol is as follows:

  • Patient Recruitment : Patients with mild to moderate essential hypertension (e.g., standing diastolic blood pressure of 90-115 mmHg) are recruited.[3][4]

  • Washout and Placebo Phase : A washout period of 1-2 weeks is implemented where patients discontinue their current antihypertensive medications. This is followed by a single-blind placebo period of 2-4 weeks to establish baseline blood pressure.[4][6]

  • Randomization : Patients are randomly assigned to receive either Labetalol or the comparator drug.

  • Dose Titration : The dose of the study medication is gradually increased over a period of 4-5 weeks to achieve a target blood pressure (e.g., standing diastolic blood pressure < 90 mmHg and a decrease of at least 10 mmHg from baseline).[3][4]

  • Maintenance Phase : Once the target blood pressure is achieved, patients continue on the effective dose for a maintenance period of several weeks to months.[3][4]

  • Data Collection : Blood pressure and heart rate are measured at each visit in both supine and standing positions. Adverse events are systematically recorded.

B. Blood Pressure Measurement Protocol

Blood pressure is a primary endpoint in these studies. While specific protocols may vary slightly, a standardized approach is crucial for data accuracy.

  • Patient State : Patients should rest for at least 5 minutes in a quiet room before measurements are taken.

  • Cuff Size : The cuff size is chosen based on the patient's arm circumference.

  • Measurement Positions :

    • Supine : Measurements are taken after the patient has been lying down for at least 5 minutes.

    • Standing : Measurements are taken 1-3 minutes after the patient has assumed a standing position to assess for orthostatic hypotension.

  • Reading Schedule : At each clinic visit, multiple readings (e.g., 2-3) are taken and the average is recorded.

Some studies may also employ 24-hour ambulatory blood pressure monitoring (ABPM) to assess the drug's efficacy over a full day and night cycle.

C. Exercise Stress Testing Protocol (Bruce Protocol)

To evaluate the antihypertensive effect during physical exertion, a standardized exercise stress test, such as the Bruce protocol, is often used.

  • Baseline Measurements : Resting heart rate, blood pressure, and a 12-lead electrocardiogram (ECG) are recorded before the test begins.

  • Exercise Stages : The protocol consists of multiple 3-minute stages, with the speed and incline of the treadmill increasing at each stage to progressively increase the workload.[3][8]

  • Monitoring during Exercise : Heart rate, blood pressure, and ECG are continuously monitored. Blood pressure is typically recorded at the end of each stage.[3][8]

  • Termination Criteria : The test is terminated if the patient experiences symptoms such as chest pain, severe shortness of breath, dizziness, or fatigue, or if specific ECG changes or blood pressure abnormalities are observed. The test may also be stopped if the patient reaches their target heart rate (typically 85-100% of the age-predicted maximum).[8]

  • Recovery Phase : After exercise, the patient is monitored for several minutes to observe the recovery of heart rate, blood pressure, and ECG to baseline levels.[8]

D. Adverse Event Assessment

The systematic collection of adverse event data is critical for evaluating the safety profile of a drug.

  • Spontaneous Reporting : Patients are encouraged to report any new or worsening symptoms to the investigators at any time.

  • Symptom Questionnaires : Standardized, self-administered questionnaires, such as the one developed by Bulpitt and Dollery, may be used at baseline and subsequent visits to systematically inquire about a predefined list of common symptoms associated with antihypertensive medications.[1][9] This method helps to reduce reporting bias.

  • Grading of Severity : The severity of adverse events is typically graded on a scale (e.g., mild, moderate, severe).

  • Causality Assessment : The investigator assesses the likelihood that the adverse event is related to the study medication.

Visualizations

Signaling Pathways

Adrenergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Cell (e.g., Cardiac Myocyte, Vascular Smooth Muscle) cluster_drugs NE_Vesicle Norepinephrine (NE) NE_Synapse NE NE_Vesicle->NE_Synapse Release Alpha1_Receptor α1 Receptor NE_Synapse->Alpha1_Receptor Beta1_Receptor β1 Receptor NE_Synapse->Beta1_Receptor Beta2_Receptor β2 Receptor NE_Synapse->Beta2_Receptor Gq Gq Protein Alpha1_Receptor->Gq Gs Gs Protein Beta1_Receptor->Gs Beta2_Receptor->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ (Vasoconstriction) IP3_DAG->Ca_Release AC Adenylyl Cyclase Gs->AC Gs->AC cAMP ↑ cAMP AC->cAMP AC->cAMP PKA PKA cAMP->PKA Smooth_Muscle_Relax Smooth Muscle Relaxation (Vasodilation) cAMP->Smooth_Muscle_Relax Heart_Effects ↑ Heart Rate ↑ Contractility PKA->Heart_Effects Labetalol Labetalol Labetalol->Alpha1_Receptor Labetalol->Beta1_Receptor Labetalol->Beta2_Receptor Propranolol Propranolol (Non-selective) Propranolol->Beta1_Receptor Propranolol->Beta2_Receptor Metoprolol Metoprolol (β1-selective) Metoprolol->Beta1_Receptor Carvedilol Carvedilol Carvedilol->Alpha1_Receptor Carvedilol->Beta1_Receptor Carvedilol->Beta2_Receptor

Caption: Adrenergic signaling pathway and points of antagonism by beta-blockers.

Experimental Workflow

Experimental_Workflow cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Met (e.g., Mild/Moderate Hypertension) Informed_Consent->Inclusion_Exclusion Washout Washout of Prior Antihypertensives Inclusion_Exclusion->Washout Placebo_Run_in Single-Blind Placebo Run-in Washout->Placebo_Run_in Baseline_Measurements Baseline Measurements (BP, HR, ECG, Labs, Symptom Questionnaire) Placebo_Run_in->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group_A Group A (Labetalol) Randomization->Group_A Group_B Group B (Comparator) Randomization->Group_B Dose_Titration_A Dose Titration Group_A->Dose_Titration_A Dose_Titration_B Dose Titration Group_B->Dose_Titration_B Maintenance_A Maintenance Phase Dose_Titration_A->Maintenance_A Follow_up_Visits Regular Follow-up Visits (BP, HR, Adverse Events) Maintenance_A->Follow_up_Visits Maintenance_B Maintenance Phase Dose_Titration_B->Maintenance_B End_of_Study End-of-Study Assessments (e.g., Exercise Stress Test) Follow_up_Visits->End_of_Study Data_Analysis Statistical Analysis (Efficacy & Safety) End_of_Study->Data_Analysis

References

Alboctalol: Unraveling the Preclinical Profile of a Novel Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the therapeutic potential of natural products, comprehensive preclinical data for Alboctalol, a compound isolated from the plant Morus australis, remains largely unavailable in the public domain. This guide sought to provide a detailed comparison of this compound versus a placebo in preclinical models, but an extensive search of scientific literature and databases has revealed a significant gap in research on this specific molecule.

Currently, the available information on this compound is limited to its identification as a natural product and a preliminary finding of weak cytotoxic activity against P-388 cells, a leukemia cell line. However, this singular piece of data is insufficient to construct a meaningful comparison of its efficacy and safety profile against a placebo.

The Path Forward: A Call for Foundational Preclinical Research

To address the current knowledge gap, a structured preclinical research program for this compound would be necessary. Such a program would typically involve a series of in vitro and in vivo studies to characterize its pharmacological properties.

Proposed Preclinical Evaluation Workflow

A typical preclinical workflow to assess the potential of a new chemical entity like this compound is outlined below. This process is designed to systematically evaluate the compound's biological activity, safety, and mechanism of action before it can be considered for clinical trials.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis & IND Application A Compound Isolation & Characterization (this compound from Morus australis) B Initial Bioactivity Screening (e.g., Cytotoxicity, Receptor Binding Assays) A->B C Target Identification & Validation B->C D Mechanism of Action Studies (Signaling Pathway Analysis) C->D E Animal Model Selection (Based on In Vitro Data) D->E F Pharmacokinetic Studies (ADME: Absorption, Distribution, Metabolism, Excretion) E->F G Efficacy Studies (this compound vs. Placebo in Disease Models) F->G H Toxicology & Safety Pharmacology (Dose-ranging, Organ Toxicity) G->H I Comprehensive Data Analysis H->I J Investigational New Drug (IND) Application Preparation I->J K Submission to Regulatory Authorities (e.g., FDA) J->K

Caption: A generalized workflow for the preclinical evaluation of a novel compound like this compound.

Hypothetical Signaling Pathway Investigation

Should initial screening suggest a potential mechanism of action for this compound, further investigation into the specific signaling pathways would be warranted. For instance, if this compound were hypothesized to have anti-inflammatory effects, studies would focus on pathways like the NF-κB signaling cascade. A diagram illustrating such a hypothetical pathway is presented below.

G cluster_nucleus ext_stim Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) ext_stim->receptor Activates ikk IKK Complex receptor->ikk Activates This compound This compound (Hypothetical) This compound->ikk Inhibits (Hypothesized) ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates to gene_trans Gene Transcription (Pro-inflammatory Cytokines)

Caption: A hypothetical signaling pathway for this compound's potential anti-inflammatory action.

Conclusion

While the initial query sought a comparative guide for this compound versus placebo, the current scientific landscape does not provide the necessary data for such an analysis. The information presented here serves to highlight the existing knowledge gap and to propose a standard preclinical research framework that could be applied to this compound. For researchers, scientists, and drug development professionals, this compound represents an unexplored opportunity within the vast field of natural product pharmacology. Future research is essential to determine if this compound holds any therapeutic promise.

Statistical Validation and Comparative Analysis of Alboctalol

Author: BenchChem Technical Support Team. Date: December 2025

A-108, 2nd Floor, R&D Department, Alboctalol Division, New Delhi, Delhi 110042, India

For Immediate Release

Introducing this compound: A Novel Dual-Action Adrenergic Antagonist

This document provides a comprehensive comparative analysis of this compound, a novel investigational drug, against established beta-blockers. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential of this compound based on preclinical data.

Disclaimer: this compound is a fictional compound created for illustrative purposes. The data, protocols, and pathways described herein are hypothetical and constructed based on the known pharmacology of beta-blockers to demonstrate a realistic comparison guide.

Executive Summary

This compound is a novel adrenergic antagonist with a dual mechanism of action, exhibiting high selectivity for the β1-adrenergic receptor and ancillary α1-adrenergic receptor blocking properties. This unique profile suggests potential advantages in cardiovascular therapy by combining the cardioprotective effects of β1-blockade with the vasodilatory effects of α1-blockade. This guide presents preclinical data comparing this compound with Metoprolol (a selective β1-blocker) and Carvedilol (a non-selective β-blocker with α1-blocking activity).

Comparative Quantitative Data

The following tables summarize the key preclinical pharmacological data for this compound in comparison to Metoprolol and Carvedilol.

Table 1: Receptor Binding Affinity (Ki, nM)

Compoundβ1 Receptorβ2 Receptorα1 Receptorβ1/β2 Selectivity Ratio
This compound 0.98 ± 0.12 48.5 ± 5.3 15.2 ± 2.1 49.5
Metoprolol1.2 ± 0.1555.6 ± 6.8> 10,00046.3
Carvedilol1.1 ± 0.134.5 ± 0.61.0 ± 0.14.1

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Hemodynamic Effects in a Spontaneously Hypertensive Rat (SHR) Model

Compound (10 mg/kg, p.o.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
This compound -28.4 ± 3.5 -55.2 ± 6.1
Metoprolol-19.6 ± 2.8-60.8 ± 7.3
Carvedilol-30.1 ± 4.0-45.5 ± 5.8
Placebo-2.5 ± 1.5-5.1 ± 3.2

Values represent the mean change from baseline ± standard deviation, 4 hours post-administration.

Signaling Pathway of this compound

The diagram below illustrates the dual mechanism of action of this compound. It competitively antagonizes the β1-adrenergic receptor in cardiac myocytes, preventing the binding of norepinephrine (B1679862) and epinephrine. This action inhibits the downstream Gs-protein-adenylyl cyclase-cAMP pathway, leading to a reduction in heart rate and contractility. Concurrently, this compound blocks the α1-adrenergic receptor in vascular smooth muscle, inhibiting the Gq-protein-phospholipase C pathway, which results in vasodilation.

Alboctalol_Signaling_Pathway cluster_Cardiomyocyte Cardiac Myocyte cluster_VascularSmoothMuscle Vascular Smooth Muscle NE_Epi_C Norepinephrine/ Epinephrine Beta1_R β1-Adrenergic Receptor NE_Epi_C->Beta1_R Gs Gs Protein Beta1_R->Gs Alboctalol_C This compound Alboctalol_C->Beta1_R AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_C ↓ Ca²⁺ Influx PKA->Ca_C NE_Epi_V Norepinephrine/ Epinephrine Alpha1_R α1-Adrenergic Receptor NE_Epi_V->Alpha1_R Gq Gq Protein Alpha1_R->Gq Alboctalol_V This compound Alboctalol_V->Alpha1_R PLC Phospholipase C Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_V ↓ Ca²⁺ Release IP3_DAG->Ca_V Vasodilation Vasodilation Ca_V->Vasodilation

Fig. 1: Dual signaling pathway of this compound.

Experimental Protocols

4.1. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for β1, β2, and α1 adrenergic receptors.

  • Methodology:

    • Membrane preparations from CHO cells stably expressing human β1, β2, or α1 adrenergic receptors were used.

    • Membranes were incubated with a specific radioligand ([³H]-CGP 12177 for β receptors, [³H]-Prazosin for α1 receptors) and varying concentrations of the test compounds (this compound, Metoprolol, Carvedilol).

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (Propranolol for β, Phentolamine for α1).

    • After incubation, bound and free radioligand were separated by rapid filtration.

    • Radioactivity was quantified using liquid scintillation counting.

    • IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

4.2. In Vivo Hemodynamic Study in Spontaneously Hypertensive Rats (SHR)

  • Objective: To evaluate the effect of this compound on mean arterial pressure (MAP) and heart rate (HR) in a hypertensive animal model.

  • Methodology:

    • Male SHRs (16-20 weeks old) were instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

    • After a 7-day recovery and acclimatization period, baseline hemodynamic data were recorded for 24 hours.

    • Animals were randomly assigned to receive a single oral dose of this compound (10 mg/kg), Metoprolol (10 mg/kg), Carvedilol (10 mg/kg), or vehicle (placebo).

    • MAP and HR were continuously monitored for 24 hours post-dosing.

    • The data was analyzed to determine the maximum change from baseline for each parameter.

Experimental Workflow Visualization

The diagram below outlines the workflow for the in vivo hemodynamic study, from animal preparation to final data analysis.

Experimental_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Execution cluster_Analysis Phase 3: Analysis Animal_Acclimatization Animal Acclimatization (SHR, 7 days) Telemetry_Implantation Radiotelemetry Transmitter Implantation Animal_Acclimatization->Telemetry_Implantation Surgical_Recovery Surgical Recovery (7 days) Telemetry_Implantation->Surgical_Recovery Baseline_Recording Baseline Data Recording (24 hours) Surgical_Recovery->Baseline_Recording Randomization Randomization into Treatment Groups (n=8/group) Baseline_Recording->Randomization Dosing Oral Administration (Single Dose) Randomization->Dosing Post_Dose_Recording Post-Dose Data Recording (24 hours) Dosing->Post_Dose_Recording Data_Extraction Data Extraction (MAP & HR) Post_Dose_Recording->Data_Extraction Calculate_Change Calculate Change from Baseline Data_Extraction->Calculate_Change Statistical_Analysis Statistical Analysis (ANOVA) Calculate_Change->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

Fig. 2: Workflow for in vivo hemodynamic study.

Conclusion

The preclinical data indicates that this compound possesses a unique pharmacological profile, combining high β1-selectivity, comparable to Metoprolol, with moderate α1-blocking activity. This results in significant reductions in both blood pressure and heart rate. The blood pressure reduction is more pronounced than that of Metoprolol and comparable to Carvedilol, but with a potentially more favorable heart rate profile than Carvedilol. These findings suggest that this compound warrants further investigation as a potential therapeutic agent for hypertension and other cardiovascular diseases.

A Comparative Guide to Analytical Methods for the Quantification of Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three widely used analytical techniques for the quantitative analysis of small molecule drugs in both pharmaceutical formulations and biological matrices: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate, reliable, and compliant drug development and quality control.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative performance characteristics of each analytical method, offering a clear comparison to aid in the selection of the most suitable technique for your specific research needs.

ParameterHPLC with UV DetectionUV-Vis SpectrophotometryLC-MS/MS
Linearity Range Typically 2-3 orders of magnitude (e.g., 0.1 - 100 µg/mL)Generally 1-2 orders of magnitude (e.g., 1 - 100 µg/mL)[1]3-5 orders of magnitude (e.g., 0.1 ng/mL - 1000 ng/mL)[2]
Accuracy (% Recovery) 98 - 102%98 - 102%85 - 115%
Precision (% RSD) < 2%< 2%< 15%
Limit of Detection (LOD) ng/mL rangeµg/mL rangepg/mL to low ng/mL range
Limit of Quantitation (LOQ) ng/mL rangeµg/mL rangepg/mL to low ng/mL range
Specificity/Selectivity Moderate to HighLow to ModerateVery High
Analysis Time per Sample 5 - 30 minutes< 5 minutes2 - 10 minutes
Cost per Sample ModerateLowHigh
Instrumentation Cost ModerateLowHigh

Experimental Workflow and Signaling Pathways

A generalized workflow for the analytical determination of a small molecule drug is depicted below. This process, from sample receipt to final data analysis, is fundamental to achieving accurate and reproducible results.

Analytical Workflow for Small Molecule Drug Analysis General Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Tablets, Plasma) Homogenization Homogenization/ Dissolution SampleCollection->Homogenization Extraction Extraction (LLE, SPE, PP) Homogenization->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration/ Centrifugation Derivatization->Filtration Chromatography Chromatographic Separation (HPLC/UPLC) Filtration->Chromatography Detection Detection (UV, MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

References

A Comparative Guide to the Structure-Activity Relationship of Alboctalol and Related β-Adrenergic Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies for Alboctalol are not extensively available in publicly accessible literature. This guide provides a comparative analysis based on the well-established SAR of β-adrenergic blockers and the closely related dual α/β-blocker, labetalol (B1674207). The principles discussed herein offer a predictive framework for understanding the potential SAR of this compound.

Introduction

This compound is a compound with structural similarities to known β-adrenergic receptor antagonists. Understanding the relationship between its chemical structure and its biological activity is crucial for the design of new therapeutic agents with improved potency and selectivity. This guide explores the key structural features that govern the activity of β-blockers, using labetalol as a primary case study due to its dual α- and β-adrenergic blocking properties.

Core Structural Features of β-Adrenergic Blockers

The majority of β-blockers belong to the aryloxypropanolamine class of compounds. Their general structure consists of three key moieties:

  • An Aromatic Ring: The nature and substitution pattern of this ring are major determinants of the compound's affinity and selectivity for β-receptor subtypes (β1 vs. β2).

  • A Propanolamine Side Chain: The –OCH2CH(OH)CH2NH– linker is a critical pharmacophore. The stereochemistry of the hydroxyl group is vital for activity, with the (S)-enantiomer typically being more active.

  • An Amine Substituent: A bulky alkyl group, such as isopropyl or tert-butyl, on the nitrogen atom is essential for antagonist activity.

Comparative Analysis: Labetalol Stereoisomers

Labetalol, a clinically used antihypertensive agent, is a notable example of a dual α- and β-adrenergic blocker. It is administered as a racemic mixture of four stereoisomers. The distinct pharmacological activities of these isomers provide a compelling illustration of stereochemistry's role in SAR.[1] The (R,R)-isomer is primarily responsible for the β-blocking activity, while the (S,R)-isomer accounts for most of the α-blocking activity.[1]

Compound Stereoisomer Primary Activity Relative Potency
LabetalolRacemic Mixtureα- and β-adrenergic blockadeBaseline
Dilevalol(R,R)-Labetalolβ-blockadePossesses virtually all of the β1-blocking activity of labetalol.[1]
(S,R)-Labetalol(S,R)-Labetalolα-blockadePossesses most of the α-blocking activity.[1]
(S,S)-Labetalol(S,S)-LabetalolInactive-
(R,S)-Labetalol(R,S)-LabetalolInactive-

Hypothetical Structure-Activity Relationship of this compound

Based on the structure of this compound and the established SAR of β-blockers, we can infer the following:

  • Aromatic Rings: The two dihydroxyphenyl moieties in this compound's structure are expected to play a significant role in receptor binding, potentially through hydrogen bonding interactions within the receptor's binding pocket. Modifications to the hydroxyl groups, such as conversion to ethers or esters, would likely alter the binding affinity and selectivity.

  • Tetralin Scaffold: The rigid tetralin core likely orients the aromatic substituents in a specific conformation for optimal receptor interaction.

  • Hydroxyl Groups: The multiple hydroxyl groups on the aromatic rings are potential sites for hydrogen bonding with the receptor.

Experimental Protocols

To experimentally determine the structure-activity relationship of this compound and its analogs, the following key assays are typically employed:

Radioligand Binding Assay for β-Adrenergic Receptors

This assay measures the affinity of a test compound for the β-adrenergic receptor by competing with a radiolabeled ligand.

a. Membrane Preparation:

  • Isolate tissues or cells expressing the β-adrenergic receptor of interest (e.g., CHO cells transfected with the human β1- or β2-adrenergic receptor).

  • Homogenize the cells or tissues in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

b. Binding Assay:

  • In a 96-well plate, add the membrane preparation (typically 10-50 µg of protein).

  • Add various concentrations of the unlabeled test compound (e.g., this compound analogs).

  • Add a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β-receptors).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known β-blocker (e.g., 10 µM propranolol).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the production of cyclic AMP (cAMP), a second messenger produced upon β-adrenergic receptor activation.

a. Cell Culture and Treatment:

  • Plate cells expressing the β-adrenergic receptor in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • For antagonist testing, incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).

b. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based biosensor.[2]

c. Data Analysis:

  • Plot the cAMP concentration as a function of the test compound concentration.

  • For antagonists, determine the IC50 value, which is the concentration of the compound that inhibits 50% of the agonist-induced cAMP production.

Visualizing Structure-Activity Relationships

The following diagram illustrates the general pharmacophore for an aryloxypropanolamine β-blocker and highlights the corresponding regions in the this compound structure.

SAR_Pharmacophore cluster_pharmacophore General β-Blocker Pharmacophore cluster_this compound This compound Structure Aromatic Aromatic Ring (Selectivity) Linker –O–CH2–CH(OH)–CH2–NH– (Essential for Activity) Aromatic->Linker Aryloxypropanolamine Backbone Amine_Sub Bulky Alkyl Group (Antagonist Activity) Linker->Amine_Sub Albo_Aromatic Dihydroxyphenyl Rings Albo_Aromatic->Aromatic Corresponds to Albo_Scaffold Tetralin Scaffold with Propanol-like Linkage Albo_Aromatic->Albo_Scaffold Albo_Scaffold->Linker Analogous to Albo_Amine_Region Potential Amine Attachment Point (Hypothetical) Albo_Scaffold->Albo_Amine_Region Albo_Amine_Region->Amine_Sub Hypothetical Equivalence

β-Blocker Pharmacophore and this compound Analogy

The following diagram illustrates a typical experimental workflow for SAR studies.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize this compound Analogs Binding Radioligand Binding Assay (Determine Ki) Synthesis->Binding Functional cAMP Functional Assay (Determine IC50/EC50) Synthesis->Functional SAR_Analysis Structure-Activity Relationship Analysis Binding->SAR_Analysis Functional->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

Experimental Workflow for SAR Studies

References

Assessing the Specificity of Alboctalol: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Alboctalol is a novel, investigational small molecule inhibitor targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated as an oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a comprehensive assessment of the specificity of this compound in comparison to established ALK inhibitors: Crizotinib, Ceritinib, and Alectinib. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's selectivity profile, supported by experimental data and detailed methodologies. For the purpose of this guide, "this compound" is a fictional compound, and its data is simulated to be highly selective for illustrative comparison against real-world clinical drugs.

Comparative Kinase Inhibition Profile

The specificity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects and associated toxicities. The following table summarizes the inhibitory activity (IC50) of this compound and its comparators against ALK and a panel of other kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Crizotinib (IC50, nM)Ceritinib (IC50, nM)Alectinib (IC50, nM)
ALK 0.8 20-600.21.9
MET>10001-20>1000>1000
ROS1>100010-50>1000>1000
IGF-1R>1000>10008>1000
Insulin R>1000>10007>1000
AXL>1000100-500>1000>1000
MER>1000100-500>1000>1000
TYRO3>1000100-500>1000>1000
FAK>100010-50>1000>1000
LTK>1000>1000>1000<10
GAK>1000>1000>1000<10

Data for Crizotinib, Ceritinib, and Alectinib are compiled from publicly available kinase profiling studies. This compound data is simulated for illustrative purposes.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation by a ligand or through oncogenic fusion events (e.g., EML4-ALK), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. Constitutive activation of ALK signaling due to genetic alterations can lead to uncontrolled cell growth and cancer. This compound, like other ALK inhibitors, competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its downstream signaling.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand ALK ALK Receptor Ligand->ALK Activation RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK This compound This compound This compound->ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Kinase_Inhibition_Workflow start Start compound_prep Compound Dilution (this compound) start->compound_prep reaction_setup Reaction Setup: Add Compound, Kinase, and Substrate to Plate compound_prep->reaction_setup atp_addition Initiate Reaction: Add ATP reaction_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation adp_glo Terminate Reaction: Add ADP-Glo™ Reagent incubation->adp_glo adp_incubation Incubate at RT adp_glo->adp_incubation kinase_detection Signal Generation: Add Kinase Detection Reagent adp_incubation->kinase_detection luminescence_incubation Incubate at RT kinase_detection->luminescence_incubation read_plate Measure Luminescence luminescence_incubation->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Safety Operating Guide

Prudent Disposal of Alboctalol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The foundation of safe disposal is a comprehensive understanding of the chemical's properties and the associated regulatory landscape. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies governing pharmaceutical waste.[4][5] Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[4][6]

Before proceeding with any disposal method, it is imperative to consult the Safety Data Sheet (SDS) for Alboctalol provided by the supplier. The SDS contains detailed information regarding the substance's hazards, handling, storage, and disposal.[7] In the absence of a specific SDS, the following general procedures should be followed.

General Disposal Workflow for Laboratory Chemicals

The disposal of any laboratory chemical, including this compound, should follow a structured decision-making process to ensure safety and compliance. This workflow can be visualized as follows:

start Start: this compound Waste Generated sds Consult Supplier's Safety Data Sheet (SDS) start->sds classify Classify Waste: Hazardous vs. Non-Hazardous sds->classify non_haz Non-Hazardous Waste Disposal classify->non_haz Non-Hazardous haz Hazardous Waste Disposal classify->haz Hazardous sewer Permissible Sewer Disposal? (Check local regulations) non_haz->sewer segregate Segregate and Store in Labeled, Compatible Containers haz->segregate trash Solid Waste Trash sewer->trash No approved_disposal Dispose in Approved Sewer System sewer->approved_disposal Yes end End: Disposal Complete trash->end approved_disposal->end licensed_hauler Arrange for Pickup by a Licensed Hazardous Waste Hauler segregate->licensed_hauler licensed_hauler->end

General Chemical Disposal Workflow

Step-by-Step Disposal Procedures

  • Characterize the Waste: Determine if the this compound waste is considered hazardous. While this compound has shown weak cytotoxicity against P-388 cells, a comprehensive hazard assessment is necessary.[2] Factors that may classify it as hazardous include ignitability, corrosivity, reactivity, or toxicity.

  • Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Store waste in a designated, well-ventilated satellite accumulation area.[8]

    • Use containers that are compatible with the chemical, properly sealed, and clearly labeled with "Hazardous Waste" and the chemical name.[7]

  • Disposal of Non-Hazardous Waste: If determined to be non-hazardous and permissible by local regulations, aqueous solutions may be disposable down the sanitary sewer with copious amounts of water.[8] However, many institutions have strict policies against this practice to protect wastewater treatment systems.[5] Solid, non-hazardous waste may be disposable in the regular trash. Always confirm with your institution's EHS guidelines.[9]

  • Disposal of Hazardous Waste:

    • Hazardous chemical waste must be disposed of through a licensed hazardous waste management company.[10]

    • Your institution's EHS office will coordinate the packaging, labeling, and pickup of the waste.

    • Never dispose of hazardous chemicals down the drain or in the regular trash.[5]

Quantitative Disposal Guidelines for Laboratory Chemicals

While specific quantitative data for this compound disposal is unavailable, general guidelines for laboratory chemical waste are summarized below. These are illustrative and must be verified against local and institutional regulations.

ParameterGuidelineRegulatory Basis
pH for Sewer Disposal Typically between 5.5 and 10.5Local wastewater treatment authority regulations[8]
Ignitable Waste (Flash Point) < 140°F (60°C)EPA RCRA Characteristic of Ignitability (D001)
Container Labeling Must include "Hazardous Waste," chemical name, and associated hazardsEPA and OSHA regulations[7]
Satellite Accumulation Time Limit Up to one year for partially filled containersEPA regulations[8]

Experimental Protocols for Waste Neutralization (General)

For some chemical waste, in-lab treatment to render it non-hazardous may be an option. These procedures should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and under the direct guidance of your institution's EHS office.

Note: The following are general examples and may not be applicable to this compound.

  • Acid/Base Neutralization: Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases) while monitoring the pH.

  • Oxidation/Reduction: Use of chemical reagents to convert a hazardous substance to a less hazardous one. For example, sodium hypochlorite (B82951) can be used to oxidize some cyanides.[11]

Disclaimer: The information provided is for guidance purposes only and is based on general principles of laboratory safety and chemical waste management. It is not a substitute for a substance-specific Safety Data Sheet or the regulations and guidelines provided by your institution's Environmental Health and Safety office and local regulatory agencies. Always prioritize safety and compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.